molecular formula C4H3BrN2O B3021686 5-Bromo-2-hydroxypyrimidine CAS No. 214290-49-0

5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686
CAS No.: 214290-49-0
M. Wt: 174.98 g/mol
InChI Key: VTUDATOSQGYWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDATOSQGYWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068090
Record name 2(1H)-Pyrimidinone, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38353-06-9, 214290-49-0
Record name 5-Bromo-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38353-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214290-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 5-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyrimidinone, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromo-2-hydroxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMO-2-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxypyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity have established it as a crucial intermediate in the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of this compound. We will delve into its tautomeric nature, explore its spectroscopic signature, detail its synthesis through electrophilic bromination, and discuss its applications in drug discovery, with a focus on its role as a key precursor to the endothelin receptor antagonist, Macitentan. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex bioactive molecules.

Introduction: The Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new therapeutic agents. By modifying the pyrimidine ring with various functional groups, chemists can modulate the molecule's steric and electronic properties, thereby fine-tuning its interaction with biological targets. Halogenated pyrimidines, in particular, serve as versatile intermediates, with the halogen atom acting as a handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound exemplifies the utility of this class of compounds, offering a unique combination of a reactive bromine atom and a hydroxyl group that can participate in diverse chemical transformations.

Molecular Structure and Properties

Chemical Identity and Physical Properties

This compound is a light yellow crystalline solid with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol . It is characterized by a melting point of approximately 230 °C, at which it decomposes.[1]

PropertyValueSource
Molecular FormulaC₄H₃BrN₂O
Molecular Weight174.98 g/mol
AppearanceLight yellow to off-white crystalline solid[2]
Melting Point~230 °C (decomposes)[1]
CAS Number38353-06-9
Predicted pKa7.62 ± 0.10[3]
Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the structure of this compound is its existence as a pair of tautomers: the enol form (this compound) and the keto form (5-Bromo-2(1H)-pyrimidinone).[4] This tautomerism is a common feature of 2-hydroxypyrimidines and related heterocycles. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the more stable tautomer is generally the keto form, 5-Bromo-2(1H)-pyrimidinone, due to favorable intermolecular hydrogen bonding. The IUPAC name for this dominant tautomer is 5-bromo-1H-pyrimidin-2-one.[5]

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring. In the dominant keto form, the two ring protons (at positions 4 and 6) would appear as distinct signals, likely in the aromatic region of the spectrum. The N-H proton would exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shift of the C2 carbon will be indicative of its bonding environment, being significantly different in the keto (C=O) versus the enol (C-OH) form. The C5 carbon, being directly attached to the bromine atom, will also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. In the keto tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band in the range of 3200-3400 cm⁻¹. In the enol form, a broad O-H stretching band would be observed around 3200-3600 cm⁻¹, and a C=N stretching vibration would be present. The presence of a strong carbonyl absorption in the experimental IR spectrum confirms the predominance of the keto form in the solid state.[5]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The molecular ion peaks are observed at m/z 174 and 176.[5][6]

Crystallography

The definitive solid-state structure of 5-Bromo-2(1H)-pyrimidinone has been determined by X-ray crystallography (CCDC identifier: 636802). This data provides precise bond lengths and angles, confirming the planar nature of the pyrimidine ring and the predominance of the keto tautomer in the crystalline form. The crystal structure reveals intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which contributes to the stability of the crystal lattice.

Synthesis and Reactivity

Synthesis via Electrophilic Bromination

This compound is most commonly synthesized by the electrophilic bromination of 2-hydroxypyrimidine. Several methods have been reported, with variations in the brominating agent and reaction conditions.[7][8][9][10]

A widely used laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine with bromine in an acidic medium. The reaction proceeds via an electrophilic aromatic substitution mechanism.

synthesis_workflow start 2-Hydroxypyrimidine reaction Electrophilic Bromination start->reaction reagents Brominating Agent (e.g., Br₂) Acidic Medium (e.g., HBr) reagents->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism:

The bromination of 2-hydroxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack by the electron-donating hydroxyl (or oxo) group. The reaction is typically carried out in the presence of an acid, which can protonate the pyrimidine ring and influence the reactivity. The mechanism involves the attack of the electrophile (bromine) on the electron-rich C5 position of the pyrimidine ring, followed by the loss of a proton to restore aromaticity.[11]

Detailed Experimental Protocol:

The following is a representative laboratory-scale protocol for the synthesis of this compound, adapted from patented procedures.[8][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend 2-hydroxypyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid.

  • Addition of Brominating Agent: While stirring vigorously, add a solution of hydrogen peroxide (as an in-situ source of bromine from HBr) or elemental bromine (1.0-1.2 eq) dropwise to the suspension at a controlled temperature (typically between 0-40 °C).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of two key functional groups: the bromine atom and the 2-hydroxy (or 2-oxo) group.

  • Reactions at the Bromine Atom: The bromine atom at the C5 position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C5 position, providing a powerful tool for the synthesis of diverse pyrimidine derivatives.

  • Reactions at the 2-Hydroxy Group: The 2-hydroxy group can be converted to other functional groups. For instance, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 5-bromo-2-chloropyrimidine, another important synthetic intermediate.[7][12] The chlorine atom at the 2-position is then readily displaced by various nucleophiles, further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of numerous biologically active compounds. Its derivatives have shown promise as antiviral and anticancer agents.[4]

A prominent example of its application is in the synthesis of Macitentan , an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan, this compound serves as a key starting material. It is first converted to 5-bromo-2-chloropyrimidine, which then undergoes a series of reactions, including a Suzuki coupling, to construct the final complex structure of the drug.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate in the synthesis of functionalized pyrimidines for pharmaceutical and agrochemical research. Its rich chemistry, centered around the tautomeric equilibrium and the reactivity of its bromine and hydroxyl/oxo functionalities, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of this important molecule, from its fundamental chemical principles to its practical applications, to aid researchers in their scientific endeavors.

References

  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information.
  • NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wiley-VCH. (2007). Supporting Information.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. NIST Chemistry WebBook.
  • Tee, O. S., & Pika, J. (1976). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 54(18), 2942-2949.
  • PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube.
  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook.
  • Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Venkatasai Life Sciences. (n.d.). This compound.
  • CCDC. (n.d.). Search - Access Structures.
  • Changzhou Jintan Maosheng Chemical Plant. (n.d.). This compound.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • The University of Manchester. (n.d.). CCDC 938068: Experimental Crystal Structure Determination. Research Explorer.
  • NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination.
  • Iowa Research Online. (n.d.). CCDC 2357236: Experimental Crystal Structure Determination.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential mechanisms of action of 5-Bromo-2-hydroxypyrimidine. Drawing upon direct evidence and established principles from analogous well-characterized pyrimidine derivatives, this document is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate its biological activities.

Introduction: The Enigmatic Profile of a Halogenated Pyrimidine

This compound is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry primarily as a versatile synthetic building block for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1][2] While its direct therapeutic applications are not as extensively documented as its close analogs, 5-fluorouracil (5-FU) and 5-bromouracil (5-BrU), understanding its intrinsic biological activities is crucial for predicting the pharmacological profiles of its derivatives and exploring its potential as a standalone agent. This guide will dissect the established mechanism of this compound as an aldehyde oxidase inhibitor and further explore its probable actions based on the well-understood roles of related 5-halogenated pyrimidines.

I. Direct Mechanism of Action: Inhibition of Aldehyde Oxidase

The most directly attributed biological activity of this compound is its potent inhibition of aldehyde oxidase (AO).[3] AO is a cytosolic enzyme belonging to the family of molybdenum-containing hydroxylases that plays a significant role in the metabolism of a wide array of xenobiotics, including many pharmaceutical compounds.[4][5]

The Role of Aldehyde Oxidase

Aldehyde oxidases are characterized by their broad substrate specificity, catalyzing the oxidation of aldehydes to carboxylic acids and the hydroxylation of nitrogen-containing heterocyclic rings.[3][4] This metabolic activity can lead to the detoxification of certain compounds but can also result in the bioactivation of others. Furthermore, AO is involved in the production of reactive oxygen species (ROS), which can contribute to cellular stress and damage.[3]

Mechanism of Inhibition and the Significance of Tautomerism

The inhibitory effect of this compound on aldehyde oxidase is intrinsically linked to its tautomeric properties.[3] Tautomers are structural isomers that readily interconvert, and in the case of 2-hydroxypyrimidines, an equilibrium exists between the hydroxy and keto (pyrimidinone) forms.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.

The ability of this compound to exist in these different tautomeric forms allows it to bind to various sites on the aldehyde oxidase enzyme, leading to its potent inhibitory activity.[3] This binding versatility is a key aspect of its mechanism as an AO inhibitor. Computational studies on related 2-hydroxypyridine and 4-hydroxypyrimidine systems have shown that the introduction of a second nitrogen atom in the pyrimidine ring shifts the equilibrium towards the keto form.[6][7] The specific equilibrium for this compound in a biological context will influence its interaction with AO and other potential targets.

II. Inferred Mechanisms of Action: Lessons from 5-Bromouracil and 5-Fluorouracil

Given the structural similarity, the well-established mechanisms of 5-Bromouracil (5-BrU) and 5-Fluorouracil (5-FU) provide a robust framework for postulating the additional biological activities of this compound. These analogs are classic antimetabolites that disrupt nucleic acid synthesis and function.

A. Misincorporation into DNA and RNA: A Mutagenic Threat

A primary mechanism of 5-BrU is its action as a base analog of thymine.[8] Due to its structural resemblance, cellular enzymes can convert 5-BrU into 5-bromo-2'-deoxyuridine triphosphate (BrdUTP), which can then be incorporated into DNA in place of thymidine triphosphate (dTTP) during replication.[8]

The mutagenic potential of 5-BrU arises from its tautomeric ambiguity. In its common keto form, it pairs with adenine, mimicking thymine. However, it can shift to a rarer enol or ionized form, which preferentially base-pairs with guanine.[8] This leads to a transition mutation (A-T to G-C) in subsequent rounds of DNA replication.[8]

G 5-BrU (keto) 5-Bromouracil (keto form) Adenine Adenine 5-BrU (keto)->Adenine Normal Pairing 5-BrU (enol) 5-Bromouracil (enol form) Guanine Guanine 5-BrU (enol)->Guanine Mispairing

Caption: Tautomer-dependent base pairing of 5-Bromouracil.

It is highly probable that this compound, after potential enzymatic conversion to a form resembling 5-BrU, could be similarly incorporated into nucleic acids, leading to cytotoxic and mutagenic effects. The presence of the 2-hydroxy group may influence the efficiency of these metabolic conversions.

B. Inhibition of Thymidylate Synthase: Starving the Cell of DNA Precursors

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][9] The inhibition of TS is the primary mechanism of action for the widely used chemotherapeutic agent 5-FU.[2]

5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[10] This complex effectively shuts down dTMP synthesis, leading to a "thymineless death" in rapidly dividing cells.[7]

Given that 5-BrU is also a uracil analog, it is plausible that its corresponding nucleotide, 5-bromo-2'-deoxyuridine monophosphate (BrdUMP), could also act as an inhibitor of thymidylate synthase, competing with the natural substrate dUMP. While not as potent an inhibitor as FdUMP, this interaction could contribute to the overall cytotoxicity of 5-brominated pyrimidines.

G cluster_TS_pathway Thymidylate Synthase Pathway and Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF 5,10-CH2-THF 5,10-Methylene- tetrahydrofolate 5,10-CH2-THF->TS Analog-dUMP BrdUMP / FdUMP Analog-dUMP->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by pyrimidine analogs.

C. Interaction with Pyrimidine Catabolism: The Role of Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[11][12] It is also responsible for the degradation of over 80% of an administered dose of 5-FU, significantly impacting its bioavailability and toxicity.[13][14] Genetic variations in the DPYD gene that lead to DPD deficiency can cause severe, life-threatening toxicity in patients treated with fluoropyrimidines.[15]

Uracil itself can act as a competitive inhibitor of DPD, and is co-administered with the 5-FU prodrug tegafur to enhance 5-FU's efficacy.[5] As this compound is a uracil analog, it is plausible that it could also interact with DPD, either as a substrate or as an inhibitor. This interaction would have significant implications for its pharmacokinetic profile and its potential to modulate the metabolism of other pyrimidine-based drugs.

III. Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of this compound, a series of well-established in vitro assays can be employed.

A. Aldehyde Oxidase Inhibition Assay

This assay determines the inhibitory potential of this compound against aldehyde oxidase.

Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Enzyme Source: Use human liver cytosol or S9 fractions, which are rich in aldehyde oxidase.

    • Substrate: A known AO substrate, such as phthalazine or O6-benzylguanine, is used.

    • Buffer: Potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the buffer, the test compound at various concentrations, and the substrate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme source.

  • Reaction Termination and Analysis:

    • At specified time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite from the substrate using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence and absence of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

B. Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on cell viability and proliferation.

Methodology:

  • Cell Culture: Seed cancer cell lines of interest (e.g., human liver cancer cells, leukemia cells) in 96-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase in intact cells and its inhibition by the test compound.[6]

Methodology:

  • Cell Culture and Labeling: Incubate the cells of interest with [5-³H]deoxyuridine. This radiolabeled precursor is taken up by the cells and converted to [5-³H]dUMP.

  • TS Reaction: The thymidylate synthase-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom into the aqueous environment (as ³H₂O).

  • Compound Treatment: Perform the assay in the presence of varying concentrations of this compound (or its appropriate metabolite).

  • Measurement of Tritium Release: Separate the released ³H₂O from the radiolabeled substrate and measure the radioactivity.

  • Data Analysis: A decrease in tritium release in the presence of the compound indicates inhibition of thymidylate synthase.[6]

IV. Summary of Potential Mechanisms and Quantitative Data

The following table summarizes the known and inferred mechanisms of action for this compound and provides a framework for organizing experimental data.

Mechanism of Action Primary Molecular Target Anticipated Cellular Effect Key Experimental Readout Reference Analog
Aldehyde Oxidase Inhibition Aldehyde Oxidase (AO)Altered metabolism of xenobiotics, reduced ROS productionIC50 value in AO inhibition assay-
Nucleic Acid Incorporation DNA/RNA PolymerasesDNA mutation, RNA dysfunction, cell cycle arrestQuantification of analog in DNA/RNA, mutation frequency analysis5-Bromouracil
Thymidylate Synthesis Inhibition Thymidylate Synthase (TS)Depletion of dTMP pools, inhibition of DNA synthesis, "thymineless death"IC50 value in TS activity assay, measurement of dTMP levels5-Fluorouracil
Pyrimidine Catabolism Modulation Dihydropyrimidine Dehydrogenase (DPD)Altered pharmacokinetics of self and other pyrimidine analogsMeasurement of DPD activity in the presence of the compoundUracil

V. Conclusion and Future Directions

This compound presents a multifaceted pharmacological profile. Its established role as a potent aldehyde oxidase inhibitor is significant, particularly in the context of drug-drug interactions and the modulation of xenobiotic metabolism. Furthermore, the extensive body of research on its structural analogs, 5-Bromouracil and 5-Fluorouracil, strongly suggests that this compound may also exert cytotoxic effects through interference with nucleic acid synthesis and integrity.

Future research should focus on a systematic evaluation of these inferred mechanisms. Determining the extent of its incorporation into DNA and RNA, its potential to inhibit thymidylate synthase, and its interaction with dihydropyrimidine dehydrogenase will provide a comprehensive understanding of its biological activity. Such knowledge is indispensable for the rational design of novel therapeutics based on the this compound scaffold and for assessing its potential as a standalone therapeutic agent.

References

  • Yalowich, J. C., & Kalman, T. I. (1985). Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. Biochemical Pharmacology, 34(13), 2319-2324.* [Link]
  • Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 101(9), 3081-3091.* [Link]
  • Wikipedia. (2023, November 28). 5-Bromouracil. Wikipedia.[Link]
  • Ribeiro, M. L., & et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of physical chemistry. A, 117(47), 12668–12674.* [Link]
  • ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by 5-FU.
  • Obach, R. S., & et al. (2006). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 34(10), 1773-1779.* [Link]
  • Manevski, N., & et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of medicinal chemistry, 62(24), 10955–10994.* [Link]
  • Heier, M. S., & Dornish, J. M. (1989). Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin. Anticancer research, 9(4), 1073–1077.* [Link]
  • Popat, S., & et al. (2004). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?.
  • Peters, G. J., & et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et biophysica acta, 1587(2-3), 194–205.* [Link]
  • Tsujinaka, T., & et al. (1992). Schedule-dependent inhibition of thymidylate synthase by 5-fluorouracil in gastric cancer. Cancer, 70(12), 2761–2765.* [Link]
  • Atkinson, I. (2023, November 23). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube.[Link]
  • Medscape. (2025, July 18). Fluorouracil Toxicity and DPYD. Medscape.[Link]
  • MacFarlane, A. J., & et al. (2014). Targeting Nuclear Thymidylate Biosynthesis. Molecular and cellular biology, 34(11), 1964–1974.* [Link]
  • Gbelcová, H., & et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules (Basel, Switzerland), 26(23), 7306.* [Link]
  • Ogino, H., & et al. (2002). Binding of 5-bromouracil-containing S/MAR DNA to the Nuclear Matrix. DNA research : an international journal for rapid publication of reports on genes and genomes, 9(1), 25–29.* [Link]
  • Wikipedia. (2024, January 1).
  • Szyf, M., & et al. (1984). Inhibition of thymidylate synthase by hydroxyurea in rapidly proliferating P815 mastocytoma cells. Molecular pharmacology, 26(3), 476–481.* [Link]
  • Diasio, R. B., & Johnson, M. R. (2003). Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics. Pharmacogenomics, 4(1), 19–27.* [Link]
  • Schiffer, C. A., & et al. (1995). Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate. Biochemistry, 34(49), 16279–16287.* [Link]
  • Ghofrani, J., & et al. (2017). Dihydropyrimidine Dehydrogenase Gene Variation and Its Association with 5-Fluorouracil Toxicity in Colorectal Patients. Asian Pacific journal of cancer biology, 2(4), 85-89.* [Link]
  • Toffoli, G., & et al. (2015). Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorouracil Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays. International journal of molecular sciences, 16(12), 29915–29927.* [Link]
  • Kumar, D., & et al. (2018). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS medicinal chemistry letters, 9(6), 555–559.* [Link]
  • Diasio, R. B. (2000). Oral DPD-Inhibitory Fluoropyrimidine Drugs. Oncology (Williston Park, N.Y.), 14(9 Suppl 9), 19–23.* [Link]
  • Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(8 Suppl 3), 33–38.* [Link]
  • Diasio, R. B. (2001). The role of dihydropyrimidine dehydrogenase (DPD) modulation in 5-FU pharmacology. Oncology (Williston Park, N.Y.), 15(5 Suppl 2), 21–28.* [Link]
  • Cancer Research UK. (2022, November 11). DPD deficiency. Cancer Research UK.[Link]
  • Omura, K. (2003). Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines. International journal of clinical oncology, 8(4), 209–215.* [Link]
  • Diasio, R. B. (2001). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Oncology (Williston Park, N.Y.), 15(5 Suppl 2), 21–28.* [Link]
  • Etienne, M. C., & et al. (1995). Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (review). International journal of oncology, 7(4), 701–706.* [Link]
  • Bétry, C., & et al. (2018). A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. CPT: pharmacometrics & systems pharmacology, 7(10), 643–651.* [Link]
  • Takechi, T., & et al. (1997). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. International journal of oncology, 11(5), 1041–1044.* [Link]
  • Thomas, F., & et al. (2014). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Pharmacogenetics and genomics, 24(5), 248–257.* [Link]
  • Al-Oqail, M. M., & et al. (2020). CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM.
  • El-Sayed, M. A. A., & et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules (Basel, Switzerland), 29(22), 5221.* [Link]

Sources

Introduction: The Versatility of a Halogenated Pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Synthesis, Reactivity, and Applications

This compound is a halogenated derivative of the pyrimidine nucleus, a foundational structure in numerous biologically active molecules. Its chemical architecture, featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 2-position, makes it an exceptionally versatile building block in organic synthesis.[1] This dual functionality allows for sequential, selective modifications, positioning it as a key intermediate in the development of complex molecular targets.

Primarily, this compound serves as a crucial precursor in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.[2] The pyrimidine core is a common scaffold in nucleoside analogs, and the bromine atom provides a convenient handle for introducing further complexity through cross-coupling reactions.[1][2] Beyond medicinal chemistry, its derivatives find use in agricultural chemicals, such as herbicides and fungicides.[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and significant applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural Characteristics

This compound exists in a tautomeric equilibrium between the hydroxyl form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This characteristic is crucial for understanding its reactivity and biological interactions.[3] The compound is typically an off-white to light yellow crystalline solid.[4][5]

PropertyValueReference(s)
CAS Number 38353-06-9[5][6]
Molecular Formula C₄H₃BrN₂O[5][6]
Molecular Weight 174.98 g/mol [5][6]
Melting Point ~230-235 °C (decomposes)[2][5][7]
Appearance Light orange to Yellow to Green powder/crystal[4]
SMILES Oc1ncc(Br)cn1[5]
InChI Key VTUDATOSQGYWML-UHFFFAOYSA-N[4][5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for structural confirmation and purity assessment.[8]

Synthesis: The Bromination of 2-Hydroxypyrimidine

The most common and direct route to this compound is the electrophilic bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, which directs bromination to the C5 position. Various methods have been developed, often employing elemental bromine or hydrobromic acid in the presence of an oxidizing agent.[9][10][11]

G Start 2-Hydroxypyrimidine Reaction Electrophilic Bromination Start->Reaction Reagents HBr / H₂O₂ or Br₂ / H₂O Reagents->Reaction Product This compound Reaction->Product Purification Filtration & Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via HBr/H₂O₂

This protocol is a representative example adapted from published patent literature, offering a high-yield and efficient process.[9][10]

Materials:

  • 2-Hydroxypyrimidine (1.0 mol, 96.09 g)

  • Hydrobromic acid (35 wt%, 2.0 mol)

  • Hydrogen peroxide (30 wt%, 2.0 mol)

  • Deionized water

  • Catalase (optional, for quenching)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add 2-hydroxypyrimidine (1.0 mol).

  • Addition of Reagents: Add 35 wt% hydrobromic acid (462.3 g, 2.0 mol) to the vessel and stir to mix.

  • Initiation: While maintaining the temperature, add 30 wt% hydrogen peroxide (226.7 g, 2.0 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to ≤10°C. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash with cold deionized water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum to yield this compound.

Causality and Insights: The use of hydrogen peroxide with hydrobromic acid generates bromine in situ, which is a safer and more controlled method than handling elemental bromine directly. The reaction temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation and side-product formation.

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, while the 2-hydroxy group can be converted into a better leaving group (e.g., a chloro group) to facilitate nucleophilic substitution.

Conversion to 5-Bromo-2-chloropyrimidine

To enable nucleophilic aromatic substitution at the 2-position, the hydroxyl group is often converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This transformation yields 5-Bromo-2-chloropyrimidine, an equally important and highly reactive intermediate.[12]

G Start This compound Reaction Chlorination Start->Reaction Reagents POCl₃ Amine Base (e.g., Et₃N) Reagents->Reaction Product 5-Bromo-2-chloropyrimidine Reaction->Product

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol: Chlorination with POCl₃

Materials:

  • This compound (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (5-10 equiv, used as solvent)

  • Triethylamine (Et₃N) or another suitable organic base (catalytic to 1.0 equiv)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 equiv).

  • Base Addition: Slowly add triethylamine (1.0 equiv) dropwise. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-8 hours, until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[13] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds. While protocols often specify the more reactive 5-Bromo-2-chloropyrimidine, the principles apply directly to this compound, with the understanding that the hydroxyl group may require protection depending on the reaction conditions and coupling partner.

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents R-B(OH)₂ Pd Catalyst Base Reagents->Reaction Product 5-Aryl-2-hydroxypyrimidine Reaction->Product

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This generalized protocol provides a robust starting point for coupling arylboronic acids at the 5-position.[13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the 5-aryl-2-hydroxypyrimidine product.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a scaffold for molecules with significant biological activity.

  • Antiviral Agents: Pyrimidine nucleosides are a well-established class of antiviral drugs.[16] Modifications at the 5-position of the pyrimidine ring are known to impart potent activity against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[17][18][19] this compound serves as a starting point for synthesizing these complex nucleoside analogs.

  • Anticancer Agents: The compound itself has been shown to be a potent inhibitor of aldehyde oxidase, an enzyme implicated in reactive oxygen species production, and exhibits cytotoxic effects on some cancer cell lines.[3] More significantly, its derivatives are integral to the synthesis of targeted cancer therapies.[2][20] For example, it is a precursor to intermediates used in making endothelin receptor antagonists like Macitentan, which treats pulmonary arterial hypertension.[21][22]

  • Biochemical Research: Researchers use this compound in studies of nucleic acid chemistry to better understand DNA and RNA interactions.[2]

G Start This compound Step1 Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate1 5-Aryl-2-hydroxypyrimidine Step1->Intermediate1 Step2 Functional Group Modification (e.g., Chlorination) Intermediate1->Step2 Intermediate2 5-Aryl-2-chloropyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final Bioactive Target Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: Synthetic pathway from this compound to a bioactive molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex and valuable molecules. Its predictable reactivity, commercial availability, and central role in the synthesis of numerous pharmaceutical agents underscore its importance in modern drug discovery and development. A thorough understanding of its synthesis and chemical behavior, particularly in cross-coupling and substitution reactions, empowers researchers to design and execute innovative synthetic routes to novel therapeutic candidates.

References

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Venkatasai Life Sciences. (n.d.). This compound | 38353-06-9.
  • Advent Chembio. (n.d.). This compound, 98%.
  • Pharmaffiliates. (n.d.). CAS No : 38353-06-9 | Product Name : this compound.
  • Ningbo Purest Foreign Trade Co., Ltd. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications.
  • Hassan, H. E., et al. (2002). 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity. Bioorganic & Medicinal Chemistry Letters, 12(3), 275-8. [Link]
  • Herdewijn, P., et al. (1985). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. Journal of Medicinal Chemistry, 28(5), 550-5. [Link]
  • De Clercq, E., & Li, G. (2016). Antiviral Agents. Cold Spring Harbor Perspectives in Medicine, 6(5), a021754. [Link]
  • Pihko, P. M., & Lönnberg, H. (1986). Reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies: kinetics and mechanisms. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 40(9), 768-75. [Link]
  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]
  • Fischer, P. H., et al. (1982). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Molecular Pharmacology, 21(2), 466-70. [Link]
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.
  • Kennedy, C. R., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. [Link]
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Chemsavers, Inc. (n.d.). This compound, 98% 1g.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Spectroscopic Data for 5-Bromo-2-hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a crucial building block in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality of this compound

This compound, with the molecular formula C₄H₃BrN₂O and a molecular weight of approximately 174.98 g/mol , is a pale yellow crystalline solid.[1] A critical aspect of its chemistry, essential for the accurate interpretation of its spectroscopic data, is its existence in a tautomeric equilibrium between the aromatic hydroxy form (this compound) and the non-aromatic pyrimidinone form (5-Bromo-2(1H)-pyrimidinone). This equilibrium is influenced by factors such as the solvent and the physical state (solid or solution). The presence of both tautomers can be observed and differentiated through various spectroscopic techniques, providing a deeper understanding of the molecule's reactivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are vital for confirming the identity and purity of the compound and for studying its tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is crucial for reproducibility and accurate interpretation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the signals of interest.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Utilize a standard single-pulse experiment.

    • Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected ¹H NMR Data (in DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4/H-6~ 8.2 - 8.5Singlet-
N-H~ 12.0 - 13.0Broad Singlet-

Interpretation:

  • H-4 and H-6 Protons: In the symmetric this compound tautomer, the protons at positions 4 and 6 are chemically equivalent and are expected to appear as a single singlet in the downfield region (around 8.2-8.5 ppm). The deshielding is due to the electronegativity of the adjacent nitrogen atoms.

  • N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone tautomer is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). This is due to its acidic nature and participation in hydrogen bonding. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon Expected Chemical Shift (ppm)
C-2~ 155 - 165
C-4/C-6~ 140 - 150
C-5~ 95 - 105

Interpretation:

  • C-2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms and an oxygen atom (in the pyrimidinone form), is expected to be the most deshielded and appear at the lowest field (highest ppm value).

  • C-4 and C-6 Carbons: The carbons at the 4 and 6 positions are also significantly deshielded due to the adjacent nitrogen atoms and will appear at a downfield chemical shift.

  • C-5 Carbon: The carbon atom bonded to the bromine atom will be shifted upfield relative to the other ring carbons due to the "heavy atom effect" of bromine, but its exact position can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Tautomeric Forms

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is particularly useful for providing evidence of the keto-enol tautomerism.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR spectra of solid samples.

Methodology:

  • Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of specific bands can help to confirm the dominant tautomeric form in the solid state.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Tautomer Indication
3200 - 2800 (broad)N-H stretchingPyrimidinone
~ 3100Aromatic C-H stretchingHydroxy
~ 1680 - 1640C=O stretching (Amide I)Pyrimidinone
~ 1600 - 1450C=C and C=N stretchingBoth
~ 1250C-N stretchingBoth
Below 800C-Br stretchingBoth

Interpretation:

  • N-H and C=O Stretching: The presence of a broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching in a hydrogen-bonded system, and a strong absorption band around 1680-1640 cm⁻¹, indicative of a carbonyl (C=O) stretch, would provide strong evidence for the predominance of the 5-Bromo-2(1H)-pyrimidinone tautomer in the solid state.

  • Aromatic C-H Stretching: The presence of sharp absorption bands just above 3000 cm⁻¹ would suggest the presence of aromatic C-H bonds, which would be more characteristic of the This compound tautomer.

  • Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region is due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and is characteristic of the heterocyclic core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules.

Methodology:

  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern.

Mass Spectrum Data (from NIST WebBook): [2]

m/z Relative Intensity (%) Possible Fragment
17498[M]⁺• (with ⁷⁹Br)
176100[M]⁺• (with ⁸¹Br)
14615[M - CO]⁺•
14815[M - CO]⁺•
9550[M - Br]⁺
6830[C₃H₂N₂]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak cluster at m/z 174 and 176 with a nearly 1:1 intensity ratio. This is the hallmark of a compound containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. This confirms the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones is the loss of a neutral CO molecule (28 Da) from the molecular ion, leading to the fragment ions observed at m/z 146 and 148.

    • Loss of Bromine: The peak at m/z 95 corresponds to the loss of a bromine radical from the molecular ion.

    • Ring Fragmentation: The peak at m/z 68 likely arises from further fragmentation of the pyrimidine ring.

The fragmentation pattern provides valuable information that corroborates the proposed structure of this compound.

Visualizing the Molecular Structure and Analytical Workflow

Visual aids are essential for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample This compound Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep 5-10 mg FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep 1-2 mg MS_Intro Introduce Sample (EI) Sample->MS_Intro <1 mg NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Structural_Elucidation Structural Confirmation & Tautomer Analysis NMR_Data->Structural_Elucidation FTIR_Acq Acquire Spectrum (4000-400 cm-1) FTIR_Prep->FTIR_Acq FTIR_Data Vibrational Frequencies FTIR_Acq->FTIR_Data FTIR_Data->Structural_Elucidation MS_Acq Generate Mass Spectrum MS_Intro->MS_Acq MS_Data m/z Values, Fragmentation Pattern MS_Acq->MS_Data MS_Data->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, FT-IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The data consistently supports the chemical formula C₄H₃BrN₂O and reveals the critical role of tautomerism, with the 5-Bromo-2(1H)-pyrimidinone form being predominant in the solid state. This in-depth guide serves as a valuable resource for scientists, enabling confident identification, quality control, and further application of this important chemical intermediate in research and development.

References

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. ISSN: 2321-4155.
  • PubChem. 5-Bromo-2(1H)-pyrimidinone.
  • NIST. (2021). 2(1H)-Pyrimidinone, 5-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
  • Venkatasai Life Sciences. This compound. [Link]
  • Changzhou Jintan Maosheng Chemical Plant. This compound. [Link]
  • PubChem. 5-Bromouracil.
  • MDPI. (2022).
  • ResearchGate.
  • SpectraBase. 5-Bromo-2-phenoxypyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • ResearchGate. 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
  • Chemsavers, Inc. This compound, 98% 1g. [Link]
  • LookChem. 5-Bromopyrimidin-2-ol CAS NO.214290-49-0. [Link]
  • U.S. EPA. 2(1H)-Pyrimidinone, 5-bromo- - Substance Details. [Link]
  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

A-Z Guide to 5-Bromo-2-hydroxypyrimidine: Identifying and Validating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxypyrimidine is a halogenated pyrimidine with significant potential as a scaffold for novel therapeutic agents, particularly in oncology and virology. While its direct applications are still under exploration, its structural similarity to endogenous nucleobases and known antimetabolites like 5-bromouracil provides a strong rationale for investigating its interactions with key cellular pathways. This guide synthesizes the current understanding of pyrimidine analogs, proposes high-probability therapeutic targets for this compound, and provides detailed, field-tested protocols for their validation. We focus on enzymes crucial to nucleotide metabolism, presenting a hypothesis-driven framework for researchers and drug development professionals to unlock the therapeutic promise of this versatile chemical entity.

Introduction: The Rationale for Investigating this compound

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biological molecules and a multitude of approved drugs.[1][2] Analogs of pyrimidine bases, such as the widely-used chemotherapeutic 5-Fluorouracil, function as antimetabolites that disrupt DNA and RNA synthesis, proving particularly effective against rapidly proliferating cancer cells.[3][4]

This compound, a structural analog of thymine and uracil, presents a compelling case for investigation. Its bromine substituent at the C5 position is known to alter the electronic properties of the ring, potentially enhancing binding affinity to target enzymes or inducing mutagenic effects through tautomerization, similar to the well-documented mechanism of 5-bromouracil (5-BrU).[5][6][7] Unlike 5-BrU, the 2-hydroxy (or 2-oxo) tautomer offers different hydrogen bonding patterns, suggesting it may interact with a unique subset of targets or bind to known targets with different kinetics. Preliminary data suggests activity against aldehyde oxidase and cytotoxic effects in leukemia and liver cancer cells, underscoring its therapeutic potential.[8] This guide will provide a structured exploration of its most promising therapeutic targets, grounded in the established roles of pyrimidine analogs in pharmacology.

Part 1: Hypothesis-Driven Target Identification

Based on its core structure, two primary classes of enzymes emerge as high-probability targets for this compound: enzymes of the de novo pyrimidine biosynthesis pathway and enzymes involved in nucleobase salvage and modification.

Primary Target Hypothesis: Dihydroorotate Dehydrogenase (DHODH)

Scientific Rationale: Dihydroorotate Dehydrogenase (DHODH) is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[9][10] This pathway is critical for supplying the pyrimidine nucleotides necessary for DNA and RNA synthesis.[11][12] Many cancer cells, due to their high proliferative rate, are heavily dependent on this de novo pathway, making DHODH a prime therapeutic target.[3][13][14] Numerous pyrimidine analogs have been investigated as DHODH inhibitors.[9][10] The structure of this compound mimics the pyrimidine core of the natural substrate, suggesting it could act as a competitive inhibitor at the active site. Inhibition of DHODH leads to pyrimidine starvation, which can suppress tumor growth and has been shown to sensitize cancer cells to apoptosis-inducing agents like TRAIL.[15][16]

Proposed Mechanism of Action: this compound is hypothesized to bind to the substrate-binding site of DHODH, competing with dihydroorotate. The electronegative bromine atom at the C5 position may interact with residues in the active site, potentially leading to potent and specific inhibition.

Diagram: De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of DHODH in the pathway, marking it as the key point of intervention for inhibitors like this compound.

DHODH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis (Cytosol) Glutamine Glutamine + CO2 + 2 ATP CAD CAD Enzyme (CPSII, ATCase, DHOase) Glutamine->CAD Dihydroorotate_cyto Dihydroorotate CAD->Dihydroorotate_cyto DHODH DHODH Dihydroorotate_cyto->DHODH Transport Orotate Orotate DHODH->Orotate UMPS UMPS Enzyme Orotate->UMPS Transport UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase Inhibitor This compound Inhibitor->DHODH Inhibition

Caption: DHODH catalyzes a rate-limiting step in pyrimidine synthesis.

Secondary Target Hypothesis: Thymidylate Synthase (TS)

Scientific Rationale: Thymidylate Synthase (TS) is a central enzyme in the DNA synthesis pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is the sole intracellular de novo source of thymidylate. Because of its essential role in DNA replication, TS has long been a key target for cancer chemotherapy.[4] The most famous example is 5-fluorouracil (5-FU), whose active metabolite, FdUMP, forms a stable covalent complex with TS, leading to its inactivation.[4] Given that this compound is a pyrimidine analog, it is plausible that its corresponding deoxyribonucleotide metabolite could act as an inhibitor of TS, mimicking the mechanism of 5-FU.

Proposed Mechanism of Action: Following intracellular conversion to its deoxyuridine monophosphate analog, 5-Bromo-2'-deoxyuridine monophosphate (BrdUMP), the compound could bind to the active site of TS. The bromine at the C5 position, while not identical to fluorine, could facilitate the formation of a stable inhibitory complex, thereby blocking dTMP production and halting DNA synthesis.

Part 2: Experimental Validation Workflows

To validate the therapeutic potential of this compound, a multi-step, hierarchical approach is required, moving from biochemical assays to cell-based systems.

Workflow 1: Biochemical Validation of Enzyme Inhibition

This initial workflow is designed to confirm direct interaction and quantify the inhibitory potency of the compound against the purified target enzyme.

Diagram: Biochemical Inhibition Assay Workflow

Biochemical_Workflow start Start: Purified Target Enzyme (e.g., DHODH) step1 Step 1: Assay Development - Substrate Titration (Km) - Enzyme Concentration Optimization start->step1 step2 Step 2: Compound Titration - Prepare serial dilution of This compound step1->step2 step3 Step 3: Incubation & Reaction - Mix Enzyme, Substrate, & Compound - Monitor reaction progress (e.g., Spectrophotometry) step2->step3 step4 Step 4: Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC50 value step3->step4 end Result: Quantitative Potency (IC50) step4->end

Sources

5-Bromo-2-hydroxypyrimidine tautomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 5-Bromo-2-hydroxypyrimidine

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The precise tautomeric form of a heterocyclic molecule dictates its physicochemical properties, including solubility, pKa, hydrogen bonding capacity, and ultimately, its biological activity. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of this compound, a key heterocyclic scaffold. We will dissect the theoretical underpinnings and present field-proven experimental and computational methodologies for its characterization, offering researchers a robust framework for analysis.

Introduction: The Significance of Tautomeric Identity

In the realm of drug design, a molecule's structure is inextricably linked to its function. For many heterocyclic compounds, this structure is not static. This compound exists in a state of equilibrium between two primary tautomeric forms: the lactam (keto) form, 5-bromo-pyrimidin-2(1H)-one, and the lactim (enol) form, 5-bromo-pyrimidin-2-ol. The predominance of one form over the other is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature.[1][2] Understanding and controlling this equilibrium is critical, as the different tautomers present distinct pharmacophores, leading to vastly different interactions with target proteins and metabolic enzymes. This guide details the essential techniques required to elucidate and quantify this pivotal equilibrium.

The Lactam-Lactim Equilibrium in this compound

The core of this investigation is the prototropic tautomerism involving the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. The lactam form contains an amide-like functionality within the ring, while the lactim form possesses a hydroxyl group, rendering that portion of the molecule aromatic.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

The relative stability of these forms is governed by a delicate interplay of factors. The lactim form benefits from the aromaticity of the pyrimidine ring. Conversely, the lactam form often possesses a greater dipole moment and stronger amide C=O bond, which can be preferentially stabilized by polar solvents.[3][4]

Core Methodologies for Tautomeric Analysis

A multi-pronged approach combining computational modeling and empirical spectroscopy is required for a definitive characterization of the tautomeric landscape.

Computational Chemistry: Predicting Tautomer Stability

Expertise & Causality: Before embarking on laboratory work, in silico analysis provides an invaluable predictive foundation. Quantum chemical calculations can determine the relative Gibbs free energies (ΔG) of the tautomers, predicting their equilibrium populations under various conditions.[5] Density Functional Theory (DFT) methods, such as B3LYP, paired with a sufficiently large basis set (e.g., aug-cc-pVDZ), offer a robust balance of computational efficiency and accuracy for these systems.[6] Crucially, incorporating a solvent model, like the Polarizable Continuum Model (PCM), is essential to simulate the influence of the environment on the equilibrium, as this is often the deciding factor.[7]

Computational_Workflow cluster_structures Structure Preparation cluster_calc Quantum Mechanical Calculation cluster_analysis Data Analysis Build_Lactam Build 3D Structure (Lactam) Opt_Freq Geometry Optimization & Frequency Calculation Build_Lactam->Opt_Freq Build_Lactim Build 3D Structure (Lactim) Build_Lactim->Opt_Freq Solvent_Model Single-Point Energy with Solvent Model (PCM) Opt_Freq->Solvent_Model Gibbs Extract Gibbs Free Energy (G) Solvent_Model->Gibbs DeltaG Calculate Relative Stability (ΔG = G_lactam - G_lactim) Gibbs->DeltaG Ratio Predict Tautomer Ratio DeltaG->Ratio

Caption: Workflow for computational analysis of tautomer stability.

Experimental Protocol: Quantum Chemical Calculation

  • Structure Generation: Build three-dimensional structures of both the lactam and lactim tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a selected DFT method (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms the structures are true energy minima.

  • Solvation Modeling: Using the optimized gas-phase geometries, perform a single-point energy calculation for each tautomer, incorporating the PCM for various solvents (e.g., cyclohexane, chloroform, water).[7]

  • Energy Extraction: From the output files, extract the Gibbs free energy (G) for each tautomer in each simulated environment.

  • Stability Calculation: Calculate the relative energy (ΔG) between the tautomers. The equilibrium constant (KT) can be estimated using the equation: ΔG = -RT ln(KT).

Data Presentation: Predicted Relative Energies

Tautomer FormGas Phase ΔG (kJ/mol)Water (PCM) ΔG (kJ/mol)
5-bromo-pyrimidin-2-ol (Lactim)0.00 (Reference)8.50
5-bromo-pyrimidin-2(1H)-one (Lactam)3.10-3.20
Note: These are hypothetical values for illustrative purposes. Actual values must be calculated.
UV/Vis Spectroscopy: Quantifying Solvent Effects

Expertise & Causality: UV/Vis spectroscopy is a powerful and accessible method for quantifying tautomeric equilibria in solution. The lactam and lactim forms possess distinct electronic structures and chromophores, resulting in different maximum absorption wavelengths (λmax).[8][9] The aromatic lactim form often exhibits a different absorption profile compared to the cross-conjugated lactam system. By measuring the spectrum in solvents of varying polarity, one can directly observe the shift in equilibrium.[9][10] For accurate quantification, the spectra of "fixed" non-tautomerizing derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim) can be used as pure-form references.[11][12]

Experimental Protocol: Solvent-Dependent UV/Vis Analysis

  • Solution Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol). Prepare separate, dilute solutions (e.g., 10-5 M) in a range of solvents with varying polarities, such as cyclohexane (non-polar), acetonitrile (polar aprotic), and water (polar protic).

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution, typically from 220 to 400 nm, using the respective pure solvent as a blank.

  • Data Analysis: Identify the absorption maxima corresponding to each tautomer. The appearance of an isosbestic point, where the molar absorptivity of the two tautomers is equal, is strong evidence for a two-component equilibrium.

  • Equilibrium Constant Calculation: Use the Beer-Lambert law and the molar absorptivities of the reference compounds (if available) to calculate the concentration and ratio of each tautomer in the different solvents, thereby determining the equilibrium constant KT = [lactam]/[lactim].

Data Presentation: Spectroscopic Data in Various Solvents

SolventDielectric Constant (ε)Observed λmax (nm)KT ([Lactam]/[Lactim])
Cyclohexane2.02~295< 0.1
Acetonitrile37.5~270, ~3051.5
Water80.1~275> 10
Note: Wavelengths and KT values are representative and for illustrative purposes.
NMR Spectroscopy: Unveiling Structure and Dynamics

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail. ¹H and ¹³C chemical shifts are highly sensitive to the electronic environment and can definitively distinguish between tautomers.[13][14] However, prototropic exchange is often fast on the NMR timescale at room temperature, resulting in a single set of time-averaged signals, which can be misleading.[11][15] The key is to use Variable-Temperature (VT) NMR. By lowering the temperature, the rate of interconversion can be slowed sufficiently to "freeze out" the individual tautomers, allowing their distinct signals to be resolved and integrated for quantification.[10][16] Solid-state NMR is also invaluable for determining the dominant tautomer in the crystalline phase, which may differ from that in solution.[13]

Caption: NMR signal behavior as a function of tautomeric exchange rate.

Experimental Protocol: Variable-Temperature ¹H NMR

  • Sample Preparation: Dissolve the compound in a deuterated solvent with a low freezing point, such as methanol-d₄ or acetone-d₆.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Temperature Reduction: Cool the NMR probe in decrements of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Spectral Monitoring: Acquire a spectrum at each temperature. Observe the signals for key protons (e.g., ring C-H, N-H/O-H). As the temperature decreases, these signals may broaden, then decoalesce into two distinct sets of peaks corresponding to the lactam and lactim forms.

  • Quantification: At the lowest achievable temperature where the signals are sharp and resolved, carefully integrate the corresponding peaks for both tautomers to determine their relative populations.

Integrated Analysis and Conclusion

No single technique tells the whole story. A robust study of this compound tautomerism requires the synthesis of all available data. Computational chemistry provides a theoretical framework for relative stabilities, which can then be validated and quantified experimentally. UV/Vis spectroscopy excels at measuring the bulk equilibrium shift across a range of solvents, while VT-NMR offers definitive structural proof and quantification in a specific medium.

For 2-hydroxypyrimidine and its derivatives, the lactam form is generally favored in polar, protic solvents like water, due to better solvation of its larger dipole moment and hydrogen bonding capabilities.[2][17] In contrast, the aromatic lactim form may become more populated in the gas phase or in non-polar solvents.[18] The electron-withdrawing bromine atom at the 5-position will influence the acidity of the N-H/O-H protons and the overall electron distribution, modulating this delicate balance.

For drug development professionals, this comprehensive analysis is not merely academic. The dominant tautomer present in the aqueous, buffered environment of the body will determine how the molecule is "seen" by its biological target. A molecule that exists as a hydrogen bond donor (lactim) in a non-polar solvent might switch to a hydrogen bond acceptor (lactam) in plasma, completely altering its binding mode and pharmacological profile. Therefore, a thorough understanding of the tautomeric landscape is a foundational pillar of rational drug design.

References

  • Kulkarni, A. D., et al. (2019). Taming Tautomerism in Organic Crystal Structure Prediction.
  • Shugar, D., & Psoda, A. (1984).
  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism.
  • Various Authors. (2024). Quantum Chemical Approaches to Tautomerization in Molecules.
  • Singh, P., & Sastry, G. N. (2014). Theoretical studies on the tautomerization of guanine nucleobase. TSI Journals.
  • Psoda, A., & Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • G. A. Webb (Editor). (1998). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
  • Hossain, A., et al. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Pozharskii, A. F., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
  • Oziminski, W. P., et al. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI.
  • Katritzky, A. R. (1991).
  • Vodolazhenko, M. A., et al. (2016).
  • Keresztury, G., et al. (2009). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • Al-Hourani, B. J., et al. (2022).
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin.
  • G. Cirrincione, et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Les, A., & Adamowicz, L. (1990).
  • Al-Hujran, T. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • Pereira, C. G., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • Wu, J. (n.d.). How about Tautomers?. WuXi Biology.
  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia.

Sources

In Silico Modeling of 5-Bromo-2-hydroxypyrimidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of 5-Bromo-2-hydroxypyrimidine and its interactions with biological targets. It emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of this compound

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in the synthesis of bioactive molecules, including antiviral and anticancer agents.[1] Its chemical structure, featuring both a bromine atom and a hydroxyl group, allows for diverse chemical modifications to enhance biological activity.[2] Notably, it has been identified as a potent inhibitor of aldehyde oxidase, an enzyme implicated in the metabolism of various drugs and the production of reactive oxygen species.[2] The computational study of this molecule is crucial for understanding its mechanism of action, predicting its binding affinity to various targets, and guiding the design of novel therapeutics.

A key characteristic of this compound is its existence in tautomeric forms, the lactam and lactim forms, which can influence its binding to target proteins.[2] In silico modeling provides a powerful avenue to investigate the energetic favorability of these tautomers and their respective interaction profiles.

Core Principles of In Silico Modeling for Halogenated Compounds

The presence of a bromine atom in this compound necessitates special considerations in computational modeling. Halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond.[3][4] This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") opposite the covalent bond, which can interact favorably with Lewis bases such as backbone carbonyl oxygens in proteins.[3][5] Standard molecular mechanics force fields often fail to accurately represent this phenomenon, as they typically assign a net negative partial charge to halogen atoms.[6] Therefore, specialized force fields or modified parameters are essential for accurate simulations.

A Step-by-Step Workflow for In Silico Analysis

This section outlines a comprehensive workflow for the in silico modeling of this compound, from ligand preparation to advanced simulation techniques.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking cluster_3 Molecular Dynamics Simulation cluster_4 Advanced Methods & Analysis A 1. 2D Structure & Tautomer Generation B 2. 3D Structure Generation & Optimization A->B C 3. Partial Charge & Force Field Parameterization B->C F 6. Grid Generation C->F D 4. Target Selection (e.g., Aldehyde Oxidase) E 5. Receptor Structure Preparation D->E E->F G 7. Docking with Halogen Bond Correction (e.g., AutoDock VinaXB) F->G H 8. Pose Analysis & Selection G->H I 9. System Solvation & Ionization H->I J 10. Energy Minimization & Equilibration I->J K 11. Production MD Simulation (e.g., GROMACS) J->K L 12. Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) K->L M 13. QM/MM for Reaction Mechanism Studies K->M N 14. Interaction Fingerprinting & Trajectory Analysis L->N M->N

Caption: A comprehensive workflow for the in silico modeling of this compound interactions.

Part 1: Ligand Preparation

1. 2D Structure and Tautomer Generation: The initial step involves creating the 2D structure of this compound. Given its potential for tautomerism, both the lactam and lactim forms should be generated. Software such as ChemDraw or MarvinSketch can be used for this purpose.

2. 3D Structure Generation and Optimization: The 2D structures are then converted into 3D conformations. A preliminary geometry optimization using a quantum mechanics (QM) method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*, is recommended to obtain a low-energy starting conformation for both tautomers.

3. Partial Charge and Force Field Parameterization: Accurate partial charges are critical for electrostatic interactions. Due to the presence of the bromine atom, standard charge calculation methods may be insufficient. It is advisable to use a QM-based method like RESP (Restrained Electrostatic Potential) to derive the partial charges.

For molecular dynamics simulations, appropriate force field parameters are essential. For halogenated compounds, specialized force fields that account for the sigma-hole are recommended. The CHARMM General Force Field (CGenFF) can be extended to include a positively charged virtual particle attached to the halogen atom to model halogen bonds.[3][6] Alternatively, the AMBER force field can be parameterized for halogenated molecules.[7]

Parameterization Step Recommended Tool/Method Rationale
2D StructureChemDraw, MarvinSketchStandard tools for chemical structure drawing.
3D OptimizationGaussian, ORCA (DFT: B3LYP/6-31G*)Provides an accurate initial 3D geometry.
Partial ChargesRESP, Antechamber (AMBER)QM-based charges for better representation of electrostatics.
Force Field ParametersCGenFF with virtual sites, ffTKExplicitly models the anisotropic nature of halogen bonding.[8]
Part 2: Target Identification and Preparation

4. Target Selection: Based on literature, a relevant biological target for this compound is aldehyde oxidase.[2] The crystal structure of the target protein can be obtained from the Protein Data Bank (PDB).

5. Receptor Structure Preparation: The downloaded PDB file needs to be prepared for docking and simulation. This typically involves:

  • Removing water molecules and any co-crystallized ligands.

  • Adding hydrogen atoms.

  • Assigning protonation states to titratable residues at a physiological pH.

  • Repairing any missing residues or atoms. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdb2gmx tool in GROMACS can be used for this purpose.

Part 3: Molecular Docking

6. Grid Generation: A docking grid is defined around the active site of the target protein. The grid should be large enough to encompass the entire binding pocket and allow for sufficient conformational sampling of the ligand.

7. Docking with Halogen Bond Correction: Standard docking programs may not accurately score poses involving halogen bonds. It is highly recommended to use a docking program that incorporates a specific scoring function for halogen bonds, such as AutoDock VinaXB.[9][10] This version of AutoDock Vina includes a halogen-bond-specific term in its scoring function, leading to more accurate prediction of binding modes for halogenated ligands.[10]

8. Pose Analysis and Selection: The docking results will provide a set of predicted binding poses ranked by their binding affinity scores. These poses should be visually inspected to assess the plausibility of the interactions, particularly the formation of halogen bonds between the bromine atom of the ligand and electron-rich residues in the active site. The top-ranked and most mechanistically relevant poses should be selected for further analysis.

Part 4: Molecular Dynamics Simulation

9. System Solvation and Ionization: The selected protein-ligand complex from docking is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

10. Energy Minimization and Equilibration: The solvated system undergoes energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to relax and reach a stable state.

11. Production MD Simulation: Once equilibrated, a production MD simulation is run for a sufficient duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex. GROMACS is a widely used and efficient software package for performing MD simulations.[11][12]

Part 5: Advanced Methods and Analysis

12. Binding Free Energy Calculations: Post-simulation analysis can provide a more accurate estimation of the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory.

13. Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying enzymatic reactions or interactions where electronic effects are crucial, a QM/MM approach can be employed.[13] In this method, the ligand and the active site residues are treated with a QM method, while the rest of the protein and solvent are treated with a molecular mechanics force field. This allows for a more accurate description of bond breaking/formation and charge transfer events.

14. Interaction Fingerprinting and Trajectory Analysis: The MD trajectory can be analyzed to identify key interactions that are maintained throughout the simulation. This includes hydrogen bonds, hydrophobic contacts, and, importantly, halogen bonds. Tools within GROMACS or other analysis software can be used to monitor distances, angles, and interaction frequencies.

Case Study: this compound and Aldehyde Oxidase

To illustrate the practical application of this workflow, a case study involving the docking of this compound to human aldehyde oxidase (PDB ID: 4UHW) can be performed. The lactam tautomer is often considered the more stable form in aqueous solution.

Protocol: Molecular Docking with AutoDock VinaXB

  • Prepare the Receptor (4UHW):

    • Download the PDB file.

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens using AutoDockTools.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand (this compound):

    • Generate the 3D structure of the lactam tautomer.

    • Perform a geometry optimization using a QM method.

    • Assign Gasteiger charges and define rotatable bonds in AutoDockTools.

    • Save the prepared ligand in PDBQT format.

  • Define the Docking Grid:

    • Center the grid box on the known active site of aldehyde oxidase.

    • Ensure the grid size is sufficient to cover the binding pocket (e.g., 25 x 25 x 25 Å).

  • Run AutoDock VinaXB:

    • Create a configuration file specifying the receptor, ligand, grid parameters, and output file names.

    • Execute VinaXB from the command line.

  • Analyze the Results:

    • Visualize the docked poses in PyMOL or another molecular viewer.

    • Analyze the binding energies and interactions of the top-ranked poses.

    • Specifically look for the formation of a halogen bond between the bromine atom and a Lewis basic residue in the active site.

Expected Outcome: The docking results would likely show this compound binding in the active site of aldehyde oxidase, with the bromine atom forming a halogen bond with a backbone carbonyl oxygen or a sidechain oxygen/nitrogen of a nearby residue. This interaction would contribute significantly to the binding affinity.

Conclusion

The in silico modeling of this compound requires a nuanced approach that accounts for its tautomeric forms and the unique properties of its bromine substituent. By employing specialized tools and methodologies, particularly those that accurately model halogen bonding, researchers can gain valuable insights into its molecular interactions. The workflow presented in this guide provides a robust framework for investigating the binding of this important pharmaceutical building block to its biological targets, ultimately aiding in the rational design of more effective and selective therapeutic agents. The integration of molecular docking, molecular dynamics, and QM/MM simulations offers a powerful toolkit for elucidating the complex behavior of halogenated compounds in biological systems.

References

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Soteras Gutiérrez, I., Lin, F.-Y., Vanommeslaeghe, K., Lemkul, J. A., Armacost, K. A., Brooks, C. L., & MacKerell, A. D. (2016). Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. Bioorganic & Medicinal Chemistry, 24(20), 4812–4825.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2018). Molecules, 23(9), 2248.
  • Parametrization of Halogen Bonds in the CHARMM General Force Field. (2016).
  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37.
  • Halogen bonding for rational drug design and new drug discovery. (2012). Expert Opinion on Drug Discovery, 7(5), 375–383.
  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1365–1383.
  • Lu, Y., Wang, Y., & Zhu, W. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375–383.
  • Lee, A., & Lee, K. (2021). In silico methods and tools for drug discovery.
  • A Review on In-Silico Approaches for Drug Designing and Drug Discovery. (2023).
  • Review on In-silico techniques An approach to Drug discovery. (2020).
  • Zhu, W., & Lu, Y. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Soteras Gutiérrez, I., Lin, F.-Y., Vanommeslaeghe, K., Lemkul, J. A., Armacost, K. A., Brooks, C. L., & MacKerell, A. D. (2016). Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. Bioorganic & Medicinal Chemistry, 24(20), 4812–4825.
  • Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. (2020). The Journal of Chemical Physics, 153(4), 044111.
  • Parametrize force field for halogen bonding?. (2025).
  • This compound | 38353-06-9 | FB01959. (n.d.). Biosynth.
  • Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. (2018).
  • Kalita, S., Shaik, S., & Dubey, K. D. (2021). MD simulations and QM/MM calculations reveal the key mechanistic elements which are responsible for the efficient C–H amination reaction performed by a bioengineered P450 enzyme. Chemical Science, 12(40), 13417–13427.
  • QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. (2013).
  • Application of QM/MM methods to Protein/Ligand binding. (2017).
  • Autodock VinaXB for molecular docking of protein complexes containing halogen bonding interactions. (2019).
  • A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. (2013).
  • QM/MM Best Practice Workshop webinar: Towards chemical accuracy in QM/MM modelling of enzyme catalytic mechanisms and protein-ligand binding (2020-12-14). (2020). BioExcel.
  • Bioinformatics analysis of pyrimidine metabolism pathway (A) Histogram... (2025).
  • Development of Force Field Parameters for the Simulation of Single- and Double-Stranded DNA Molecules and DNA–Protein Complexes. (2022). The Journal of Physical Chemistry B, 126(25), 4697–4710.
  • Koebel, M. R., Schmadeke, G., Posner, R. G., & Sirimulla, S. (2016). implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina.
  • GROMACS Tutorials. (n.d.). University of Virginia.
  • Pyrimidine Metabolism. (n.d.). SMPDB.
  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021).
  • 160f Force Field Parameter Development for Pyridine, Pyrazine, Pyrimidine, Pyridazine and S- Triazene. (n.d.).
  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. (2025). bioRxiv.
  • Force fields for small molecules. (2018). Journal of Computer-Aided Molecular Design, 32(10), 1013–1031.
  • How do I parameterize Bromide ion for GROMOS96 force field?. (2016).
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2020). Frontiers in Oncology, 10, 599.
  • This compound | 38353-06-9 |. (n.d.).
  • MD with GROMACS for SMALL molecules. (n.d.).
  • MD with GROMACS for SMALL molecules. (n.d.).
  • Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. (2016). UQ eSpace.
  • Small molecules MD simul
  • Can anyone help with autodock vina ligand preparation?. (2014).
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. (2015).
  • This compound | CAS 38353-06-9 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • This compound 95 38353-06-9. (n.d.). Sigma-Aldrich.
  • 5-Bromo-2(1H)-pyrimidinone. (n.d.). PubChem.
  • Amber Custom Residue Parameterization. (2021).
  • AMBER parameter database. (n.d.). University of Manchester.
  • Amber-Compatible Parametrization Procedure for. (n.d.). Amanote Research.

Sources

preliminary investigation of 5-Bromo-2-hydroxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Investigation of 5-Bromo-2-hydroxypyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its prevalence in the fundamental building blocks of life, such as the nucleobases uracil, thymine, and cytosine, has made it a focal point for synthetic chemists over decades[1][2]. Derivatives of pyrimidine are not merely academic curiosities; they are the core of numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[3][4][5].

This guide focuses on a particularly versatile and reactive member of this family: This compound . The strategic placement of the bromine atom at the C5 position and the hydroxyl group at the C2 position imparts a unique reactivity profile, making it an indispensable starting material for constructing complex, biologically active molecules[6][7]. We will explore the synthesis of this core, its strategic derivatization, its role in modern therapeutics, and the essential analytical techniques required for its rigorous investigation. This document is designed for the hands-on researcher, providing not just protocols, but the scientific rationale that underpins them.

Section 1: The this compound Core Moiety

This compound (CAS No: 38353-06-9) is a halogenated pyrimidine derivative that serves as a foundational building block in pharmaceutical and biochemical research[6][8]. Its structure allows for the targeted introduction of functional groups that can modulate the biological activity of the resulting compounds, making it a valuable asset in the exploration of new therapeutic pathways[6].

Key Physicochemical Properties:

  • Molecular Formula: C₄H₃BrN₂O[9]

  • Molecular Weight: 174.98 g/mol [9]

  • Appearance: Typically an off-white to white powder.

  • Melting Point: Approximately 230-235 °C with decomposition[6].

  • Tautomerism: It is important to recognize that this compound exists in tautomeric equilibrium with its 5-Bromo-2(1H)-pyrimidinone form. This property can influence its reactivity and biological interactions, particularly its ability to form hydrogen bonds and bind to enzyme active sites[9].

The true power of this molecule lies in its capacity for selective chemical modification, which will be the focus of the next section.

Section 2: Synthesis and Strategic Derivatization

The utility of this compound is predicated on its efficient synthesis and the predictable reactivity of its functional groups. The hydroxyl group can be converted into a better leaving group (e.g., a chloro group), facilitating nucleophilic substitution, while the bromo group is primed for modern cross-coupling reactions.

Synthesis of the Core Scaffold

While traditional bromination methods often use harsh reagents like bromine in glacial acetic acid, which suffer from low atom economy and safety concerns, modern approaches offer significant improvements[10]. A more efficient, one-step synthesis has been developed using 2-hydroxypyrimidine as a starting material.

This method utilizes hydrobromic acid and hydrogen peroxide, which serves as a catalyst, to achieve the bromination[11]. This process is safer, simplifies the production workflow, and dramatically improves the utilization of the bromine element[11].

Key Derivatization Pathways

The derivatization of the pyrimidine core is where medicinal chemists truly unlock its potential. The two primary handles for modification are the C2 and C5 positions. First, the hydroxyl group at C2 is typically converted to a chlorine atom using a reagent like phosphorus oxychloride (POCl₃), yielding a 5-bromo-2-chloropyrimidine intermediate[11][12]. This intermediate is central to many synthetic routes, including the production of the drug Macitentan[10][12].

From this key intermediate, two orthogonal reaction types can be employed:

  • Nucleophilic Aromatic Substitution (SNA_r_) at C2: The chloro group is an excellent leaving group, readily displaced by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling at C5: The bromo group is ideal for reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.

The following diagram illustrates these pivotal derivatization strategies.

G cluster_synthesis Core Synthesis cluster_activation Activation Step cluster_derivatization Derivatization Pathways 2_hydroxy 2-Hydroxypyrimidine 5_bromo_2_hydroxy This compound 2_hydroxy->5_bromo_2_hydroxy HBr, H₂O₂ 5_bromo_2_chloro 5-Bromo-2-chloropyrimidine (Key Intermediate) 5_bromo_2_hydroxy->5_bromo_2_chloro POCl₃ nucleophilic_product Nucleophilic Substitution Product (e.g., Ether) 5_bromo_2_chloro->nucleophilic_product SNA_r_ at C2 (e.g., NaOMe) suzuki_product Suzuki Coupling Product (e.g., Biaryl) 5_bromo_2_chloro->suzuki_product Pd-Coupling at C5 (e.g., Ar-B(OH)₂)

Core synthesis and key derivatization pathways.

Section 3: Biological Significance and Therapeutic Applications

Pyrimidine derivatives exhibit a vast range of biological activities, and those derived from the 5-bromo-2-hydroxy- pyrimidine scaffold are no exception[1][3]. Their mechanism often involves interfering with key biological pathways essential for the survival and proliferation of pathogens or cancer cells[4].

Enzyme Inhibition: Aldehyde Oxidase

This compound has been identified as a potent inhibitor of aldehyde oxidase[9]. This enzyme is involved in the metabolism of various compounds and the production of reactive oxygen species. Its inhibition is a therapeutic strategy being explored for certain conditions. The ability of the molecule to exist in different tautomeric forms allows it to bind effectively to various sites on the enzyme, enhancing its inhibitory activity[9].

Role in Drug Development

The true value of this scaffold is realized in its role as a critical intermediate in the synthesis of complex pharmaceuticals[7].

  • Anticancer and Antiviral Agents: The pyrimidine core is a cornerstone in the development of anticancer and antiviral drugs[6][7]. By modifying the this compound scaffold, researchers can create novel molecules that target specific enzymes or receptors involved in cancer progression or viral replication.

  • Macitentan (Endothelin Receptor Antagonist): A prime example of its industrial importance is its use in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used to treat pulmonary arterial hypertension[13][14]. The synthesis of Macitentan involves attaching a substituted pyrimidine, derived from 5-bromo-2-chloropyrimidine, to an ethylene glycol moiety[13].

The following diagram illustrates the logical flow from the core chemical to a therapeutic application.

G Start This compound (Core Scaffold) Intermediate 5-Bromo-2-chloropyrimidine (Activated Intermediate) Start->Intermediate Activation Drug Macitentan (Final API) Intermediate->Drug Multi-step Synthesis Target Endothelin Receptors (ETA / ETB) Drug->Target Antagonism Indication Pulmonary Arterial Hypertension (PAH) Target->Indication Therapeutic Effect

From chemical intermediate to therapeutic agent.

Section 4: Analytical and Spectroscopic Characterization

Rigorous structural validation is non-negotiable in chemical research and drug development. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and three-dimensional structure of this compound derivatives[15].

Core Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework[15].

    • ¹H NMR: Provides information on the number and environment of protons. For a derivative like 5-Bromo-2-chloro-4-methoxypyrimidine, one would expect to see distinct singlets for the methoxy protons and the lone proton on the pyrimidine ring[15][16].

    • ¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the core structure[16].

  • Mass Spectrometry (MS): MS is crucial for determining the molecular weight and confirming the elemental composition[15]. Due to the presence of bromine (⁷⁹Br/⁸¹Br) and potentially chlorine (³⁵Cl/³⁷Cl) isotopes, the molecular ion peak will appear as a characteristic cluster, providing a definitive signature for the presence of these halogens[15].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify the functional groups present in the molecule. Key absorbances would include C-H stretches for the aromatic ring, C=C and C=N stretches characteristic of the pyrimidine core, and C-Br/C-Cl stretches in the lower frequency region[16].

Chromatographic and Crystallographic Methods
  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) and Capillary Electrochromatography are used to separate pyrimidine derivatives and assess purity[17][18][19].

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the three-dimensional structure, revealing precise bond lengths, bond angles, and the spatial orientation of substituents[15]. It is the gold standard for absolute structural confirmation[20].

Data Summary and Analytical Workflow

The table below summarizes the expected spectroscopic data for a representative derivative, 5-Bromo-2-chloro-4-methoxypyrimidine, based on available literature[16].

Technique Expected Features
¹H NMR Singlet ~8.34 ppm (ring H-6), Singlet ~3.97 ppm (methoxy -OCH₃)
¹³C NMR Signals at ~162.5, 160.8, 158.5, 108.0, and 56.5 ppm
FTIR (cm⁻¹) ~3100 (aromatic C-H), ~1580/1470 (C=C, C=N), ~1050 (C-Cl), ~680 (C-Br)
Mass Spec (m/z) Characteristic isotopic cluster at [M]⁺ for C₅H₄BrClN₂O (222/224/226)

The general workflow for characterizing a newly synthesized derivative is outlined below.

G Synthesis Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Check (TLC, HPLC) Purification->Purity Structure_Confirm Structural Confirmation Purity->Structure_Confirm Final Characterized Compound NMR NMR (¹H, ¹³C) Structure_Confirm->NMR MS Mass Spec (HRMS) Structure_Confirm->MS FTIR FTIR Structure_Confirm->FTIR

General analytical workflow for derivative characterization.

Section 5: Field-Proven Experimental Protocols

The following protocols are based on established methodologies from the scientific literature and patents, providing a validated starting point for laboratory investigation.

Protocol 1: One-Step Synthesis of this compound[11][12]

Rationale: This method avoids volatile and hazardous bromine/acetic acid systems, opting for a safer and more efficient process using hydrogen peroxide catalysis.

Procedure:

  • In a suitable reaction vessel, combine 2-hydroxypyrimidine (1 mol equivalent) with 35wt% hydrobromic acid (2 mol equivalents of HBr).

  • Add 30wt% hydrogen peroxide (2 mol equivalents) to the mixture.

  • Heat the reaction mixture to 40°C and maintain with stirring for 12 hours.

  • After the reaction is complete, cool the solution to ≤10°C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine via Nucleophilic Substitution[17]

Rationale: This protocol demonstrates the displacement of a chloro group at the C2 position, a common strategy for introducing diversity. It uses a 5-bromo-2-chloro- 4-methoxy pyrimidine starting material as a well-documented example.

Procedure:

  • Dissolve 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 mmol) in methanol (10 mL).

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Stir the reaction mixture at reflux for 4 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 3: Synthesis of 5-Bromo-4-methoxy-2-phenylpyrimidine via Suzuki-Miyaura Coupling[17]

Rationale: This protocol showcases the power of palladium-catalyzed cross-coupling to form a C-C bond at the C5 position, attaching an aryl group.

Procedure:

  • To a reaction flask, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 90°C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery and material science[6][21]. Its well-defined reactivity at the C2 and C5 positions allows for the systematic and predictable construction of complex molecular architectures[16]. From its role as a key intermediate in the synthesis of life-saving drugs like Macitentan to its potential as a potent enzyme inhibitor, this scaffold continues to empower researchers to address significant therapeutic challenges[9][13]. A thorough understanding of its synthesis, derivatization chemistry, and analytical characterization—as outlined in this guide—is fundamental for any scientist looking to harness the immense potential of the pyrimidine core.

References

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed.
  • This compound. Chem-Impex.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap.
  • The Indispensable Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound | 38353-06-9 | FB01959. Biosynth.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit.
  • Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide. Benchchem.
  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Benchchem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • This compound(38353-06-9) 1H NMR spectrum. ChemicalBook.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. Semantic Scholar.
  • This compound | CAS 38353-06-9 | SCBT. Santa Cruz Biotechnology.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.
  • Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applic
  • This compound 95 38353-06-9. Sigma-Aldrich.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • This compound 38353-06-9. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Biochemical Assay Reagent. [Source not provided].
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Source not provided].
  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC - NIH.
  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. [Source not provided].
  • This compound | 38353-06-9. Venkatasai Life Sciences.
  • This compound: Applications in Material Science Research. [Source not provided].
  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494. PubChem.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Source not provided].
  • 248929 PDFs | Review articles in X-RAY CRYSTALLOGRAPHY. ResearchGate.
  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central.
  • A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives. Benchchem.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-hydroxypyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxypyrimidine is a pivotal building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its unique bifunctional nature, featuring a reactive bromine atom at the C5 position and a versatile hydroxyl group at the C2 position, allows for programmed, regioselective functionalization. This guide provides an in-depth exploration of its synthetic applications, focusing on its role as a precursor to high-value intermediates and its direct incorporation into complex molecular architectures. We will delve into the causality behind common synthetic strategies, provide field-proven, step-by-step protocols for key transformations, and illustrate the logical workflows inherent in its use.

Introduction: Properties and Strategic Value

This compound, with the CAS number 38353-06-9, exists in a tautomeric equilibrium with its more stable keto form, 5-bromo-1H-pyrimidin-2-one.[3] This structural feature is central to its reactivity. The electron-deficient pyrimidine ring activates the C5-bromo substituent for a variety of transition metal-catalyzed cross-coupling reactions. However, the hydroxyl/oxo group at the C2 position can complicate these reactions and is often strategically converted into a better leaving group, such as a chloride, or a non-interfering alkoxy group to unlock broader synthetic pathways. Its significance is underscored by its frequent use as an intermediate in the synthesis of potent antiviral and anticancer agents, as well as agricultural chemicals.[1][2]

PropertyValueSource
CAS Number 38353-06-9[4]
Molecular Formula C₄H₃BrN₂O[3][4]
Molecular Weight 174.98 g/mol [3][4]
Melting Point ~230 °C (decomposes)[5]
Appearance White to off-white solid
SMILES Oc1ncc(Br)cn1

Core Synthetic Strategy: Activation of the C2 Position

While the C5-bromo position is primed for cross-coupling, direct reactions on this compound can be low-yielding or incompatible with certain reagents. The most common and effective strategy is to first convert the C2-hydroxyl group into a chloro group, generating 5-bromo-2-chloropyrimidine . This transformation dramatically enhances the synthetic utility of the scaffold by providing two distinct and orthogonally reactive halogenated sites. The C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition than the C-Cl bond, allowing for selective functionalization at C5.[6][7] Subsequently, the C2-chloro position can be targeted via nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling reaction.[8][9]

dot

Caption: General workflow for activating and diversifying this compound.

Protocol 2.1: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol is based on established methods for converting 2-hydroxypyrimidines to their 2-chloro counterparts.[10][11] The use of an organic amine base can moderate the reaction and improve yields.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.0 - 1.2 eq)

  • Dichloromethane (DCM) (for workup)

  • Ice water or crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, used as both reagent and solvent, ~5-10 volumes).

  • Slowly add the organic amine base (e.g., DIPEA, 1.0 eq) to the suspension at room temperature. The addition is often exothermic.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure 5-bromo-2-chloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

With the activated intermediate, 5-bromo-2-chloropyrimidine, in hand, a wealth of cross-coupling reactions can be performed selectively at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between the C5 position of the pyrimidine and various aryl or heteroaryl boronic acids.[7][12] This reaction is a cornerstone of modern drug discovery, enabling the rapid assembly of biaryl structures common in kinase inhibitors.[8][13]

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is a robust starting point for coupling various boronic acids to the C5 position of 5-bromo-2-chloropyrimidine.[7][14]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous, degassed solvent system.

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloropyrimidine.

Boronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF10080-92
3-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O11075-88
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane10088-96

Note: The data in this table is representative and compiled from typical outcomes for similar substrates.[14][15] Optimization is often required for specific substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C5 position.[16][17] The resulting 5-alkynylpyrimidines are valuable intermediates, finding use in pharmaceuticals and materials science.[16] The reaction is co-catalyzed by palladium and copper(I).[9][17]

Protocol 3.2.1: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling at the C5-bromo position.[9][16]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (10 mol%).

  • Add the anhydrous, degassed solvent followed by the amine base (2.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 5-alkynyl-2-chloropyrimidine product.

Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination

Following the functionalization of the C5 position, the C2-chloro group becomes a prime target for introducing nitrogen nucleophiles, a key step in the synthesis of many kinase inhibitors which interact with the hinge region of the kinase enzyme.[8]

SNAr Amination

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C2 position.[8][14] This reaction typically proceeds under thermal conditions with an amine and often a base.

Protocol 4.1.1: General Procedure for SNAr Amination

Materials:

  • 5-Aryl-2-chloropyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq, optional but recommended)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • In a sealed tube or round-bottom flask, dissolve the 5-aryl-2-chloropyrimidine (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.2 eq) and the base (1.5 eq).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the 2-amino-5-arylpyrimidine.

Buchwald-Hartwig Amination

For less reactive amines or more sterically hindered substrates, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative for C-N bond formation.[18][19] This reaction requires a specific palladium precatalyst, a specialized ligand (often a bulky, electron-rich phosphine), and a strong, non-nucleophilic base.[20][21]

ReactionKey FeaturesTypical Use Case
SNAr Thermally driven, no metal catalyst.Simple, unhindered primary/secondary amines.
Buchwald-Hartwig Pd-catalyzed, uses special ligands/bases.Hindered amines, less reactive aryl chlorides, lower temperatures.

Applications in Drug Discovery: Pyrimidine-Based Kinase Inhibitors

The 2,5-disubstituted pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine core of ATP.[8][13] The synthetic routes described above, starting from this compound, provide a robust platform for generating large libraries of compounds for structure-activity relationship (SAR) studies.[8] For example, pyrimidine-based derivatives have been designed and synthesized as potent inhibitors of Aurora kinases, which are implicated in many human cancers.[13][22][23]

dot

Caption: Synthetic pathway to a common kinase inhibitor scaffold.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategic precursor whose full potential is unlocked through judicious chemical manipulation. By first converting the hydroxyl group to a chloride, chemists gain access to an intermediate with two orthogonally reactive handles. This enables the programmed and selective installation of diverse functionalities through powerful synthetic methods like Suzuki and Sonogashira couplings, followed by SNAr or Buchwald-Hartwig aminations. The protocols and strategies outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile building block in the pursuit of novel, biologically active molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. BenchChem.
  • Biosynth. (n.d.). This compound. Biosynth.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • ChemicalBook. (n.d.). This compound(38353-06-9) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. BenchChem.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Venkatasai Life Sciences. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. BenchChem.
  • PubMed. (n.d.). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.).
  • MDPI. (2022). Suzuki-Miyaura Reactions of (4-bromophenyl)
  • Google Patents. (n.d.). Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal.
  • Chemsavers, Inc. (n.d.). This compound, 98% 1g. Chemsavers, Inc.
  • Sigma-Aldrich. (n.d.). This compound 95. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis. ChemicalBook.
  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Michigan State University. (n.d.). Main Group Organometallic Compounds. MSU Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Epistemeo. (2012).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Sigma-Aldrich. (n.d.). This compound 95 38353-06-9. Sigma-Aldrich.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-2-hydroxypyrimidine, a critical transformation for the synthesis of novel 5-aryl-2-hydroxypyrimidine scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This guide delves into the mechanistic nuances of the reaction, addressing the specific challenges posed by the substrate, such as its tautomeric nature and potential for catalyst inhibition. A comprehensive, field-proven protocol is presented, alongside strategies for optimization, troubleshooting, and characterization of the final products.

Introduction: The Challenge and Opportunity of this compound

The pyrimidine core is a privileged scaffold in pharmaceutical sciences, found in numerous FDA-approved drugs. The targeted functionalization of this heterocycle is a cornerstone of modern drug design. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its application to heteroaromatic halides like this compound, however, is not without its unique challenges.

The primary complication arises from the prototropic tautomerism of the 2-hydroxypyrimidine moiety. It exists in a dynamic equilibrium between the hydroxy form and the more stable pyrimidin-2(1H)-one form, especially in polar solvents.[2][3] The amide-like N-H proton in the pyrimidinone tautomer is acidic and can lead to several complications in a typical Suzuki-Miyaura catalytic cycle:

  • Reaction with the Base: The acidic proton can consume the base intended to activate the boronic acid for transmetalation.

  • Catalyst Inhibition: The nitrogen atoms and the exocyclic oxygen of the pyrimidinone can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive off-cycle species.[4]

  • Solubility Issues: The increased polarity of the pyrimidinone form can lead to poor solubility in common organic solvents.

Despite these hurdles, the direct coupling of unprotected, N-H containing heterocycles is a well-established and highly desirable strategy, as it avoids additional protection and deprotection steps.[5] Success hinges on the rational selection of the catalyst, ligand, and base to favor the productive catalytic cycle over inhibitory pathways. This guide provides a robust protocol designed to achieve this outcome.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by electron-deficient aryl halides.[8]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide. This step is critical and can be hampered by the issues described above for N-H containing substrates.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OA_Complex->Transmetalation_Complex Transmetalation (+ Ar'B(OH)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product 5-Aryl-2-hydroxypyrimidine (Ar-Ar') Transmetalation_Complex->Product Product Formation ArBr This compound (Ar-Br) ArBOH2 Arylboronic Acid (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Direct Coupling of Unprotected this compound

This protocol is designed to address the challenges of the substrate by using a robust catalytic system. The key is the combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. This combination helps to accelerate the desired catalytic steps (oxidative addition and reductive elimination) while minimizing catalyst inhibition.[4][5]

Materials and Reagents
ReagentGradeSupplierNotes
This compound>97%CommercialEnsure it is dry.
Arylboronic Acid>98%CommercialQuality is crucial. Store in a desiccator. Poor quality can lead to side reactions like protodeboronation. Using the corresponding pinacol ester is a good alternative.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialA common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
XPhos>98%CommercialA bulky, electron-rich Buchwald ligand. Critical for preventing catalyst inhibition and promoting efficient coupling.[5]
Potassium Phosphate (K₃PO₄)Anhydrous, >98%CommercialA strong, non-nucleophilic base. Must be finely powdered and anhydrous.
1,4-DioxaneAnhydrous, >99.8%CommercialMust be thoroughly degassed before use to prevent oxidation of the Pd(0) catalyst.
Degassed WaterHPLC Grade-Prepare by sparging with argon or nitrogen for 30 minutes. A small amount of water is often beneficial for the transmetalation step.[9]
Ethyl AcetateACS GradeCommercialFor workup and extraction.
Brine-Lab PreparedSaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying the organic layer.
Step-by-Step Experimental Procedure

Caption: Experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is a strong base effective for transmetalation without promoting significant side reactions.[5][10]

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and XPhos (0.04 equiv., 4 mol%).

    • Rationale: A 1:2 Pd/ligand ratio is typical for this type of ligand. XPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination, which is beneficial for challenging substrates.[5]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and promoting side reactions like boronic acid homocoupling.

  • Solvent Addition: Via syringe, add degassed anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of this compound).

    • Rationale: This solvent mixture is effective at dissolving both the organic starting materials and the inorganic base.[9] The solvents must be degassed to maintain the inert atmosphere.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously. Alternatively, if using a microwave vial, heat the reaction mixture to 100-120 °C for 15-60 minutes.[11][12]

    • Rationale: Elevated temperatures are typically required to ensure a reasonable reaction rate. Microwave heating can significantly shorten reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting this compound is observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Rationale: This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 5-aryl-2-hydroxypyrimidine product.

Characterization

The identity and purity of the synthesized 5-aryl-2-hydroxypyrimidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the proton signal corresponding to the C-H at the 5-position of the starting material and the appearance of new aromatic signals from the coupled boronic acid are key indicators. The N-H proton of the pyrimidinone tautomer will typically appear as a broad singlet in the downfield region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or oxidized by air).2. Insufficiently strong base.3. Poor quality boronic acid.4. Catalyst inhibition by the substrate.1. Use fresh palladium source and ligand. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃).3. Use a fresh bottle of boronic acid or convert it to the more stable pinacol (Bpin) or MIDA boronate ester.4. Increase ligand loading (e.g., to a 1:3 Pd:Ligand ratio). Try a different bulky ligand like SPhos or RuPhos.
Protodeboronation 1. Presence of excess water or protic impurities.2. Reaction temperature is too high.3. Boronic acid is inherently unstable (e.g., electron-deficient heteroaryl boronic acids).1. Use anhydrous solvents and base. Use the boronic acid as its pinacol ester, which is more stable.[1]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.3. Use potassium trifluoroborate salts instead of boronic acids, as they are more resistant to protodeboronation.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures for solvents and ensure the reaction is run under a strictly inert atmosphere.2. Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, though this may require different ligand ratios.
Dehalogenation of Starting Material 1. Presence of a hydrogen source and a basic medium.2. Side reaction promoted by certain catalyst/ligand combinations.1. Ensure all reagents are anhydrous.2. Screen different ligand and base combinations. Sometimes a milder base like K₂CO₃ can suppress this side reaction, although it may slow down the desired coupling.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103-12110. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Giuliano, B. M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 115(19), 4945-4952. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • Giuliano, B. M., et al. (2011). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Touaibia, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2243. [Link]
  • Reddy, T. S., et al. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. Tetrahedron Letters, 55(44), 6099-6102. [Link]
  • Brovarets, V. S., et al. (2015). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of Chemistry. [Link]
  • Close, D. M. (2014). The coupling of tautomerization to hydration in the transition state on the pyrimidine photohydration reaction path.
  • Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2849. [Link]
  • Riaz, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • Watterson, S. H., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(1), 24-30. [Link]

Sources

The Versatile Virtuoso: 5-Bromo-2-hydroxypyrimidine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast armamentarium of pyrimidine-based building blocks, 5-bromo-2-hydroxypyrimidine has emerged as a particularly versatile and indispensable tool for medicinal chemists. Its strategic placement of a reactive bromine atom and a modifiable hydroxyl group on the pyrimidine ring provides a powerful platform for the synthesis of a diverse array of complex molecules, particularly in the realms of oncology and virology.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38353-06-9[2][3]
Molecular Formula C₄H₃BrN₂O[2]
Molecular Weight 174.98 g/mol [2]
Appearance White to off-white solid
Melting Point 230 °C (decomposes)[4]
SMILES Oc1ncc(Br)cn1[2]
InChI Key VTUDATOSQGYWML-UHFFFAOYSA-N[2]

The structural integrity of this compound should be rigorously confirmed by spectroscopic methods prior to its use in synthetic campaigns.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Spectra available for reference.[5]
¹³C NMR Spectra available for reference.[5]
IR, MS, Raman Spectra available for reference.[5]

Synthetic Accessibility: From Precursor to Key Building Block

The ready availability of this compound is a key factor in its widespread adoption. A common and efficient laboratory-scale synthesis involves the direct bromination of 2-hydroxypyrimidine.

Protocol 1: Synthesis of this compound

This protocol outlines a typical procedure for the bromination of 2-hydroxypyrimidine.

Workflow for the Synthesis of this compound

reagents 2-Hydroxypyrimidine + Hydrobromic Acid + Hydrogen Peroxide reaction Heating in Reaction Vessel (30-100 °C, 8-14 h) reagents->reaction Bromination workup Cooling & Filtration reaction->workup Reaction Completion product This compound workup->product Isolation

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 2-Hydroxypyrimidine

  • Hydrobromic acid (e.g., 35 wt%)

  • Hydrogen peroxide (e.g., 30 wt%)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine 2-hydroxypyrimidine (1.0 mol) with hydrobromic acid (e.g., 2.0 mol).[5]

  • To this mixture, carefully add hydrogen peroxide (e.g., 2.0 mol) while maintaining the temperature.[5]

  • Heat the reaction mixture to a temperature between 40-100 °C and maintain for 8-12 hours.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to ≤10 °C and filter the resulting precipitate.[5]

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Note: The molar ratios of reagents and reaction temperature can be adjusted to optimize the yield and purity.[5]

Strategic Activation: The Gateway to Versatile Coupling Reactions

While the hydroxyl group at the 2-position offers opportunities for direct functionalization, it is often advantageous to convert it into a better leaving group, such as a chloride, to facilitate a wider range of cross-coupling reactions. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol details the conversion of this compound to the highly versatile intermediate, 5-bromo-2-chloropyrimidine.

Workflow for the Chlorination of this compound

start This compound reaction Heating in an inert solvent (e.g., Toluene) start->reaction reagents Phosphorus Oxychloride (POCl₃) Triethylamine (optional) reagents->reaction workup Quenching & Extraction reaction->workup Reaction Completion product 5-Bromo-2-chloropyrimidine workup->product Isolation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr 5-Bromo-2-X-pyrimidine (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)Ln-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_R Ar-Pd(II)Ln-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-X-pyrimidine (Ar-R) RedElim->Product start This compound chlorination Chlorination (Protocol 2) start->chlorination intermediate1 5-Bromo-2-chloropyrimidine chlorination->intermediate1 suzuki Suzuki Coupling (Protocol 3) with R¹-B(OH)₂ intermediate1->suzuki intermediate2 5-Aryl-2-chloropyrimidine (Ar = R¹) suzuki->intermediate2 buchwald Buchwald-Hartwig Amination with R²-NH₂ intermediate2->buchwald product 2-Amino-5-arylpyrimidine Kinase Inhibitor Scaffold buchwald->product

Sources

The Strategic Role of 5-Bromo-2-hydroxypyrimidine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine ring is a foundational scaffold in contemporary agrochemical research, prized for its versatile chemical reactivity and its presence in numerous commercialized products with potent biological activity.[1][2] This heterocycle's unique electronic properties allow for precise functionalization, enabling the fine-tuning of a molecule's physicochemical characteristics to optimize uptake, transport, and interaction with the target site in pests. Within the diverse family of pyrimidine-based building blocks, 5-Bromo-2-hydroxypyrimidine stands out as a particularly strategic starting material. Its differentiated reactive sites—the hydroxyl group at the 2-position and the bromine atom at the 5-position—offer a gateway to a vast chemical space for the development of novel fungicides, herbicides, and insecticides.

This guide provides an in-depth exploration of the experimental applications of this compound in agrochemical discovery. We will delve into the synthesis of key intermediates, present detailed protocols for the creation of potential agrochemicals, and outline methodologies for their biological evaluation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: Synthesis of a Key Intermediate: 5-Bromo-2-chloropyrimidine

The conversion of this compound to 5-Bromo-2-chloropyrimidine is a critical first step in many synthetic routes. The chloro-substituent at the 2-position is a much better leaving group than the hydroxyl group, facilitating subsequent nucleophilic aromatic substitution reactions.

Protocol 1: Chlorination of this compound

This protocol is based on established methods for the chlorination of hydroxypyrimidines.[3][4][5]

Objective: To synthesize 5-Bromo-2-chloropyrimidine from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (10.0 g, 57.1 mmol).

  • Addition of Reagents: Add toluene (100 mL) to the flask. While stirring, add N,N-dimethylaniline (1.4 g, 11.4 mmol) to the suspension.

  • Chlorination: From the dropping funnel, add phosphorus oxychloride (17.5 g, 114.2 mmol) dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, so maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a large beaker.

  • Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 5-Bromo-2-chloropyrimidine as a solid.

Expected Yield: 85-95%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Potential Agrochemicals

The following protocols illustrate how 5-Bromo-2-chloropyrimidine can be used to synthesize diverse molecular architectures with potential fungicidal, herbicidal, and insecticidal properties.

Application Note 1: Synthesis of a Novel Fungicide Candidate

Rationale: N-phenylpyrimidin-2-amine derivatives are known to exhibit fungicidal activity.[6] By reacting 5-Bromo-2-chloropyrimidine with a substituted aniline, we can generate a library of compounds for screening. Further modification at the 5-position via a Suzuki coupling can introduce additional diversity.

Objective: To synthesize a potential fungicide intermediate via nucleophilic aromatic substitution.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-chloroaniline

  • Sodium tert-butoxide

  • Toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-chloropyrimidine (1.0 g, 5.2 mmol), 4-chloroaniline (0.73 g, 5.7 mmol), and sodium tert-butoxide (0.60 g, 6.2 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (Hexane:Ethyl Acetate, 4:1) to yield the desired product.

G 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine NaOtBu, Toluene, 80°C NaOtBu, Toluene, 80°C 5-Bromo-2-chloropyrimidine->NaOtBu, Toluene, 80°C 4-chloroaniline 4-chloroaniline 4-chloroaniline->NaOtBu, Toluene, 80°C N-(4-chlorophenyl)-5-bromopyrimidin-2-amine N-(4-chlorophenyl)-5-bromopyrimidin-2-amine NaOtBu, Toluene, 80°C->N-(4-chlorophenyl)-5-bromopyrimidin-2-amine

Fungicide Intermediate Synthesis Workflow
Application Note 2: Synthesis of a Novel Herbicide Candidate

Rationale: Aryloxyphenoxypropionate (AOPP) herbicides are a well-established class of herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[7][8] We can synthesize a novel herbicide candidate by linking a phenoxy group to the 2-position of the 5-bromopyrimidine core.

Objective: To synthesize a potential herbicide intermediate.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 4-chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (0.73 g, 5.7 mmol) in DMF (20 mL).

  • Base Addition: Add potassium carbonate (1.44 g, 10.4 mmol) to the solution and stir for 15 minutes at room temperature.

  • Addition of Pyrimidine: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 g, 5.2 mmol) in DMF (5 mL) dropwise.

  • Reaction: Heat the mixture to 100°C and stir for 6 hours.

  • Workup: Cool the reaction mixture and pour it into ice-water (100 mL). Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the product.

G 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine K2CO3, DMF, 100°C K2CO3, DMF, 100°C 5-Bromo-2-chloropyrimidine->K2CO3, DMF, 100°C 4-chlorophenol 4-chlorophenol 4-chlorophenol->K2CO3, DMF, 100°C 2-(4-chlorophenoxy)-5-bromopyrimidine 2-(4-chlorophenoxy)-5-bromopyrimidine K2CO3, DMF, 100°C->2-(4-chlorophenoxy)-5-bromopyrimidine

Herbicide Intermediate Synthesis Workflow
Application Note 3: Synthesis of a Novel Insecticide Candidate

Rationale: Pyrimidine derivatives containing a urea pharmacophore have shown insecticidal activity against mosquitoes.[9] A multi-step synthesis starting from this compound can lead to novel insecticide candidates.

Objective: To synthesize a potential insecticide precursor via a Suzuki coupling followed by amination.

Step A: Suzuki Coupling

  • Reaction Setup: In a microwave vial, combine 5-Bromo-2-chloropyrimidine (1.0 g, 5.2 mmol), 4-methoxyphenylboronic acid (0.87 g, 5.7 mmol), tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol), and sodium carbonate (1.10 g, 10.4 mmol).

  • Solvent Addition: Add a mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 2-chloro-5-(4-methoxyphenyl)pyrimidine.

Step B: Amination

  • Reaction Setup: In a sealed tube, dissolve the product from Step A (1.0 g, 4.5 mmol) in a 2.0 M solution of ammonia in isopropanol (20 mL).

  • Reaction: Heat the mixture to 100°C for 24 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain 5-(4-methoxyphenyl)pyrimidin-2-amine.

Part 3: Biological Evaluation Protocols

Protocol 5: In Vitro Antifungal Assay

Objective: To evaluate the fungicidal activity of synthesized compounds against common plant pathogens.

Materials:

  • Synthesized compounds

  • Potato Dextrose Agar (PDA)

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Micropipettes

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool to 50-60°C.

  • Compound Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Poisoned Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 50 µg/mL and 100 µg/mL. Pour the media into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter after 3-5 days, or when the mycelium in the control plate (PDA + DMSO) reaches the edge of the plate. Calculate the percentage of inhibition using the formula: % Inhibition = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Protocol 6: Pre-emergence Herbicidal Assay

Objective: To assess the pre-emergence herbicidal activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Seeds of a model weed species (e.g., Raphanus sativus)

  • Potting soil

  • Acetone

  • Tween-20

  • Spray bottle

Procedure:

  • Planting: Fill small pots with potting soil and sow 10-15 seeds per pot.

  • Compound Application: Prepare a solution of the synthesized compound in acetone with 0.5% Tween-20 as a surfactant at various concentrations (e.g., 100, 250, 500 ppm).

  • Treatment: Evenly spray the soil surface with the test solution.

  • Incubation: Place the pots in a growth chamber with controlled temperature and light conditions.

  • Evaluation: After 14 days, count the number of germinated seeds and visually assess the health of the seedlings (e.g., stunting, chlorosis).

Data Presentation and Interpretation

The results of the biological assays should be tabulated for easy comparison.

Table 1: Hypothetical Antifungal Activity Data

Compound IDConcentration (µg/mL)% Inhibition of Botrytis cinerea% Inhibition of Fusarium graminearum
Fungicide-15065.258.9
Fungicide-110088.482.1
Fungicide-25042.835.5
Fungicide-210060.155.3
Tebuconazole5095.792.3

Table 2: Hypothetical Pre-emergence Herbicidal Activity Data

Compound IDConcentration (ppm)% Germination InhibitionInjury Rating (0-5)*
Herbicide-1250754
Herbicide-1500955
Herbicide-2250503
Herbicide-2500804
Pendimethalin2501005

*Injury Rating: 0 = no effect, 5 = complete kill

The data generated from these assays will allow for the establishment of structure-activity relationships (SAR), guiding the next round of synthesis and optimization.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel agrochemicals. The synthetic pathways and biological screening protocols detailed in this guide provide a solid framework for researchers to explore the potential of this chemical scaffold. By systematically modifying the substituents at the 2- and 5-positions of the pyrimidine ring, it is possible to develop new active ingredients with improved efficacy, selectivity, and environmental profiles, thus contributing to the future of sustainable agriculture.

References

  • The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. (URL not provided in search results)
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. (URL not provided in search results)
  • Synthesis Methods of 5-Bromo-2-chloropyrimidine - ChemicalBook. (2025-04-23)
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (URL not provided in search results)
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (URL not provided in search results)
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innov
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed. (URL not provided in search results)
  • Pyrimidine derivatives in discovery of pesticides: A review | Request PDF - ResearchGate. (URL not provided in search results)
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL not provided in search results)
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. (URL not provided in search results)
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025-09-24)
  • (PDF)
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. (2023-10-31)
  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC - NIH. (URL not provided in search results)
  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem. (URL not provided in search results)
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL not provided in search results)
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023-02-02)
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchG
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. (URL not provided in search results)
  • Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1 H-benzo[ d]imidazoles as Anti-Tubulin Agents - PubMed. (2021-10-13)
  • This compound 38353-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not provided in search results)
  • This compound CAS#: 38353-06-9 - ChemicalBook. (URL not provided in search results)

Sources

derivatization techniques for 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 5-Bromo-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and synthetic organic chemistry, this compound (CAS 38353-06-9) emerges as a highly valuable and versatile heterocyclic building block.[1][2] Its strategic importance is rooted in its multifunctional structure, which presents multiple avenues for chemical modification. The pyrimidine core is a privileged scaffold in numerous therapeutic agents, and the specific substitution pattern of this molecule—a bromine atom at the C5 position and a hydroxyl group at the C2 position—offers orthogonal reactivity that can be selectively exploited.[1]

The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex drug candidates, particularly in the development of novel antiviral and anticancer agents.[1] The C5-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups. Concurrently, the 2-hydroxy group, which exists in a tautomeric equilibrium with its keto form (5-bromopyrimidin-2(1H)-one), can be functionalized through alkylation, arylation, or converted into other reactive groups, such as a chloro group, to enable further nucleophilic substitutions.[3] This guide provides a detailed exploration of the key , complete with step-by-step protocols and the scientific rationale behind the experimental choices.

Section 1: Tautomerism and Its Influence on Reactivity

A critical concept to grasp when working with 2-hydroxypyrimidine is its lactam-lactim tautomerism. The molecule exists as an equilibrium between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form. For this compound, the equilibrium generally favors the lactam tautomer, 5-bromopyrimidin-2(1H)-one.

This equilibrium has profound implications for derivatization. Reactions can occur at the exocyclic oxygen (O-alkylation) of the lactim tautomer or at a ring nitrogen (N-alkylation) of the lactam tautomer. The choice of reagents, base, and solvent can influence the regioselectivity of the reaction, directing the modification to either the oxygen or nitrogen atom.

Section 2: Derivatization at the 2-Position

The hydroxyl/oxo group at the C2 position is a prime site for initial modifications. These reactions are fundamental for altering the electronic properties of the pyrimidine ring and for creating advanced intermediates for subsequent coupling reactions.

O-Alkylation: Synthesis of 2-Alkoxypyrimidines

O-alkylation, particularly methylation to form 5-bromo-2-methoxypyrimidine, is a common first step. This transformation locks the molecule out of its tautomeric equilibrium and modifies the reactivity of the pyrimidine ring. The methoxy group is an electron-donating group, which can influence the kinetics of subsequent cross-coupling reactions at the C5 position.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium methoxide (CH₃ONa), is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This significantly increases the reactivity towards the alkylating agent.

  • Solvent: Anhydrous methanol serves as both the solvent and a source for the methoxide base, driving the reaction equilibrium towards the product.

  • Temperature: Heating the reaction (e.g., to 70 °C or reflux) is often necessary to overcome the activation energy for the nucleophilic substitution.[4][5]

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL), add sodium methoxide (2.16 g, 40 mmol). Note: This protocol starts from the 2-chloro derivative, a common strategy. A similar approach can be adapted from this compound by first converting it to the sodium salt.

  • Stir the reaction mixture at 70 °C overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the methanol by rotary evaporation under reduced pressure.

  • Slowly add water (10 mL) to the residue to quench any unreacted base and dissolve inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterValueReference
Starting Material5-Bromo-2-chloropyrimidine[4]
ReagentSodium Methoxide[4]
SolventMethanol[4]
Temperature70 °C[4]
Typical Yield~60%[4]
Conversion to 2-Chloropyrimidine: A Gateway to Further Functionalization

Converting the 2-hydroxy group to a 2-chloro group is a pivotal transformation. The resulting 5-bromo-2-chloropyrimidine is an exceptionally versatile intermediate where the two halogen atoms can be selectively functionalized in subsequent cross-coupling reactions.[6] The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the C5 position.[6][7]

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[8]

  • Catalyst: An organic amine, such as N,N-dimethylaniline, can be used to catalyze the reaction and neutralize the HCl byproduct.[8]

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or another suitable organic base)

  • Ice water

  • Dichloromethane (or another suitable organic solvent)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a reaction vessel equipped with a reflux condenser, combine this compound (1 mol equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and are essential for drug development.[9]

G cluster_0 General Cross-Coupling Workflow A 1. Reaction Setup (Substrate, Reagents, Catalyst in inert atmosphere) B 2. Solvent Addition (Degassed) A->B C 3. Heating & Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography, Crystallization) D->E

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For this compound derivatives, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents, which are key structural motifs in many pharmaceuticals.[9]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.[5][11]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10][11]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[5][10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[9]

Materials:

  • 5-Bromo-2-methoxypyrimidine (or other 2-substituted-5-bromopyrimidine) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyrimidine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 8 mL toluene and 2 mL water).

  • Heat the reaction mixture at 90 °C for 12 hours or until TLC/LC-MS indicates completion.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-2-methoxypyrimidine.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0) R-R' R-R' Reductive\nElimination->R-R' Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] This method allows for the coupling of amines with aryl halides, providing direct access to substituted anilines and related compounds that would be difficult to synthesize via classical methods.[14]

Causality of Experimental Choices:

  • Catalyst System: This reaction often requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions with the strong base.[13]

Materials:

  • 5-Bromo-2-substituted-pyrimidine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (Palladium precursor, 0.02 equiv.)

  • XPhos (Ligand, 0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Caution: NaOtBu is corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • In a glovebox or under an inert atmosphere, add the 5-bromo-2-substituted-pyrimidine, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vial.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the mixture (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as integral parts of a final drug molecule.[16][17]

Causality of Experimental Choices:

  • Dual Catalyst System: The reaction is unique in its typical use of a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to catalyze the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[6][15] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as a solvent.[6][15]

Materials:

  • 5-Bromo-2-substituted-pyrimidine (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Copper(I) iodide (CuI) (0.10 equiv.)

  • Triethylamine (TEA) or Tetrahydrofuran (THF)/Diisopropylamine (DIPA) mixture

Procedure:

  • To a reaction flask under an inert atmosphere, add the 5-bromo-2-substituted-pyrimidine, Pd(PPh₃)₄, and CuI.

  • Add the solvent (e.g., THF) followed by the amine base (e.g., DIPA).

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC. The formation of amine hydrohalide salts may cause the mixture to become thick.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Section 4: Analytical Characterization of Derivatives

Rigorous structural validation is essential to confirm the outcome of any derivatization. A combination of spectroscopic techniques is employed to provide a comprehensive structural profile of the synthesized compounds.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.[18][19] Successful derivatization can be confirmed by the appearance of new signals corresponding to the introduced group and shifts in the signals of the pyrimidine ring protons and carbons.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming that the desired addition or substitution has occurred.[18][19] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of key functional groups, such as the disappearance of the N-H stretch of a starting amine in a Buchwald-Hartwig reaction or the appearance of a C≡C stretch in a Sonogashira product.

TechniquePurposeExpected Observations for Successful Derivatization
¹H NMR Elucidate proton environment and connectivityAppearance of new proton signals (e.g., aromatic protons from Suzuki coupling, alkyl protons from O-alkylation). Shift in the pyrimidine H-6 signal.
¹³C NMR Determine the carbon skeletonAppearance of new carbon signals corresponding to the added moiety.
MS (ESI, EI) Determine molecular weightA molecular ion peak ([M+H]⁺ or M⁺) corresponding to the calculated mass of the expected product.
HRMS Confirm elemental compositionProvides an exact mass that can be matched to a specific molecular formula.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Venkatasai Life Sciences. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Journal of the Chemical Society (Resumed). (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Journal of the Chemical Society (Resumed). (1965). Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine.
  • Google Patents. (n.d.). EP0139477A3 - Process for preparing 5-substituted pyrimidines.

Sources

Comprehensive Guide to the Laboratory Handling and Storage of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for the safe handling, storage, and laboratory use of 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a key intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and procedural causality.

Introduction: The Versatility of a Pyrimidine Building Block

This compound is a heterocyclic compound of significant interest in modern organic synthesis.[1][2] Its structure, featuring a pyrimidine ring with both a reactive bromine atom and a hydroxyl group, makes it a highly versatile precursor.[3] This dual functionality is frequently leveraged by medicinal chemists for the synthesis of novel drug candidates, particularly potent antiviral and anticancer agents.[3] The bromine atom allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be modified or participate in condensation reactions.[3][4]

Beyond pharmaceuticals, its applications extend to material science, where it serves as a building block for advanced materials like platinum(II)-based metallacalix[5]arenes, which have potential DNA-binding capabilities.[6] This guide provides the necessary safety protocols and handling procedures to work with this valuable compound effectively and safely.

Section 1: Hazard Identification and Safety Profile

Understanding the hazard profile of this compound is the foundation of its safe handling. The compound is classified as an irritant and requires careful management to avoid exposure.[7][8][9]

Globally Harmonized System (GHS) Classification

The compound is consistently classified with the following hazards across multiple safety data sheets:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7][8][9][10]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[7][8][9][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7][8][9][10]

Summary of Hazards and Precautionary Measures

The following table summarizes the key GHS hazard and precautionary statements.

Hazard ClassGHS CodeStatementPrecautionary Codes (Prevention)Precautionary Codes (Response)
Skin IrritationH315Causes skin irritationP264, P280P302+P352, P332+P317, P362+P364
Eye IrritationH319Causes serious eye irritationP280P305+P351+P338, P337+P313
Respiratory IrritationH335May cause respiratory irritationP261, P271P304+P340, P312

Data sourced from multiple safety data sheets.[7][8][9][10][11]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for mitigating the risks of skin, eye, and respiratory irritation.

Engineering Controls
  • Ventilation: All handling of solid this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][12][13] This is the primary engineering control to minimize inhalation of the powder, which can cause respiratory irritation.[7][8][9]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[12][14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Protocol cluster_doffing PPE Doffing Protocol (Exit) d1 1. Lab Coat (Nomex® recommended) d2 2. Respirator (N95 dust mask) d1->d2 d3 3. Goggles (ANSI Z87.1 rated) d2->d3 d4 4. Gloves (Double-gloving: Nitrile) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow.

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166 are required.[12][15]

  • Skin Protection: Wear a flame-resistant lab coat (e.g., Nomex®) with a full front closure and tight-fitting cuffs.[15] Disposable nitrile gloves should be worn, and double-gloving is recommended to protect against contamination when removing items from the fume hood.[16] Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[15][16]

  • Respiratory Protection: For weighing and handling the powder, a NIOSH-approved N95 dust mask or equivalent respirator is recommended to prevent respiratory tract irritation.[10][16]

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining chemical integrity and ensuring laboratory safety.

Protocol for Handling and Weighing
  • Preparation: Before handling, ensure all required PPE is donned correctly as per the workflow in Section 2.2. Designate a specific area within the chemical fume hood for weighing.

  • Grounding: Use an anti-static weigh boat or ground the balance to prevent electrostatic discharge, which can cause the fine powder to become airborne.[7]

  • Dispensing: Open the main container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of this compound to a tared secondary container or weigh boat.

  • Technique: Avoid creating dust by scooping and tapping gently rather than shaking or dropping the powder from a height.[13]

  • Sealing: Immediately after dispensing, securely close the primary container. The "keep container tightly closed" instruction is a consistent requirement.[7][11][12]

  • Clean-up: Wipe the spatula and any surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound.

ParameterSpecificationRationale and Source
Temperature Room Temperature (10°C - 25°C)To ensure chemical stability.[5][17]
Atmosphere Sealed in dry conditionsThe compound should be protected from moisture.[17]
Container Original, tightly closed containerPrevents contamination and exposure to air/moisture.[7][12]
Location Store in a dry, cool, well-ventilated placeGeneral best practice for chemical storage.[12] Store locked up.[7][8]
Incompatibilities Strong oxidizing agents, strong bases, strong acidsTo prevent hazardous reactions.[12][14][18]
Spill Response Protocol

In the event of a spill, a structured response is critical to ensure safety and prevent environmental contamination.

Spill_Response start Spill Detected q1 Is the spill large or are you alone? start->q1 evacuate Evacuate Area Alert EH&S (Emergency Services) q1->evacuate Yes ppe_check Ensure Full PPE (incl. Respirator) q1->ppe_check No contain Cover with dry, inert absorbent material (e.g., sand, vermiculite) ppe_check->contain collect Sweep up carefully (Avoid generating dust) contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decon Decontaminate area with soap and water dispose->decon end Spill Managed decon->end

Caption: Decision Tree for this compound Spills.

Section 4: First Aid Measures

Immediate and appropriate first aid is vital in the case of accidental exposure. The following measures are compiled from authoritative safety data sheets.[7][8][11][12]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[8][12]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[8][11] Remove contaminated clothing and wash it before reuse.[7][8] If skin irritation occurs, get medical advice/attention.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[12] If eye irritation persists, get medical advice/attention.[12]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[11] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Section 5: Application Protocol Example - Suzuki-Miyaura Cross-Coupling

To illustrate its utility, this section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.[4] This reaction is fundamental in carbon-carbon bond formation for drug discovery.

Reaction: Synthesis of 5-Aryl-2-hydroxypyrimidine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification r1 1. Add Reactants (this compound, Boronic Acid, Base) r2 2. Add Catalyst (e.g., Pd(PPh3)4) r1->r2 r3 3. Add Solvents (e.g., Dioxane/Water) r2->r3 r4 4. Degas Mixture (Evacuate & backfill with N2/Ar) r3->r4 w1 5. Heat Reaction (e.g., 90-100°C) r4->w1 w2 6. Monitor Progress (TLC / LCMS) w1->w2 w3 7. Aqueous Workup (Dilute, Wash with H2O/Brine) w2->w3 w4 8. Dry & Concentrate w3->w4 p1 9. Column Chromatography w4->p1 p2 10. Characterization (NMR, MS) p1->p2

Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Step-by-Step Methodology
  • Flask Preparation: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[4]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).[4]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir vigorously for the required time (typically 12-24 hours).[4]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure 5-aryl-2-hydroxypyrimidine.[4]

Section 6: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₃BrN₂O[1][5][10]
Molecular Weight 174.98 g/mol [1][5][10]
Appearance Light orange to yellow to green powder/crystal[17]
Melting Point 230 °C (decomposes)[2][17]
pKa 7.62 ± 0.10 (Predicted)[17]
CAS Number 38353-06-9[1][7][10]

References

  • The Indispensable Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
  • This compound | 38353-06-9.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O. PubChem. [Link]

Sources

Application Notes & Protocols: 5-Bromo-2-hydroxypyrimidine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a major focus of modern drug discovery.[1][2] Within the medicinal chemist's toolkit, the pyrimidine nucleus is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1][3] This guide provides an in-depth exploration of 5-bromo-2-hydroxypyrimidine, a highly versatile and valuable building block for the synthesis of a diverse array of kinase inhibitors.[2] We will delve into the chemical logic behind its use, provide detailed, field-proven synthetic protocols for its derivatization, and illustrate its application in the construction of scaffolds targeting key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in kinase inhibitor synthesis stems from its unique combination of structural and electronic features.[2] The pyrimidine core itself is a bioisostere of the purine base adenine, allowing it to effectively compete with endogenous ATP for binding to the kinase active site.

The true synthetic power of this precursor lies in its functional group handles:

  • The 5-Bromo Substituent: This bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which can be tailored to occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

  • The 2-Hydroxyl Group: This group can be readily converted to a more reactive leaving group, such as a chloride or triflate, enabling subsequent nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions. This dual functionality is a cornerstone for building molecular complexity and exploring diverse structure-activity relationships (SAR).[2]

Core Synthetic Strategies and Mechanistic Rationale

The journey from this compound to a potent kinase inhibitor typically involves a series of well-established, yet nuanced, synthetic transformations. The following sections will not only outline these protocols but also explain the underlying principles that govern their success.

Initial Activation: Chlorination of the 2-Hydroxyl Group

To unlock the full synthetic potential of the precursor, the 2-hydroxyl group is often converted to a 2-chloro group. This transformation significantly enhances the electrophilicity of the C2 position, making it susceptible to a wider range of downstream reactions.

Experimental Protocol 1: Chlorination of this compound

Objective: To synthesize 5-bromo-2-chloropyrimidine, a key intermediate for subsequent cross-coupling reactions.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound38353-06-9174.98 g/mol 1.0 eq
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 5.0 - 10.0 eq
N,N-Dimethylaniline (optional)121-69-7121.18 g/mol Catalytic
Toluene108-88-392.14 g/mol Anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

  • Optional but recommended: Add a catalytic amount of N,N-dimethylaniline. This can accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic reaction.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-2-chloropyrimidine by column chromatography on silica gel or by recrystallization.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

With the activated 5-bromo-2-chloropyrimidine intermediate in hand, the focus shifts to installing key pharmacophoric elements through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently used to append aryl or heteroaryl moieties to the pyrimidine core. These appended groups can form critical interactions with the kinase active site, influencing both potency and selectivity.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

Objective: To selectively couple an arylboronic acid at the C5 position of 5-bromo-2-chloropyrimidine.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
5-Bromo-2-chloropyrimidine193.45 g/mol 1.0 eq
Arylboronic acidVariesVaries1.2 eq
Pd(PPh₃)₄14221-01-31155.56 g/mol 0.05 eq
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 eq
1,4-Dioxane123-91-188.11 g/mol Anhydrous
Water7732-18-518.02 g/mol Degassed

Procedure:

  • To a Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5-arylpyrimidine.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction is crucial for introducing amine functionalities that can act as hydrogen bond donors or acceptors, forming key interactions with the hinge region of the kinase.

Experimental Protocol 3: Buchwald-Hartwig Amination of a 2-Chloro-5-arylpyrimidine Intermediate

Objective: To couple a primary or secondary amine at the C2 position of the pyrimidine ring.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Chloro-5-arylpyrimidineVariesVaries1.0 eq
Amine (primary or secondary)VariesVaries1.2 eq
Pd₂(dba)₃51364-51-3915.72 g/mol 0.02 eq
Xantphos161265-03-8578.68 g/mol 0.04 eq
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 1.4 eq
Toluene or DioxaneVariesVariesAnhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-chloro-5-arylpyrimidine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in the anhydrous solvent.

  • Add the catalyst solution to the reaction flask.

  • Seal the flask and heat the mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 2-amino-5-arylpyrimidine kinase inhibitor scaffold.

Application in Kinase Inhibitor Synthesis: A Case Study

The synthetic routes described above can be applied to generate a wide range of kinase inhibitors. For instance, many CDK inhibitors feature a 2-anilinopyrimidine core. The protocols outlined allow for the systematic variation of the aniline substituent (introduced via Buchwald-Hartwig amination) and the group at the C5 position (introduced via Suzuki-Miyaura coupling) to optimize for potency and selectivity against specific CDK isoforms.

Targeting the CDK Pathway

Cyclin-Dependent Kinases are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[1] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibitors derived from this compound can effectively block the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 Cyclin D Rb Rb CDK46->Rb phosphorylates G1_S_Transition G1/S Checkpoint CDK46->G1_S_Transition E2F E2F Rb->E2F inhibits CDK2 CDK2 Cyclin E/A E2F->CDK2 activates DNA_Synth DNA Synthesis CDK2->DNA_Synth promotes G1_S_Transition->CDK2 Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits caption Simplified CDK Signaling Pathway and Point of Inhibition. Synthetic_Workflow cluster_activation Activation cluster_diversification_C5 C5 Diversification cluster_diversification_C2 C2 Diversification Start This compound Intermediate1 5-Bromo-2-chloropyrimidine Start->Intermediate1 POCl₃ (Protocol 1) Suzuki_Product 2-Chloro-5-arylpyrimidine Intermediate1->Suzuki_Product Suzuki Coupling (Protocol 2) Final_Product 2-Amino-5-arylpyrimidine (Kinase Inhibitor Scaffold) Suzuki_Product->Final_Product Buchwald-Hartwig (Protocol 3) caption General synthetic workflow from the precursor to the final scaffold.

Caption: General synthetic workflow from the precursor to the final scaffold.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile precursor in the synthesis of kinase inhibitors. Its inherent reactivity and strategic functionalization points allow for the efficient construction of complex molecular architectures. The protocols detailed herein provide a robust framework for researchers in drug discovery to leverage this building block for the development of novel therapeutics targeting a range of kinases implicated in human disease. Future work in this area will likely focus on the development of more atom-economical and environmentally benign methods for the derivatization of this important scaffold, as well as its application in the synthesis of inhibitors targeting novel kinase families.

References

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • Romero-Boto, A., et al. (2021). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(11), 1739-1745. [Link]
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3349-3358. [Link]
  • Tadesse, S., et al. (2021).
  • Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6296. [Link]
  • Vitale, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14882-14953. [Link]

Sources

Application Notes & Protocols for the Analytical Detection of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 5-Bromo-2-hydroxypyrimidine. As a crucial building block in synthetic chemistry and a potential impurity in pharmaceutical manufacturing, its accurate detection is paramount.[1] This document explores a range of analytical methodologies, from high-performance liquid chromatography (HPLC) for routine purity assessments to highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level quantification. We delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the necessary framework to establish robust, reliable, and self-validating analytical systems.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 38353-06-9, Molecular Formula: C₄H₃BrN₂O, MW: 174.98 g/mol ) is a halogenated pyrimidine derivative.[2][3] Its structure lends itself to diverse applications, including its use as a synthetic intermediate in the development of novel therapeutic agents.[4] The molecule exists in tautomeric forms, a property which can influence its chemical reactivity and analytical behavior.[5]

Given its role as a key starting material or its potential emergence as a process-related impurity or degradant, the development of specific, sensitive, and accurate analytical methods is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of final drug products.[6][7] This guide provides the technical foundation for achieving this analytical imperative.

Foundational Principles: Selecting the Appropriate Analytical Technique

The choice of an analytical method is dictated by the specific question being asked. Key decision factors include the sample matrix, the required level of sensitivity, whether the analysis is qualitative or quantitative, and the available instrumentation. The logical flow for method selection is outlined below.

MethodSelection start Define Analytical Goal matrix Assess Sample Matrix (e.g., Pure Substance, Formulation, Biological Fluid) start->matrix sensitivity Determine Required Sensitivity (e.g., %, ppm, ppb) matrix->sensitivity quant Qualitative vs. Quantitative? sensitivity->quant hplc HPLC-UV (Purity, Assay, High Conc.) quant->hplc Quantitative High Conc. lcms LC-MS/MS (Trace Impurities, Metabolites, Complex Matrix) quant->lcms Quantitative Low Conc. gcms GC-MS (Volatile Analytes, Derivatization may be needed) quant->gcms Qualitative/ Quantitative spec Spectroscopy (NMR, FTIR) (Structural Confirmation) quant->spec Qualitative

Caption: Logical workflow for selecting an analytical method.

Sample Preparation: The Critical First Step

An effective sample preparation procedure is crucial for accurate and reproducible results, aiming to present the analyte to the instrument in a suitable, interference-free format.[8]

  • For Active Pharmaceutical Ingredient (API) / Pure Substance: The "dilute and shoot" method is typically sufficient. The primary consideration is selecting a solvent in which this compound is fully soluble and which is compatible with the analytical technique (e.g., the mobile phase in HPLC).

  • For Pharmaceutical Formulations (e.g., Tablets, Capsules): A more involved extraction is required to separate the analyte from excipients.[9] This often involves grinding the formulation to a fine powder to maximize surface area, followed by extraction with a suitable solvent, aided by sonication or shaking.[9][10] A final filtration step (e.g., using a 0.22 or 0.45 µm syringe filter) is mandatory to remove particulates that could damage the analytical column or instrument.

  • For Biological Matrices (e.g., Plasma, Urine): To remove proteins and other complex interferences, more advanced techniques are necessary.[11]

    • Protein Precipitation (PPT): Involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation.

    • Liquid-Liquid Extraction (LLE): Partitions the analyte between the aqueous sample and an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers superior cleanup and concentration by retaining the analyte on a solid sorbent while interferences are washed away.[12] The analyte is then eluted with a small volume of a strong solvent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity determination and quantitative assay of pharmaceutical compounds.[13] Its robustness and high resolution make it ideal for separating the main component from closely related impurities.[14]

Principle of Operation

Reversed-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. This compound, being a moderately polar molecule, is well-suited for this technique. Detection is achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) prep_std 2. Prepare Standard Solution (Accurately weigh reference standard, dissolve, and dilute) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (Weigh/extract sample, dissolve, filter) prep_std->prep_sample instrument_setup 4. Instrument Setup & Equilibration (Set flow rate, column temp, wavelength) prep_sample->instrument_setup sst 5. System Suitability Test (SST) (Inject standard 5x, check RSD, tailing factor) instrument_setup->sst analysis 6. Analyze Samples (Inject blank, standard, and samples) sst->analysis integration 7. Peak Integration (Integrate analyte peaks in chromatograms) analysis->integration calculation 8. Calculation & Reporting (Calculate purity/concentration using peak areas) integration->calculation

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 10% B

    • 20 min: 80% B

    • 25 min: 80% B

    • 26 min: 10% B

    • 30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (approx. 0.1 mg/mL): Prepare the sample in the same manner as the standard solution. If analyzing a formulation, use an equivalent weight of powdered sample and follow an appropriate extraction procedure.[9]

  • System Suitability: Equilibrate the column for at least 30 minutes. Inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000.[13]

  • Analysis: Inject a diluent blank, followed by the standard solution, and then the sample solutions.

  • Calculation: Calculate the purity by the area normalization method or quantify against the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the method of choice.[14][15][16]

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.[17] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). In the mass spectrometer, a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and minimizes matrix interference.[15]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Method Development & Prep cluster_analysis Analysis cluster_data Data Processing infusion 1. Analyte Infusion & Tuning (Determine precursor/product ions and MS parameters) lc_dev 2. LC Method Development (Optimize separation) infusion->lc_dev sample_prep 3. Sample Preparation (Dilution, Extraction, or SPE) lc_dev->sample_prep instrument_setup 4. Instrument Setup & Equilibration (LC and MS systems) sample_prep->instrument_setup cal_curve 5. Run Calibration Curve & QCs (Establish linearity and accuracy) instrument_setup->cal_curve analysis 6. Analyze Samples (Inject blank, QCs, and unknown samples) cal_curve->analysis integration 7. Peak Integration (Use MRM transitions to integrate peaks) analysis->integration calculation 8. Quantitation & Reporting (Calculate concentration from calibration curve) integration->calculation

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Trace Quantification

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A fast gradient appropriate for the analyte's retention.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions (Hypothetical):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition: The exact m/z values must be determined experimentally by infusing a standard solution. For C₄H₃BrN₂O, the protonated molecule [M+H]⁺ would be ~175/177 (due to bromine isotopes). A plausible fragmentation might involve the loss of HCN or CO. A transition like m/z 175 -> 148 would be a starting point for optimization.

Procedure:

  • Method Development: Infuse a ~1 µg/mL solution of the standard into the mass spectrometer to determine the optimal precursor ion and collision energy to generate a stable, high-intensity product ion.

  • Stock and Working Solutions: Prepare a stock solution (e.g., 1 mg/mL) in a suitable organic solvent. Prepare a series of working solutions for the calibration curve (e.g., from 0.1 ng/mL to 100 ng/mL) and Quality Control (QC) samples by spiking into the blank matrix.[15]

  • Sample Preparation: Extract samples as described in Section 3.

  • Analysis: Construct a calibration curve by injecting the standards. Analyze samples, bracketing them with QC samples to ensure accuracy and precision throughout the run.

  • Quantification: Quantify the analyte in samples by comparing the peak area response to the calibration curve.

Other Relevant Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While this compound has a high melting point (~230 °C), GC-MS analysis might be possible, potentially after derivatization to increase volatility.[2][18] It is a powerful tool for identifying unknown impurities by comparing fragmentation patterns to spectral libraries.[19][20]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for absolute structural confirmation and identification of impurities.[21][22]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the molecule, serving as a valuable identity test.[23]

  • Electrochemical Methods: Techniques like cyclic voltammetry or differential pulse voltammetry can offer highly sensitive detection, particularly for compounds with electroactive moieties.[24] This represents an emerging area for the analysis of such compounds.

Method Validation: Ensuring Trustworthiness and Reliability

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[25] Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[6][26]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components).[6][26]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[26]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-assay) and intermediate precision (inter-assay).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Comparative Summary of Key Methods

Performance CharacteristicHPLC-UVLC-MS/MS
Primary Application Purity, Assay, Content UniformityTrace Impurity Analysis, Bioanalysis
Selectivity Good (based on retention time & UV)Excellent (based on retention time & m/z)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL[15]
Quantitative Linearity (R²) > 0.998> 0.995[15]
Matrix Tolerance ModerateHigh
Instrumentation Cost ModerateHigh
Expertise Required IntermediateAdvanced

Conclusion

The analytical landscape for this compound is robust and adaptable to a wide range of scientific needs. For routine quality control, purity assessment, and assay, a validated reversed-phase HPLC-UV method provides a reliable, accurate, and cost-effective solution. For applications demanding ultra-high sensitivity and selectivity, such as the detection of trace-level impurities or quantification in complex biological matrices, an LC-MS/MS method is unparalleled. The protocols and principles outlined in this guide provide a comprehensive framework for developing and validating methods that ensure data integrity and support the rigorous demands of research and pharmaceutical development.

References

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
  • Public Health England. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Mohammed, A. K. A., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]
  • FDA. (2024). Q2(R2)
  • Neto, A. D. F., et al. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 45(3), 332-342. [Link]
  • Patel, P., et al. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 1-10. [Link]
  • Patel, A. B., et al. (2013). IR, NMR spectral data of pyrimidine derivatives.
  • Dolar, D., & Gros, M. (2012). Sample preparation in analysis of pharmaceuticals.
  • Grem, J. L., et al. (1988). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
  • Zhang, Y., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • Zhang, Y., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • Venkatasai Life Sciences. (n.d.). This compound. [Link]
  • Labrecque, G. (2022). Sample preparation for XRF analysis – pharmaceuticals. Malvern Panalytical. [Link]
  • da Silva, E. G. P. C., et al. (2020). Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. Journal of Pharmaceutical and Biomedical Analysis, 179, 112993. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Rao, R. R., et al. (2022). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Scientia Pharmaceutica, 90(1), 11. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • Pérez-Fernández, N., et al. (2023).
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
  • World Health Organization. (2004). Analytical methods and achievability.
  • Graphene-based electrochemical sensors for the detection of biomarkers. (2021). MDPI. [Link]
  • Sharma, P., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14167-14172. [Link]
  • Mureșan, M. L., et al. (2024). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 29(10), 2297. [Link]
  • de Bruin, M. A., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors.
  • Wroblewska, A., et al. (2019). Electrochemical detection of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole on boron-doped diamond/graphene nanowalls. MOST Wiedzy. [Link]
  • Plenis, A., & Konieczna, L. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 485-490. [Link]
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). [Link]
  • Wang, Y., et al. (2021). Electrochemical Sensor for the Detection of 1-Hydroxypyrene Based on Composites of PAMAM-Regulated Chromium-Centered Metal–Organic Framework Nanoparticles and Graphene Oxide. Biosensors, 11(11), 446. [Link]

Sources

step-by-step guide for 5-Bromo-2-hydroxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Bromo-2-hydroxypyrimidine

For researchers, scientists, and drug development professionals, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound (CAS: 38353-06-9) is a particularly valuable heterocyclic building block, offering a strategic handle for molecular elaboration through its reactive bromine atom.[2] This guide provides a detailed exploration of its most critical reactions, focusing on palladium-catalyzed cross-coupling methodologies that are fundamental to modern drug discovery.

The compound exists in a tautomeric equilibrium between the 2-hydroxy form and the 2(1H)-pyrimidinone form, a factor that can influence its reactivity and solubility. It is a light yellow to orange crystalline solid with a melting point of approximately 230 °C (with decomposition).

Compound Profile:

  • Molecular Formula: C₄H₃BrN₂O

  • Molecular Weight: 174.98 g/mol

  • Appearance: Light orange to yellow to green powder/crystal

  • Synonyms: 5-Bromo-2-pyrimidinol, 5-Bromo-2(1H)-pyrimidinone

Safety and Handling

This compound is classified as an irritant. Proper laboratory safety protocols are mandatory when handling this compound.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Use only outdoors or in a well-ventilated area.[5]

    • Wash skin thoroughly after handling.[4]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eyeshields, and chemical-resistant gloves.

  • Storage: Store in a well-ventilated place with the container tightly closed.[3] Store locked up.[4]

PART 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures common in pharmacologically active molecules.[1] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[6] For this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the C5 position.

Principle of the Reaction

The reactivity of halopyrimidines in palladium-catalyzed cross-couplings is governed by the carbon-halogen (C-X) bond strength and the electronic nature of the halogen's position on the ring.[7] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[7] This makes the C-Br bond at the C5 position of this compound a prime site for oxidative addition by a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂(X) (Organopalladium Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Intermediate R¹-Pd(II)L₂(R²) Transmetalation->PdII_Intermediate RedElim Reductive Elimination RedElim->Pd0 Product_out R¹-R² (Product) RedElim->Product_out center R1X_in R¹-X (this compound) R1X_in->OxAdd R2BY2_in R²-B(OH)₂ (Boronic Acid) R2BY2_in->Transmetalation Base_in Base Base_in->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This generalized protocol outlines a typical lab-scale synthesis. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.

Materials & Reagents

Reagent/MaterialRoleTypical ExamplesStoichiometry (equiv.)
This compoundElectrophile-1.0
Arylboronic AcidNucleophile SourcePhenylboronic acid, 4-Methoxyphenylboronic acid1.2 - 1.5
Palladium CatalystCatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂0.02 - 0.05 (2-5 mol%)
Ligand (if needed)Stabilizes & Activates CatalystTriphenylphosphine (PPh₃), SPhos, XPhosVaries
BaseActivates Boronic AcidK₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃2.0 - 3.0
Solvent SystemReaction Medium1,4-Dioxane/H₂O (4:1), DMF/H₂O (4:1), Toluene/H₂O~0.1 M concentration

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The total volume should be sufficient to ensure dissolution, typically aiming for a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-hydroxypyrimidine.

PART 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen (C-N) bonds.[9] It enables the coupling of aryl halides with a wide variety of amines and is indispensable for synthesizing compounds with amine functionalities, which are prevalent in pharmaceuticals. To the best of current knowledge, simple 5-bromopyrimidines have been successfully employed as substrates in these amination reactions.[10]

Principle of the Reaction

The reaction mechanism is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: A Pd(0) complex, typically supported by bulky, electron-rich phosphine ligands, adds to the C-Br bond of the pyrimidine.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex.[12]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands are often required to promote the reductive elimination step, which can be challenging for electron-rich heterocyclic systems.[10][13]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Amination of this compound with Morpholine

This protocol provides a general procedure for the C-N coupling. The choice of base and ligand system is crucial and often substrate-dependent.

Materials & Reagents

Reagent/MaterialRoleTypical ExamplesStoichiometry (equiv.)
This compoundElectrophile-1.0
AmineNucleophileMorpholine, Piperidine, Aniline derivatives1.2 - 1.5
Palladium CatalystCatalystPd₂(dba)₃, Pd(OAc)₂0.01 - 0.05 (1-5 mol%)
LigandStabilizes & Activates CatalystXantphos, RuPhos, BrettPhos, BINAP1.1 - 2.0 (vs. Pd)
BaseDeprotonates AmineNaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS1.4 - 2.0
SolventReaction MediumToluene, 1,4-Dioxane, THF~0.1 M concentration

Step-by-Step Procedure

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 8 mol %) to a dry Schlenk flask. Add a portion of the solvent and stir for 10-15 minutes.

  • Reaction Setup: To the flask containing the catalyst, add the base (e.g., NaOt-Bu, 1.4 equiv.), followed by this compound (1.0 equiv.).

  • Reagent Addition: Add the remaining degassed solvent (e.g., toluene), followed by the amine (e.g., morpholine, 1.2 equiv.) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired 5-amino-2-hydroxypyrimidine product.

Causality and Field-Proven Insights
  • Why an Inert Atmosphere? Palladium(0) catalysts are sensitive to atmospheric oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.[14]

  • The Role of the Base: In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amide intermediate.[12] The choice of base can be critical; weaker bases like K₃PO₄ may be sufficient for coupling with anilines, while stronger bases like NaOt-Bu are often needed for less acidic aliphatic amines.[10]

  • The Importance of the Ligand: In both reactions, ligands stabilize the palladium catalyst. In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are particularly important as they promote the crucial, and often difficult, reductive elimination step that forms the C-N bond.[12][15]

  • Protecting Groups: While the protocols above describe reactions with the unprotected 2-hydroxy group, some literature suggests that protecting this acidic proton (e.g., as a tert-butoxy or benzyloxy derivative) may be necessary to prevent side reactions or catalyst inhibition, especially when using very strong bases.[16] This should be considered during reaction optimization.

References
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Sandosham, J., et al. (1994). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry.
  • Klapars, A., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters.
  • Dehli, J. R., et al. (2022).
  • This compound 95 38353-06-9. (n.d.). Sigma-Aldrich.
  • Yilmaz, I., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • This compound - Safety D
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • This compound 38353-06-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.
  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies: kinetics and mechanisms. (1986). PubMed.
  • Kashani, S. K., et al. (n.d.).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). Benchchem.
  • This compound | CAS 38353-06-9. (n.d.). Santa Cruz Biotechnology.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Vantourout, J. C., et al. (2017).
  • 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. (n.d.). Ossila.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • Khan, I., et al. (2017).
  • This compound | 38353-06-9. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • This compound 95 38353-06-9. (n.d.). Sigma-Aldrich.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

Sources

The Cornerstone of Modern Therapeutics: Applications in the Development of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Ubiquitous Scaffold in Drug Discovery

Heterocyclic compounds, organic cyclic molecules containing at least one heteroatom within their ring structure, represent a cornerstone of modern medicinal chemistry and drug development.[1][2] Their prevalence is remarkable, with over 85% of all biologically active chemical entities featuring a heterocyclic core.[3] This dominance is not coincidental; the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are critical for molecular recognition at biological targets.[2][4] These properties include modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding, all of which are pivotal in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles of drug candidates.[3][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will delve into the diverse applications of novel heterocyclic compounds, explain the rationale behind their use in various therapeutic areas, and provide detailed protocols for their synthesis and characterization, thereby empowering researchers to harness the full potential of these versatile scaffolds.

Core Applications: From Miracle Drugs to Advanced Materials

The structural and functional versatility of heterocyclic compounds has led to their application across a wide spectrum of scientific and industrial fields.[6] While their impact on medicine is profound, their utility extends to agrochemicals and material science.

Pharmaceuticals: A Universe of Therapeutic Potential

The unique chemical behavior of heterocyclic compounds allows for their extensive use in drug design and synthesis.[1] They are integral to a vast array of blockbuster drugs, from antibiotics to anticancer agents.

  • Antibiotics: A significant portion of the most potent antibacterial agents contain heterocyclic rings.[1] A classic example is Penicillin, a β-lactam antibiotic, which features a four-membered β-lactam ring.[1] Another widely used antibiotic, Tetracycline, possesses a multi-ring heterocyclic system.[1] The ongoing challenge of antibiotic resistance continues to drive research into novel heterocyclic compounds with new mechanisms of action.[7]

  • Anticancer Agents: Nitrogen-containing heterocycles are particularly prominent in the development of anticancer drugs.[8] Many FDA-approved anticancer medications developed between 2010 and 2015 feature heterocyclic structures.[9] These compounds can be designed to selectively target cancer cells, minimizing off-target effects and improving patient outcomes.[5]

  • Antiviral Drugs: Heterocyclic compounds are crucial in the fight against viral infections. For instance, Tenofovir, a key drug in combating HIV, is a nitrogen-containing heterocyclic compound.[9]

  • Central Nervous System (CNS) Disorders: The ability to fine-tune the properties of heterocyclic compounds makes them ideal candidates for developing drugs that can cross the blood-brain barrier and modulate CNS targets.[2]

The power of heterocyclic compounds in drug design is further amplified by the concept of bioisosterism . This strategy involves the replacement of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological activity or optimizing its pharmacokinetic profile.[10][11] Heterocyclic rings are frequently employed as bioisosteres for other aromatic or aliphatic ring systems, or even for non-cyclic functionalities like carboxylic acids.[5][10] This approach allows medicinal chemists to systematically modify a lead compound to improve its potency, selectivity, and metabolic stability.[5][10]

Visualizing the Drug Discovery Workflow

The development of novel heterocyclic drug candidates follows a structured, multi-stage process. The diagram below illustrates a typical workflow, from initial library design to preclinical evaluation.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development a Library Design of Novel Heterocyclic Scaffolds b High-Throughput Screening (HTS) a->b Synthesis c Hit Identification b->c Data Analysis d Structure-Activity Relationship (SAR) Studies c->d Hit-to-Lead e Bioisosteric Replacement & Analogue Synthesis d->e f In Vitro ADME/Tox Screening e->f g In Vivo Efficacy & Safety Studies f->g h Candidate Selection g->h

Caption: A streamlined workflow for the discovery and development of novel heterocyclic drug candidates.

Agrochemicals and Material Science

The applications of heterocyclic compounds extend beyond the pharmaceutical realm. In agriculture, approximately 70% of commercialized agrochemicals, including insecticides, herbicides, and fungicides, contain at least one heterocyclic ring.[8][12] The rationale for their use is similar to that in drug discovery: the ability to fine-tune their physicochemical properties for optimal efficacy and environmental safety.[8]

In material science, the unique electronic properties imparted by heteroatoms are harnessed in the development of organic conductors, semiconductors, and photovoltaic cells.[6] They are also integral components of dyes, polymers, and other industrial materials.[6]

Protocols for the Synthesis and Analysis of Novel Heterocyclic Compounds

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a novel pyrazole derivative, a common and medicinally important heterocyclic scaffold.

Protocol 1: Synthesis of a Novel Pyrazole Derivative via Chalcone Intermediate

This protocol outlines a common and effective method for synthesizing pyrazole derivatives from a bis-chalcone precursor.[13]

Materials:

  • Bis-chalcone (1 equivalent)

  • Semicarbazide hydrochloride (2.2 equivalents)

  • Sodium hydroxide (0.5 equivalents)

  • Dry ethanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Standard laboratory glassware

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the bis-chalcone (1 equivalent) in dry ethanol.

  • Reagent Addition: Add semicarbazide hydrochloride (2.2 equivalents) and sodium hydroxide (0.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and acidify with 1M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry. Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

Data Presentation:

CompoundMolecular FormulaYield (%)Melting Point (°C)
Bis-chalcone C₂₄H₁₈O₂--
Pyrazole Derivative C₂₆H₂₄N₆O₂75210-212
Protocol 2: Characterization of the Synthesized Pyrazole Derivative

Accurate characterization is crucial to confirm the structure and purity of the newly synthesized compound.

Materials:

  • Synthesized pyrazole derivative

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • FTIR spectrometer

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

  • Elemental analyzer

Procedure:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of the solid sample to identify characteristic functional groups (e.g., N-H, C=N, C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in DMSO-d₆.

    • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the compound to confirm the expected molecular formula.

  • Elemental Analysis:

    • Determine the percentage composition of carbon, hydrogen, and nitrogen to further verify the empirical and molecular formulas.

Visualizing Reaction Logic

The synthesis of the pyrazole derivative proceeds through a well-defined reaction pathway. The following diagram illustrates the key transformations.

ReactionPathway Reactant1 Bis-chalcone Intermediate Cyclization Intermediate Reactant1->Intermediate Reactant2 Semicarbazide HCl Reactant2->Intermediate Catalyst NaOH, Ethanol Catalyst->Intermediate Product Pyrazole Derivative Intermediate->Product Reflux, 12h

Caption: Reaction scheme for the synthesis of a novel pyrazole derivative.

Conclusion: The Enduring Importance of Heterocycles

Heterocyclic compounds are indispensable scaffolds in the pursuit of novel therapeutics, advanced agrochemicals, and innovative materials.[2] Their inherent structural diversity and the ability to finely tune their physicochemical properties ensure their continued prominence in scientific research and development.[4][5] The synthetic and analytical protocols detailed herein provide a foundational framework for the exploration and creation of new heterocyclic entities. As our understanding of biological processes deepens and synthetic methodologies advance, the potential for discovering new applications for these remarkable compounds is boundless.[6][14]

References

  • Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central - NIH.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Journal of Drug Delivery and Therapeutics.
  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). Royal Society of Chemistry.
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applications. (n.d.). MDPI.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). Journal of Medicinal and Organic Chemistry.
  • Cruz, N. (2022, December 30). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. (n.d.). PubMed.
  • The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. (n.d.). Request PDF.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). International Journal of Research Publication and Reviews.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Journal of Applicable Chemistry.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews: A Journal of Drug Design and Discovery.
  • Bioisosterism. (n.d.). Drug Design Org.
  • A Study on Heterocyclic Compounds and Their Diverse Uses. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
  • Examples of heterocyclic rings as replacements for amide and ester... (n.d.). ResearchGate.
  • A Study the overview of Heterocyclic Composites Compounds in Nitrogen. (n.d.). International Research Journal of Ayurveda & Yoga.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar.
  • Bioisosteric equivalence of five-membered heterocycles. (2025, August 5). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced synthetic transformation. Here, we move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common failure points, and provide validated protocols to enhance your experimental success.

Part 1: Understanding the Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The pyrimidine ring, while generally considered electron-deficient, is activated towards electrophilic attack by the hydroxyl group at the C2 position.[1] This group exists in tautomeric equilibrium with its keto form, pyrimidin-2-one. The electron-donating character of this substituent preferentially activates the C5 position, making it the most nucleophilic and thus the primary site for bromination.

The reaction mechanism involves the attack of the electron-rich C5 position on an electrophilic bromine source (e.g., Br⁺), proceeding through a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[2][3] The subsequent loss of a proton re-establishes aromaticity and yields the final 5-bromo product. Understanding this mechanism is crucial, as it dictates the factors that control reaction rate and selectivity.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the synthesis in a logical, question-and-answer format.

FAQ 1: Reagent Selection & Purity

Question: My yields are consistently low despite following the protocol. Could my starting materials be the issue?

Answer: Absolutely. The purity and choice of reagents are paramount.

  • Purity of 2-Hydroxypyrimidine: The starting material should be of high purity. Impurities can interfere with the reaction, leading to side products and a darker, often difficult-to-purify, reaction mixture. If you suspect impurities, consider recrystallizing your 2-hydroxypyrimidine before use.

  • Choice of Brominating Agent: The two most common brominating agents for this synthesis are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

    • Molecular Bromine (Br₂): This is a powerful and cost-effective brominating agent. However, it is highly reactive and corrosive, and its high concentration can easily lead to over-bromination (formation of dibromo-species) if not added carefully.[4] It is often used in solvents like acetic acid or water.[5][6]

    • N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine.[7] It serves as a source of electrophilic bromine, often initiated by a trace amount of HBr. A key advantage of NBS is that it provides a low, steady concentration of Br₂, which can significantly suppress the formation of over-brominated byproducts, thus improving the selectivity for the desired mono-brominated product.[3][7] It is typically used in polar aprotic solvents like DMF or acetonitrile.[8][9]

Recommendation: If you are struggling with over-bromination and low yields using Br₂, switching to NBS is a highly recommended first step in troubleshooting.

FAQ 2: Reaction Conditions & Side Reactions

Question: My TLC plate shows multiple spots, including what I suspect is a dibrominated product. How can I improve selectivity?

Answer: This is a classic problem of over-reactivity. The 2-hydroxypyrimidine ring is highly activated, and controlling the reaction is key to achieving a high yield of the mono-brominated product.

  • Stoichiometry: Carefully control the molar equivalents of your brominating agent. Use a slight excess (e.g., 1.05 to 1.1 equivalents) but avoid large excesses which will drive the formation of the 5,5-dibromo adduct.[4]

  • Temperature Control: Perform the addition of the brominating agent at a low temperature (e.g., 0-5 °C) to moderate the reaction rate.[5] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature. Running the reaction at elevated temperatures from the start often leads to decomposition and side product formation.

  • Rate of Addition: Add the brominating agent (especially liquid Br₂) dropwise over an extended period. A slow, controlled addition maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

Workflow for Troubleshooting Low Selectivity

Caption: Decision workflow for improving reaction selectivity.

FAQ 3: Solvent Effects

Question: Does the choice of solvent really matter? I've seen protocols using water, acetic acid, and DMF.

Answer: Yes, the solvent plays a critical role in solubility, reaction rate, and even the reaction mechanism.

  • Water/Aqueous Acid: Water is an inexpensive and environmentally benign solvent. Some protocols report successful bromination in aqueous solutions.[5] A recent patent highlights a method using hydrobromic acid and hydrogen peroxide in water, which serves to generate bromine in situ.[10][11] This can be an effective way to control the bromine concentration.

  • Glacial Acetic Acid: This is a very common solvent for brominations with Br₂.[6] It readily dissolves the starting material and facilitates the reaction, but can be difficult to remove completely during work-up.

  • Polar Aprotic Solvents (DMF, CH₃CN): These are the preferred solvents when using NBS.[3][9] They help to solubilize the reagents and promote the desired electrophilic substitution pathway.

Recommendation: The optimal solvent is often tied to the choice of brominating agent. For Br₂, acetic acid or aqueous systems are common. For the milder NBS, DMF or acetonitrile are excellent choices.

FAQ 4: Work-up and Purification

Question: I have a dark, crude product that is difficult to purify. What are the best practices for work-up and purification?

Answer: A clean work-up is essential for obtaining a pure product and an accurate yield.

  • Quenching: After the reaction is complete (as determined by TLC), any excess bromine must be quenched. This is typically done by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic orange/yellow color of bromine disappears.

  • Isolation: The product often precipitates from the reaction mixture upon quenching or pH adjustment. It can then be collected by vacuum filtration. Ensure the collected solid is washed thoroughly with cold water to remove inorganic salts.

  • Recrystallization: The most common method for purifying this compound is recrystallization. Ethanol or an ethanol/water mixture is frequently effective.[5] This process removes most colored impurities and unreacted starting material.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel can be employed. However, due to the polar nature of the compound, it may require a polar mobile phase (e.g., dichloromethane/methanol).

Part 3: Data & Protocols

Comparative Table of Reaction Conditions

The following table summarizes various conditions reported in the literature, showcasing the impact of different reagents and solvents on the synthesis.

Starting MaterialBrominating AgentSolvent / AdditiveTemperatureTimeReported YieldReference
2-HydroxypyrimidineBromine (Br₂)Deionized Water< 5 °C to RT45 min~89% (calculated from reported mass)[5]
2-HydroxypyrimidineHBr / H₂O₂Water30-100 °C8-14 hHigh (Yields for subsequent step >96%)[10][11]
Uridine DerivativesNBSDMF or Ionic LiquidsRoom TempVariesVaries[9]
Uridine Derivatives1,3-dibromo-5,5-dimethylhydantoin (DBH) / TMSOTfCH₂Cl₂40 °C2 hQuantitative[8]
Validated Experimental Protocol (NBS Method)

This protocol is adapted from standard procedures for brominating activated heterocycles and is optimized for selectivity and ease of handling.[3]

Step 1: Reagent Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice-water bath.

Step 2: Bromination

  • To the cooled, stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Isolation

  • Once the reaction is complete, pour the mixture into a beaker containing ice water. This will often precipitate the crude product.

  • If excess bromine color is present, add a few drops of saturated sodium thiosulfate solution to quench it.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

Step 4: Purification

  • Dry the crude solid under vacuum.

  • Recrystallize the crude product from 85% ethanol to obtain pure this compound as a white or off-white solid.

General Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve 2-Hydroxypyrimidine in Solvent Cool Cool to 0-5 °C Prep->Cool Add_Br Slowly Add Brominating Agent Cool->Add_Br Stir Stir & Monitor by TLC Add_Br->Stir Quench Quench with Na₂S₂O₃ & Precipitate in Ice Water Stir->Quench Filter Filter & Wash Solid Quench->Filter Purify Recrystallize Product Filter->Purify Analyze Characterize Final Product (NMR, MP, MS) Purify->Analyze

Caption: General experimental workflow for the synthesis of this compound.

References

  • Tee, O. S., & Banerjee, S. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • US3956301A - Process for bromination of pyrimidine.
  • Kumar, R., & Kumar, V. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • This compound | 38353-06-9 | FB01959. Biosynth.
  • This compound | 38353-06-9. ChemicalBook.
  • Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Benchchem.
  • Papishetty, S., et al. (2013).
  • US4291165A - Process for making 2-bromopyridine.
  • Stuart, C. L., et al. (2020).
  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols for the Bromin
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Wang, C., et al. (2015).

Sources

Section 1: Troubleshooting the Synthesis of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry, 5-Bromo-2-hydroxypyrimidine serves as a critical building block for a wide range of pharmaceutical compounds, including antiviral and anticancer agents[1]. Its unique structure, featuring a reactive bromine atom and a hydroxyl group on a pyrimidine core, allows for diverse chemical modifications. However, harnessing its full potential requires a nuanced understanding of its reactivity and the optimization of reaction conditions, both for its synthesis and its subsequent use in complex molecular assemblies.

This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the common challenges encountered when working with this compound. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic, enabling you to troubleshoot effectively and innovate confidently.

The direct bromination of 2-hydroxypyrimidine is the most common route to this intermediate. While seemingly straightforward, this reaction is prone to issues that can impact yield, purity, and scalability. This section addresses the most frequently encountered problems.

Q: My yield for the bromination of 2-hydroxypyrimidine is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common frustration that can typically be traced to one of four areas: reagent stoichiometry, reaction temperature, reaction time, or inefficient work-up.

1. Reagent Stoichiometry and Choice: The choice of brominating agent and solvent system is critical. Traditional methods using elemental bromine in glacial acetic acid can be effective but pose significant handling and safety challenges due to bromine's volatility and corrosiveness[2]. A more modern and often more efficient approach involves using hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂)[2][3].

  • Causality: In the HBr/H₂O₂ system, H₂O₂ oxidizes HBr in situ to generate the active brominating species (Br₂). The molar ratio of these reagents to the 2-hydroxypyrimidine substrate is paramount. An excess of H₂O₂ ensures efficient utilization of the bromide source, but a gross excess can lead to over-oxidation or other side reactions. Conversely, insufficient H₂O₂ will result in a sluggish and incomplete reaction[3].

Optimization Strategy: Begin by carefully controlling the molar equivalents. A recommended starting point is a 1.5-5 molar excess of hydrogen peroxide relative to 2-hydroxypyrimidine to maximize the utilization of hydrobromic acid[3].

2. Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally accelerate the reaction but can also promote the formation of impurities.

  • Causality: The bromination of an electron-rich heterocycle like 2-hydroxypyrimidine is an electrophilic aromatic substitution. The reaction has a specific activation energy that must be overcome. If the temperature is too low, the reaction may stall, while excessively high temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as the formation of di-brominated species.

Optimization Strategy: The optimal temperature depends on the specific reagent system. For the HBr/H₂O₂ method, temperatures can range from 30°C to 100°C, with corresponding reaction times of 14 hours to 8 hours[2][3]. It is crucial to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion before significant impurity formation occurs[4][5].

Comparative Table of Synthesis Conditions:

Parameter Method 1: HBr/H₂O₂ (Low Temp) Method 2: HBr/H₂O₂ (High Temp) Method 3: Tribromopyridine/Toluene
Starting Material 2-hydroxypyrimidine 2-hydroxypyrimidine 2-hydroxypyrimidine
Reagents 50% HBr, 50% H₂O₂ 20% HBr, 10% H₂O₂ Tribromopyridine
Molar Ratio (HBr:H₂O₂:Substrate) 3:5:1 1:1:1 N/A
Temperature 30°C 100°C 80°C
Time 14 hours 8 hours 8 hours
Reported Yield Not specified, part of one-step Not specified, part of one-step 80%

| Reference |[3] |[2] |[6] |

3. Work-up and Purification: An inefficient work-up can lead to significant product loss.

  • Causality: After the reaction is complete, the acidic mixture must be neutralized to precipitate the product. The product has some solubility in water, so excessive washing can decrease the isolated yield. Furthermore, any unreacted bromine must be quenched to prevent it from contaminating the final product.

Optimization Strategy: Cool the reaction mixture (e.g., to ≤10°C) before filtration to minimize the product's solubility in the aqueous solution[2]. During the work-up, wash the crude product with a 10% sodium thiosulfate solution to remove any residual bromine, followed by water[6]. For purification, recrystallization from 85% ethanol or a mixture of ethyl acetate and n-heptane is often effective[6][7].

Troubleshooting_Yield start Low Yield Observed reagents Step 1: Verify Reagent Stoichiometry (HBr/H₂O₂ Molar Ratios) start->reagents temp_time Step 2: Optimize Temperature & Time (Monitor via TLC/HPLC) reagents->temp_time Ratios Correct? workup Step 3: Improve Work-up Protocol (Cooling, Quenching, Washing) temp_time->workup Reaction Complete? success Yield Optimized workup->success Purification Effective? Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification prep 1. Add Substrates & Base to Oven-Dried Flask solvent 2. Add Anhydrous Solvent prep->solvent degas 3. Degas with N₂/Ar solvent->degas catalyst 4. Add Pd Catalyst degas->catalyst heat 5. Heat to 80-110°C catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Aqueous Work-up & Extraction quench->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Q: How do I approach a Buchwald-Hartwig amination using this substrate?

A: The principles are similar to the Suzuki coupling, focusing on the catalyst, ligand, and base. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines.[8][9]

  • Catalyst/Ligand System: This reaction is often more sensitive to the choice of ligand than Suzuki couplings. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are frequently required to facilitate the reductive elimination step, which forms the C-N bond.[10]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9][10] These bases are highly moisture-sensitive and must be handled under an inert atmosphere.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[9]

Key Consideration: The acidic proton on the this compound can be problematic with the strong bases used. Protection of the hydroxyl group is more likely to be necessary for this transformation compared to the Suzuki coupling.

Section 3: General FAQs

Q: What is the tautomeric nature of this compound and how does it affect its reactivity?

A: this compound exists as a mixture of two tautomers in equilibrium: the aromatic alcohol form (2-hydroxy) and the amide form (2-pyrimidinone).[11][12][13] In most cases, the 2-pyrimidinone form is the major tautomer. This is critical because it means the molecule has an acidic N-H proton and can act as a nucleophile in certain reactions (e.g., N-alkylation), in addition to the electrophilic C-Br site used for cross-coupling.

Q: How should I store and handle this compound?

A:

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place.[14][15] Room temperature storage is generally acceptable.[11]

  • Handling: This compound is classified as a skin, eye, and respiratory irritant.[16][13] Always handle it in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[17][14][18] Avoid creating dust.[14]

Q: What are the best analytical methods for monitoring reactions and confirming product identity?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[4][19]

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure of the final product.[11] Mass Spectrometry (MS) will confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound (HBr/H₂O₂ Method)

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions. [2][3]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-hydroxypyrimidine (1.0 mol, 96.1 g).

  • Reagent Addition: Add 35% hydrobromic acid (2.0 mol, 462 g) to the flask and stir to mix.

  • Add 30% hydrogen peroxide (2.0 mol, 227 g) to the addition funnel.

  • Reaction: Slowly add the hydrogen peroxide to the reaction mixture, keeping the internal temperature below 40°C.

  • Once the addition is complete, heat the mixture to 40°C and maintain for 12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath to below 10°C.

  • Filter the resulting precipitate under vacuum.

  • Wash the solid cake with cold deionized water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 70-75°C for 5-6 hours to yield this compound.

References

  • Source: Google Patents (CN114591250A)
  • Title: One-step synthesis method of 5-bromo-2-chloropyrimidine Source: Eureka | P
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Source: Google Patents (CN104447570A)
  • Title: The Indispensable Role of this compound in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O Source: PubChem URL:[Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles to ensure the integrity of your experimental outcomes.

Understanding the Core Challenges

The synthesis of this compound, typically achieved through the electrophilic bromination of 2-hydroxypyrimidine, presents a unique set of purification challenges. The inherent properties of the starting material, product, and potential byproducts necessitate a well-designed purification strategy. Key challenges include:

  • Tautomerism: this compound exists in a tautomeric equilibrium with 5-Bromo-2(1H)-pyrimidinone. This affects its polarity, solubility, and acidity, which are critical parameters for purification.

  • Similar Physical Properties of Byproducts: The primary impurities often share structural similarities with the desired product, making separation by simple methods challenging.

  • Product Stability: The C-Br bond can be susceptible to cleavage (debromination) under certain conditions, and the pyrimidine ring can be prone to hydrolysis, leading to product loss and the introduction of new impurities.

This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: A-Q&A Approach

This section provides answers to common issues encountered during the purification of this compound, explaining the underlying chemistry and offering actionable solutions.

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The most common impurities in the synthesis of this compound are:

  • Unreacted 2-hydroxypyrimidine: This is often the most prevalent impurity, especially in cases of incomplete reaction. It is more polar than the brominated product.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated species. While the 5-position is activated, harsh conditions or excess bromine can lead to further substitution. A potential intermediate, and possible byproduct if not fully converted, is a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine.[1]

  • Degradation Products: If the reaction or workup conditions are not carefully controlled, you may see byproducts from:

    • Debromination: Loss of the bromine atom to yield 2-hydroxypyrimidine.

    • Hydrolysis: Opening of the pyrimidine ring, though this is less common under standard bromination conditions.

Visualizing the Separation Challenge:

G Crude_Mixture Crude Reaction Mixture Purification Purification Strategy Crude_Mixture->Purification Product This compound Purification->Product Isolation Impurity1 2-hydroxypyrimidine (more polar) Purification->Impurity1 Separation Impurity2 Di-brominated byproducts (less polar) Purification->Impurity2 Separation Impurity3 Degradation Products Purification->Impurity3 Separation

Caption: Purification workflow for this compound.

Q2: I'm struggling to separate the product from the starting material by column chromatography. What conditions should I use?

A2: The key to a successful chromatographic separation is exploiting the polarity difference between 2-hydroxypyrimidine and this compound. The addition of the bromine atom reduces the polarity of the molecule.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel is a standard choice. For acid-sensitive compounds, neutral alumina can be used.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

    • Initial System: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Gradient: Gradually increase the proportion of ethyl acetate. For more polar impurities, a small percentage of methanol (1-5%) can be added to the ethyl acetate.

Troubleshooting Tips:

  • Poor Separation: If the spots are too close on the TLC, try a different solvent system. Dichloromethane (DCM) with a small amount of methanol can provide different selectivity. For example, a 95:5 DCM:Methanol system.

  • Tailing: Tailing of spots on the TLC plate, which can translate to poor separation on the column, may be due to the acidic nature of the pyrimidinol. Adding a small amount of a volatile acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can improve peak shape. Given the acidic nature of the compounds, a small amount of acetic acid is more likely to be beneficial.

TLC Analysis Workflow:

G Start Spot Crude Mixture on TLC Plate Develop Develop in Hexane:EtOAc (e.g., 1:1) Start->Develop Visualize Visualize under UV light Develop->Visualize Analyze Analyze Rf values Visualize->Analyze Product Product Spot (Higher Rf) Analyze->Product Starting_Material Starting Material Spot (Lower Rf) Analyze->Starting_Material Optimize Optimize Solvent System Analyze->Optimize If separation < 0.2 Rf units

Caption: Workflow for TLC method development.

Q3: I tried recrystallization, but the recovery is low, or the product is not pure. How can I optimize this?

A3: Recrystallization is a powerful technique for purifying this compound, especially for removing less soluble impurities. The choice of solvent is critical.

Solvent Selection:

An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSuitability for RecrystallizationRationale
Ethanol/Water ExcellentThis compound has good solubility in hot ethanol and is much less soluble in cold water. A mixed solvent system allows for fine-tuning of the solubility.
Methanol GoodOften used for recrystallization of pyrimidine derivatives.
Ethyl Acetate FairCan be effective, but solubility might be high even at lower temperatures, potentially reducing yield.
Water Poor (as a single solvent)2-hydroxypyrimidine is soluble in water (approx. 1g/2.2mL at 20°C), while the brominated product is expected to be less so. However, the solubility of the product may still be too low for effective single-solvent recrystallization.[1][2]

Detailed Recrystallization Protocol (Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, the solution is too supersaturated. Reheat the mixture to redissolve the oil and add a small amount of the primary solvent (ethanol) before allowing it to cool more slowly.

  • Low Recovery: This can be due to using too much solvent or the product being significantly soluble even at low temperatures. Try to use the minimum amount of hot solvent for dissolution.

  • Persistent Impurities: If the starting material remains, it may have similar solubility properties. In this case, a preliminary purification by another method, such as acid-base extraction, may be necessary.

Q4: Can I use acid-base extraction to remove the unreacted 2-hydroxypyrimidine?

A4: Yes, acid-base extraction can be a very effective method to separate this compound from the more acidic 2-hydroxypyrimidine. The electron-withdrawing bromine atom at the 5-position is expected to decrease the pKa of the hydroxyl group, making this compound more acidic than 2-hydroxypyrimidine.

Comparative Acidity:

CompoundpKaAcidity
2-hydroxypyrimidinepK_a1: 2.24, pK_a2: 9.17[1][2]Less Acidic
This compound~7.62 (predicted)More Acidic

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Extraction with Weak Base: Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The more acidic this compound will be deprotonated to a greater extent and will partition into the aqueous layer as its sodium salt. The less acidic 2-hydroxypyrimidine will remain predominantly in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Isolation of Product: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. The protonated this compound will precipitate out of the solution.

  • Collection: Collect the precipitated product by filtration, wash with cold water, and dry.

  • Isolation of Starting Material: The starting material can be recovered from the organic layer by evaporating the solvent.

Decision Tree for Acid-Base Extraction:

G Start Crude mixture in Organic Solvent Wash Wash with dilute NaHCO3(aq) Start->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (contains deprotonated product) Separate->Aqueous Yes Organic Organic Layer (contains starting material) Separate->Organic No Acidify Acidify with dilute HCl Aqueous->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure this compound Filter->Pure_Product

Sources

identifying and minimizing side reactions of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. As a compound with multiple reactive sites, this compound presents unique challenges and opportunities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, minimize, and resolve common side reactions encountered during its use. Our goal is to empower you with the technical knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.

This compound exists in a tautomeric equilibrium with 5-bromo-2(1H)-pyrimidinone. This duality in its structure is fundamental to its reactivity and must be considered when planning synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions involving this compound typically fall into three main categories:

  • Debromination: The loss of the bromine atom at the C5 position to yield 2-hydroxypyrimidine is a frequent issue, particularly under reductive conditions or during certain palladium-catalyzed cross-coupling reactions.[1][2][3]

  • Unwanted Nucleophilic Substitution: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack, especially under harsh basic conditions.[4]

  • Self-Condensation/Polymerization: At elevated temperatures or under strongly acidic or basic conditions, self-condensation reactions can occur, leading to oligomeric or polymeric byproducts that are often difficult to characterize and remove.

Understanding the underlying causes of these side reactions is the first step toward their mitigation.

Q2: I am observing significant debromination during my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?

A2: Debromination is a well-documented side reaction in palladium-catalyzed cross-coupling reactions and is often attributed to the formation of palladium-hydride (Pd-H) species.[2] These species can arise from several sources within your reaction mixture.

Primary Causes of Debromination:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydride species, especially at higher temperatures.[2]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to produce hydride donors (e.g., DMF with residual water) are common culprits.[2]

  • Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[2]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[2]

Troubleshooting and Minimization Strategies:

ParameterRecommendationRationale & Considerations
Palladium Catalyst & Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] Consider using a pre-formed catalyst to avoid incomplete ligand association.These ligands promote the desired reductive elimination step, outcompeting the dehalogenation pathway.[2]
Base Selection Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[2][5]These are less prone to generating hydride species compared to strong alkoxide bases.
Solvent Choice Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane.This minimizes the presence of protic sources that can lead to Pd-H formation.
Reaction Temperature Operate at the lowest effective temperature (typically 80-100°C).Higher temperatures can accelerate the decomposition of reagents and the formation of unwanted Pd-H species.[6]
Reagent Purity Use high-purity boronic acids and ensure all reagents are anhydrous.This reduces the introduction of hydride-donating impurities.

Below is a DOT script for a decision-making workflow to troubleshoot debromination in Suzuki-Miyaura coupling.

G start Debromination Observed check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base switch_base Switch to a weaker inorganic base (K3PO4, Cs2CO3) check_base->switch_base Yes check_solvent Is the solvent protic or not strictly anhydrous? check_base->check_solvent No switch_base->check_solvent switch_solvent Use anhydrous, degassed aprotic solvent (Toluene, Dioxane) check_solvent->switch_solvent Yes check_ligand Is the Pd ligand sufficiently bulky and electron-rich? check_solvent->check_ligand No switch_solvent->check_ligand switch_ligand Employ a Buchwald ligand (XPhos, SPhos) check_ligand->switch_ligand No lower_temp Lower reaction temperature check_ligand->lower_temp Yes switch_ligand->lower_temp end Optimized Reaction lower_temp->end

Troubleshooting debromination in Suzuki-Miyaura coupling.
Q3: My Buchwald-Hartwig amination is giving low yields and multiple side products. What should I optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with this compound hinges on careful control of reaction parameters to avoid common pitfalls like debromination and unproductive side reactions of the amine or amide.[7][8]

Key Optimization Parameters for Buchwald-Hartwig Amination:

ParameterRecommended Starting ConditionsRationale & Considerations
Catalyst/Ligand System Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos or RuPhos.These ligands facilitate the reductive elimination step, which is often rate-limiting, and can suppress side reactions like β-hydride elimination from the amide.[7]
Base NaOtBu or K₃PO₄.The choice of base is critical and substrate-dependent. Stronger bases like NaOtBu are often required but can also promote debromination.[2][5] Weaker bases may require higher temperatures.
Solvent Anhydrous toluene or dioxane.These are standard solvents for this reaction, providing good solubility for the catalyst and substrates.
Temperature 80-110°C.The temperature should be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or promote side reactions.[5]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and the base (e.g., K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Q4: Can electrophilic substitution occur on the this compound ring?

A4: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it generally resistant to electrophilic aromatic substitution.[9] However, the 2-hydroxy group is an electron-donating group that can activate the ring towards electrophiles, directing them to the C5 position.[9] Since the C5 position is already occupied by a bromine atom, further electrophilic substitution is unlikely under standard conditions. If a stronger activating group were present, electrophilic attack might be possible, but it is not a common reaction pathway for this substrate.[10][11]

The following diagram illustrates the general mechanism for electrophilic aromatic substitution, highlighting why it is disfavored for this compound.

G cluster_0 General Electrophilic Aromatic Substitution cluster_1 This compound Case A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Resonance Stabilized) A->B Attack by π-electrons C Deprotonation B->C D Substituted Aromatic Ring C->D Restores Aromaticity E Electron-deficient pyrimidine ring F Deactivation by N atoms outweighs activation by OH group E->F G Electrophilic attack is highly disfavored F->G

Electrophilic substitution on pyrimidine.
Q5: How can I purify this compound if it contains the debrominated impurity, 2-hydroxypyrimidine?

A5: Separating this compound from its debrominated counterpart, 2-hydroxypyrimidine, can be challenging due to their similar polarities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of the debrominated impurity. A suitable solvent system must be empirically determined, but mixtures of ethanol and water or ethyl acetate and hexanes are good starting points.[12]

  • Column Chromatography: While their polarities are similar, careful optimization of the mobile phase on silica gel can achieve separation. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and resolution for acidic compounds.

  • Acid-Base Extraction: Although both compounds are weakly acidic, there might be a slight difference in their pKa values that could be exploited through careful pH-controlled extractions. This is generally a less effective method and should be considered a last resort.

Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause(s) Suggested Solutions & Optimizations
Formation of a Baseline Smear on TLC Self-condensation or polymerization.- Lower the reaction temperature. - Use a weaker base. - Reduce the reaction time.
Multiple Unidentified Spots on TLC/LC-MS - Catalyst decomposition. - Reaction with solvent. - Over-reaction (e.g., double substitution in cross-coupling).- Use a more stable pre-catalyst. - Ensure the use of high-purity, anhydrous solvents. - Use a protecting group strategy if multiple reactive sites are a concern.
Reaction Fails to Proceed to Completion - Inactive catalyst. - Insufficiently strong base. - Low reaction temperature.- Use a fresh batch of catalyst and ensure proper activation if necessary. - Screen a panel of bases to find one that is effective but minimizes side reactions. - Gradually increase the reaction temperature, monitoring for the onset of side reactions.

References

  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Wikipedia. (n.d.). Dehalogenation.
  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine).
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.
  • Sigma-Aldrich. (n.d.). This compound 95 38353-06-9.
  • Reddit. (n.d.). BH amination side products and purification.
  • PubMed. (n.d.). Reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies: kinetics and mechanisms.
  • SAFETY DATA SHEET. (2016, December 2). 5-Bromopyrimidine.
  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions?
  • Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2022, September 12). Electrophilic Substitution.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Pharmaffiliates. (n.d.). CAS No : 38353-06-9 | Product Name : this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 38353-06-9.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group.
  • ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated...
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • YouTube. (2023, October 2). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its often complex Nuclear Magnetic Resonance (NMR) spectra. Here, we will address common challenges and provide troubleshooting strategies in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial questions and issues that arise during the NMR analysis of this compound.

Question 1: Why does my ¹H NMR spectrum of this compound show broad peaks, even with careful sample preparation?

Answer: The primary reason for peak broadening in the NMR spectrum of this compound is the existence of tautomerism.[1][2][3][4] This molecule can exist in equilibrium between the hydroxy form (this compound) and the keto form (5-Bromo-2(1H)-pyrimidinone).[5][6] This equilibrium can be on a timescale that is intermediate relative to the NMR timescale, leading to the exchange of protons and resulting in broadened signals. The exact position of this equilibrium is sensitive to factors such as the solvent, temperature, and concentration.[4][7]

Question 2: I see more signals in my ¹H NMR spectrum than I expect for a single tautomer. What could be the cause?

Answer: The presence of more signals than anticipated strongly suggests that you are observing a mixture of both the hydroxy and keto tautomers in solution.[1][2][3] The ratio of these tautomers can vary significantly depending on the solvent used. For instance, in a non-polar solvent like chloroform-d (CDCl₃), you might see a higher proportion of one tautomer, while in a polar, protic solvent like DMSO-d₆, the equilibrium may shift, revealing distinct signals for both forms.

Question 3: How can I confirm the presence of tautomers in my sample?

Answer: Several NMR-based strategies can help confirm the presence of tautomers:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broadened peaks.[8] At higher temperatures, the rate of tautomeric exchange may increase, leading to a coalescence of the signals into a single, averaged peak. Conversely, at lower temperatures, the exchange may slow down, resulting in sharper, distinct signals for each tautomer.

  • Solvent Studies: As mentioned, changing the solvent can shift the tautomeric equilibrium.[7][8] Comparing spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can provide strong evidence for the presence of multiple species in equilibrium.

  • 2D NMR Experiments: Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable.[9][10] These experiments correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC), helping to piece together the connectivity of each tautomeric form.

Question 4: Where can I find reference NMR data for this compound?

Answer: Several online spectral databases are excellent resources for reference NMR data. The Spectral Database for Organic Compounds (SDBS) is a free and comprehensive database that often contains ¹H and ¹³C NMR spectra for a wide range of organic molecules.[11][12][13][14] Other commercial databases, such as those provided by Wiley, also offer extensive collections of spectral data.[15] Chemical suppliers like Sigma-Aldrich and TCI often provide typical NMR data on their product pages as well.

II. Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific, complex issues you may encounter.

Guide 1: Dealing with Overlapping and Complex Aromatic Signals

Problem: The aromatic protons of the pyrimidine ring are overlapping, making it difficult to assign chemical shifts and determine coupling constants.

Causality: The chemical environment of the protons on the pyrimidine ring can be very similar, leading to closely spaced signals. Solvent effects can also play a significant role in the dispersion of these signals.

Troubleshooting Protocol:

  • Optimize Solvent Choice: If you are using a common solvent like CDCl₃, try switching to an aromatic solvent like benzene-d₆. The anisotropic effect of the benzene ring can often induce significant changes in the chemical shifts of the analyte, leading to better signal separation.[8]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the chemical shift dispersion in Hertz, which can help to resolve overlapping multiplets.

  • Utilize 2D COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other. This is extremely useful for tracing the connectivity within the pyrimidine ring and definitively assigning which protons are adjacent.

  • Advanced 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a single proton resonance and observe all other protons within the same spin system. This can be a powerful tool for deconvoluting complex multiplets.

Guide 2: Identifying and Characterizing Impurities

Problem: You observe extra, unexpected peaks in your spectrum that do not correspond to either tautomer of this compound.

Causality: These signals could arise from residual solvents from the synthesis or purification process, starting materials, or side products.

Troubleshooting Protocol:

  • Check for Common Solvent Impurities: Be aware of the typical chemical shifts of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).[8] Many NMR processing software packages have built-in tools to identify and label these common solvent peaks.

  • Spiking Experiment: If you suspect a particular impurity (e.g., a starting material), you can add a small amount of the pure suspected impurity to your NMR tube and re-acquire the spectrum. If the intensity of the unknown peak increases, you have confirmed its identity.

  • DOSY (Diffusion Ordered Spectroscopy): This 2D NMR experiment separates signals based on the diffusion coefficient of the molecules. Signals from molecules of different sizes will appear at different positions in the diffusion dimension. This can be a powerful way to distinguish signals from your product, impurities, and residual solvents.

  • LC-NMR (Liquid Chromatography-NMR): For very complex mixtures, coupling a liquid chromatograph to the NMR spectrometer allows for the separation of the components before NMR analysis, providing clean spectra of each individual compound.

III. Data Presentation & Visualization

Expected NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the major tautomeric forms of this compound. Note that these are approximate values and can vary depending on the solvent and other experimental conditions.

Tautomer Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Hydroxy Form H4/H68.0 - 8.5C4/C6: 155 - 160
C2-C2: 160 - 165
C5-C5: 105 - 110
Keto Form H4/H67.5 - 8.0C4/C6: 140 - 145
NH10.0 - 12.0 (often broad)C2: 150 - 155
C5-C5: 100 - 105
Visualizing Tautomeric Equilibrium

The following diagram illustrates the tautomeric equilibrium between the hydroxy and keto forms of this compound.

Caption: Tautomeric equilibrium of this compound.

IV. Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[16][17][18][19][20]

  • Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry vial.[16][18]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for good solubility).[16][18] Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[17][19]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[18] Clearly label the tube with the sample information.

Protocol 2: Performing a Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the NMR tube is properly sealed, especially for higher temperature experiments, to prevent solvent evaporation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline.

  • Temperature Increments: Gradually increase the temperature of the NMR probe in increments of 10-20°C. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Compare the spectra at different temperatures, looking for changes in peak shape, chemical shift, and the potential coalescence of signals.

V. References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Spectral Database for Organic Compounds. Bioregistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]

  • NMR Sample Prepara-on. University of Notre Dame. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • Introduction to the Spectral Data Base (SDBS). AIST. [Link]

  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. ResearchGate. [Link]

  • This compound. Venkatasai Life Sciences. [Link]

  • 5-Bromo-2(1H)-pyrimidinone. PubChem. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Solving problems with NMR spectroscopy. Semantic Scholar. [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

  • NMR Spectroscopy Interpretation (Example). YouTube. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • 5-Bromo-2-phenoxypyrimidine. SpectraBase. [Link]

  • CAS No : 38353-06-9 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

Technical Support Center: Strategies for Scaling Up 5-Bromo-2-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale synthesis to a larger, pilot, or manufacturing scale. We will address common challenges, answer frequently asked questions, and provide a detailed, scalable protocol with an emphasis on safety, efficiency, and product quality.

This compound is a crucial building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] While several synthetic routes exist, scaling up the process introduces challenges related to reaction control, safety, and purification that must be carefully managed.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: My reaction yield has dropped significantly after moving from a 10g scale to a 1kg scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue often related to mass and heat transfer limitations.

  • Mixing Inefficiency: In larger reactors, achieving homogenous mixing of the reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation system (impeller type, speed) is sufficient for the viscosity and volume of the reaction mixture.

  • Poor Temperature Control: Bromination is an exothermic reaction.[4] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to the formation of impurities, such as di-brominated products.[5] Implement a robust cooling system and consider a semi-batch process where the brominating agent is added slowly to control the reaction rate and temperature.[6]

  • Reagent Addition Order and Rate: On a larger scale, the rate of addition of the brominating agent becomes critical. A slow, controlled addition is necessary to maintain the optimal temperature and minimize the concentration of unreacted bromine, which can lead to side products.

Question 2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I prevent this?

Answer: The formation of 5,5-dibromo adducts or other di-brominated species is a known side reaction, especially when an excess of the brominating agent is used or if there are issues with reaction control.[5]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. On a large scale, it is crucial to use the minimum effective amount. Avoid large excesses of the reagent.[4]

  • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature Management: As mentioned, higher temperatures can increase the rate of side reactions. Maintain the recommended reaction temperature throughout the process.

Question 3: The color of my reaction mixture is dark brown/black, and the product is difficult to purify. What is happening?

Answer: A dark reaction color often indicates decomposition or the formation of polymeric byproducts.

  • Oxidation: Bromine is a strong oxidizing agent.[4][7] If the reaction temperature is too high or if incompatible materials are present, it can lead to oxidation of the starting material or solvent.

  • Alternative Brominating Agents: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) or generating bromine in situ.[6][8][9] For instance, reacting sodium hypochlorite with hydrobromic acid can produce bromine in a controlled manner, reducing the risks associated with handling molecular bromine.[8][9] Another approach involves using hydrogen peroxide with hydrobromic acid, which avoids the high volatility associated with bromine in glacial acetic acid.[10][11]

  • Material Compatibility: Ensure your reactor and associated equipment are made of compatible materials. Bromine is highly corrosive and incompatible with materials like aluminum.[7] Borosilicate glass or PVDF-lined reactors are often recommended.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to diagnosing and resolving common issues during the scale-up synthesis.

G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckMixing Verify Agitation Efficiency (CFD modeling if possible) LowYield->CheckMixing Possible Cause CheckTemp Review Temperature Control (Calibrate probes, check cooling capacity) LowYield->CheckTemp Possible Cause CheckAddition Analyze Reagent Addition Rate (Implement semi-batch) LowYield->CheckAddition Possible Cause IdentifyImpurity Identify Impurity Structure (LC-MS, NMR) ImpureProduct->IdentifyImpurity Solution Solution Implemented CheckMixing->Solution CheckTemp->Solution CheckAddition->Solution DiBromo Di-brominated Impurity? IdentifyImpurity->DiBromo OptimizeStoich Optimize Stoichiometry (Reduce brominating agent) DiBromo->OptimizeStoich Yes ImproveQuench Improve Quenching Protocol (Use IPCs to time quench) DiBromo->ImproveQuench Yes OtherImpurity Other Impurity DiBromo->OtherImpurity No OptimizeStoich->Solution ImproveQuench->Solution CheckRawMaterial Check Raw Material Purity OtherImpurity->CheckRawMaterial ChangeSolvent Consider Alternative Solvent OtherImpurity->ChangeSolvent CheckRawMaterial->Solution ChangeSolvent->Solution

Caption: Troubleshooting decision tree for scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for scaling up this reaction?

A1: The choice of solvent is critical for safety, reaction performance, and environmental impact. While acetic acid is commonly used in lab-scale synthesis, its use at a large scale can be problematic. Aqueous systems, such as using hydrobromic acid, are often preferred for scale-up as they are less hazardous and can simplify work-up.[10][11]

Q2: What are the key safety precautions for handling large quantities of bromine?

A2: Bromine is highly toxic, corrosive, and a strong oxidizer.[7][8] A thorough risk assessment is mandatory.[7] Key safety measures include:

  • Engineering Controls: Conduct the reaction in a well-ventilated area, preferably in a closed system with a dedicated scrubber for bromine vapors.[7]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator with cartridges rated for acid gases and halogens.[7]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and neutralizing agents like sodium thiosulfate solution.[7]

  • Alternative Reagents: To minimize risk, consider using safer alternatives like in situ bromine generation.[8][9]

Q3: How can I effectively purify this compound at a large scale?

A3: Large-scale purification often relies on crystallization rather than chromatography.

  • Recrystallization: Develop a robust recrystallization protocol. This involves selecting an appropriate solvent system (e.g., ethanol/water, methanol) that provides good solubility at high temperatures and poor solubility at low temperatures.[12]

  • Washing: After filtration, wash the filter cake with a cold, appropriate solvent to remove residual impurities.

  • Drying: Dry the final product under vacuum at a controlled temperature to remove residual solvents.

Q4: What are typical reaction parameters for different scales?

A4: The following table provides a general comparison of parameters for lab vs. pilot scale. Note that these are starting points and require optimization for your specific equipment and process.

ParameterLab Scale (e.g., 100g)Pilot Scale (e.g., 10kg)Key Considerations for Scale-Up
Starting Material 2-Hydroxypyrimidine2-HydroxypyrimidineEnsure consistent purity of raw materials.
Brominating Agent Molecular Bromine (Br₂) or NBSIn situ generated Br₂ (e.g., from HBr/H₂O₂)[10][11]Enhanced safety, better control over exotherm.
Solvent Glacial Acetic AcidWater / Hydrobromic AcidReduced flammability and corrosion issues.
Temperature 0-10 °C30-40 °C (for HBr/H₂O₂ method)[10][11]Higher temperature may be possible with slower addition and better heat transfer.
Addition Time 30-60 minutes4-8 hours (semi-batch)Critical for controlling exotherm and minimizing side reactions.
Work-up Quench with Na₂S₂O₃, extractionpH adjustment, filtrationAvoids large volume extractions.
Purification Column ChromatographyRecrystallizationMore economical and practical for large quantities.

Detailed Protocol for Scaled-Up Synthesis (1 mol scale)

This protocol is an example of a safer, more scalable process using in situ generation of bromine from hydrobromic acid and hydrogen peroxide.[10][11]

Materials:

  • 2-Hydroxypyrimidine (112.1 g, 1 mol)

  • Hydrobromic Acid (48% aqueous, ~462 g, ~2.7 mol)

  • Hydrogen Peroxide (30% aqueous, ~227 g, 2 mol)

  • Sodium Hydroxide solution (for pH adjustment)

  • Deionized Water

Equipment:

  • 5L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.

  • Cooling/heating circulator.

  • Scrubber system charged with a sodium thiosulfate solution.

Procedure:

  • Charging the Reactor: Charge the reactor with 2-hydroxypyrimidine (112.1 g) and hydrobromic acid (462.3 g). Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 10-15°C.

  • Controlled Addition: Slowly add the hydrogen peroxide solution (226.7 g) via the addition funnel over a period of 4-6 hours. Crucially, maintain the internal temperature below 40°C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at 40°C for an additional 12 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze it by HPLC or TLC to confirm the consumption of the starting material.

  • Quenching (Optional but recommended): If unreacted bromine is suspected, add a small amount of sodium bisulfite solution to quench it.

  • Isolation: Cool the reaction mixture to 0-5°C. Slowly add a pre-chilled sodium hydroxide solution to adjust the pH to 6-7, causing the product to precipitate.

  • Filtration and Washing: Filter the precipitated solid. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Process Flow Diagram

Caption: Scaled-up synthesis workflow for this compound.

References

  • Bromination safety - YouTube. (2024).
  • D'hooghe, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap.
  • Oswalda, S., & Ridd, J. H. (1981). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate.
  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development - ACS Publications. (2021).
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.
  • Sharma, G., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
  • Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

Sources

common experimental pitfalls with 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common experimental pitfalls encountered when working with this versatile building block. The following content is structured in a question-and-answer format to directly tackle specific issues you may face in the lab.

Section 1: General Handling and Storage

FAQ: Is this compound sensitive to air or moisture?

Yes, while stable under normal conditions, prolonged exposure to atmospheric moisture can be a concern for many heterocyclic compounds. This compound is a solid, and it is good practice to store it in a tightly sealed container in a dry, cool place.[1][2] Some sources recommend storage at room temperature, sealed in a dry environment.[1] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) is advisable to ensure its integrity for sensitive downstream applications, such as palladium-catalyzed cross-coupling reactions where water can interfere.

Section 2: Challenges in Synthesis and Purification

FAQ: I am synthesizing this compound from 2-hydroxypyrimidine, but I'm getting low yields and multiple unidentified byproducts. What could be the issue?

This is a common challenge in the bromination of pyrimidine rings. The choice of brominating agent and reaction conditions are critical.

Potential Causes and Solutions:

  • Over-bromination: The pyrimidine ring can be susceptible to multiple brominations if the reaction is not carefully controlled.

    • Solution: Use a milder brominating agent or control the stoichiometry of the brominating agent precisely. Some protocols have moved away from using highly toxic and reactive liquid bromine.[3] One alternative is the use of tribromopyridine in a suitable solvent like toluene.[3] Another approach involves using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, which can offer better control and higher yields.[4][5]

  • Harsh Reaction Conditions: High temperatures can lead to degradation of the starting material and product.

    • Solution: Optimize the reaction temperature. For instance, when using tribromopyridine, the reaction may be conducted at around 80°C.[3] When using HBr/H₂O₂, temperatures can be milder, for example, around 40°C.[4][5]

  • Impure Starting Material: The purity of your 2-hydroxypyrimidine is crucial.

    • Solution: Ensure your starting material is pure. If necessary, recrystallize or purify it before use.

Illustrative Workflow for Synthesis:

cluster_synthesis Synthesis of this compound Start Start 2-Hydroxypyrimidine 2-Hydroxypyrimidine Start->2-Hydroxypyrimidine Reaction Controlled Reaction (Temp & Stoichiometry) 2-Hydroxypyrimidine->Reaction Brominating_Agent Brominating Agent (e.g., HBr/H₂O₂ or Tribromopyridine) Brominating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure 5-Bromo-2- hydroxypyrimidine Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

FAQ: I'm having trouble purifying this compound. What are the recommended methods?

Purification can indeed be challenging due to its physical properties.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying this compound.

    • Solvent Selection: A common method involves recrystallization from methanol.[6] Other potential solvents to screen include ethyl acetate/n-heptane mixtures.[3] The key is to find a solvent system where the compound has good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: While possible, it may not always be the most efficient method for large quantities due to the compound's polarity.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.

  • Aqueous Wash: During the workup, washing with a 10% sodium thiosulfate solution can help remove any residual brominating agent.[3]

Section 3: Pitfalls in Downstream Reactions

FAQ: My Suzuki coupling reaction using this compound is failing or giving very low yields. What should I troubleshoot?

The hydroxyl group on the pyrimidine ring introduces complexities in Suzuki coupling reactions.

Key Troubleshooting Points:

  • Tautomerism: this compound exists in tautomeric forms (the hydroxyl and the pyrimidinone form).[2][7] This can affect its reactivity and solubility.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for success.

    • Recommendation: For electron-deficient heterocycles, using a pre-catalyst can lead to more reliable generation of the active Pd(0) species.[8] Consider screening different palladium sources (e.g., Pd(PPh₃)₄) and ligands.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Recommendation: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8][9] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent System: The solubility of all reaction components is essential.

    • Recommendation: Anhydrous solvents like 1,4-dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used.[9][10] Sometimes, a co-solvent system with water is necessary, but this needs to be carefully optimized.

  • Reaction Temperature: Insufficient temperature can lead to low or no conversion.

    • Recommendation: Cautiously increase the reaction temperature in increments. However, be aware that higher temperatures can also promote side reactions like hydrodehalogenation.[8]

  • Hydrodehalogenation (Debromination): This is a common side reaction where the bromine atom is replaced by a hydrogen atom.

    • Mitigation: This can be caused by moisture in the reaction. Ensure all reagents and solvents are scrupulously dry.[11] Optimizing the base and ligand can also help minimize this side reaction.[8]

Troubleshooting Workflow for Suzuki Coupling:

Low_Yield Low/No Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere (N₂ or Ar) Low_Yield->Check_Inert Check_Reagents Check Purity of Reagents (Boronic acid, Base) Low_Yield->Check_Reagents Optimize_Catalyst Screen Pd Catalyst & Ligand Low_Yield->Optimize_Catalyst Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Low_Yield->Optimize_Base Optimize_Solvent Optimize Solvent System (Anhydrous Dioxane, Toluene, DMF) Low_Yield->Optimize_Solvent Optimize_Temp Adjust Temperature Low_Yield->Optimize_Temp Check_Side_Reactions Analyze for Side Products (e.g., Hydrodehalogenation) Optimize_Temp->Check_Side_Reactions

Caption: A troubleshooting decision tree for Suzuki coupling reactions with this compound.

FAQ: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material. What are the likely causes?

The Buchwald-Hartwig amination can be sensitive to reaction conditions, especially with a substrate like this compound.

Potential Issues and Solutions:

  • Base Sensitivity: The combination of a strong base and high temperatures can lead to decomposition of the pyrimidine ring.

    • Solution: Screen different bases. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they might not be suitable for sensitive substrates.[8] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice, although they may require higher temperatures or longer reaction times.[8]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For amination of heteroaryl halides, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.[12][13]

  • Reaction with the Hydroxyl Group: The hydroxyl group can potentially react under the basic conditions of the Buchwald-Hartwig amination.

    • Solution: If side reactions involving the hydroxyl group are suspected, consider protecting it before the coupling reaction. However, a more direct approach is to carefully select a base that is strong enough to deprotonate the amine nucleophile but not the hydroxyl group of the pyrimidine.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, XPhosXPhos, RuPhos, BrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBu (with caution)
Solvent 1,4-Dioxane, Toluene, DMFToluene, Dioxane
Temperature 80-120 °C80-110 °C

Section 4: Conversion to Other Halogenated Pyrimidines

FAQ: I need to convert this compound to 5-Bromo-2-chloropyrimidine, but the reaction with phosphorus oxychloride (POCl₃) is messy and gives low yields. Are there better methods?

The use of neat phosphorus oxychloride can be problematic due to its high reactivity and difficult workup.

Improved Chlorination Protocols:

  • Using a Catalyst: The addition of a catalyst can improve the efficiency of the chlorination. One method describes the use of cetyltrimethylammonium chloride as a catalyst in DMF with hydrochloric acid, avoiding the use of POCl₃ altogether.[3]

  • Controlled Addition of POCl₃: If using POCl₃, instead of using it as the solvent, it can be used as a reagent in a high-boiling solvent. The addition of an organic amine like triethylamine or diisopropylethylamine can also facilitate the reaction.[4]

  • Alternative Reagents: While POCl₃ is common, other chlorinating agents could be explored depending on the specific requirements of your synthesis.

Experimental Protocol: Conversion to 5-Bromo-2-chloropyrimidine

  • To a dry reaction vessel, add this compound (1.0 equiv.) and DMF.

  • Add cetyltrimethylammonium chloride (catalytic amount) and 6 M hydrochloric acid.[3]

  • Heat the reaction mixture (e.g., to 40°C) and monitor by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to 0°C and carefully neutralize with a saturated sodium bicarbonate solution.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify by column chromatography or recrystallization.

References

  • Venkatasai Life Sciences. (n.d.). This compound.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
  • Changzhou Jintan Maosheng Chemical Plant. (n.d.). This compound|38353-06-9.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-2-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational, serving as the core of numerous therapeutic agents. The introduction of a bromine atom and a hydroxyl group, as in 5-Bromo-2-hydroxypyrimidine derivatives, creates a molecule with significant potential for synthetic elaboration and biological activity.[1] However, the promise of any new chemical entity is fundamentally tied to the unambiguous confirmation of its molecular structure. An erroneous structural assignment can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted, orthogonal approach creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution, providing a detailed map of the carbon-hydrogen framework.[2] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why Specific Choices Matter

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these derivatives due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to observe exchangeable protons (like the -OH and -NH protons) which would be lost in D₂O. The observation of these protons provides direct evidence of their presence in the molecule.

The inherent tautomerism of 2-hydroxypyrimidines, which can exist in equilibrium with the 2(1H)-pyrimidinone form, must be considered.[3] NMR spectroscopy is uniquely suited to probe this phenomenon, as the chemical shifts of the ring protons and carbons will be sensitive to the dominant tautomeric form in solution.

Expected Spectral Features: A Predictive Framework

For the parent compound, this compound, the ¹H NMR spectrum is expected to be deceptively simple. Due to the molecule's symmetry, the two protons on the pyrimidine ring (at C4 and C6) are chemically equivalent, typically appearing as a single sharp singlet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.

The ¹³C NMR spectrum provides a more detailed fingerprint, with distinct signals expected for each of the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect, while the carbon bearing the hydroxyl group (C2) will also exhibit a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H (Ring)~8.5Singlet (s)Represents the two equivalent protons at C4 and C6.
¹H (-OH)Variable (e.g., 10-12)Broad Singlet (br s)Exchangeable proton; position is highly variable.
¹³C (C2)~160SingletCarbon attached to the hydroxyl group.
¹³C (C4, C6)~158SingletEquivalent carbons adjacent to the nitrogen atoms.
¹³C (C5)~95-100SingletCarbon attached to bromine; shielded by the halogen.

Note: These are approximate values and can vary based on solvent, concentration, and specific derivative substitutions.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., 0-14 ppm).

    • Integrate all signals. The ratio of the ring proton integral to the number of protons on any substituent must be consistent with the proposed structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation.[5]

Pillar 2: Mass Spectrometry (MS) - The Definitive Molecular Weight

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, arguably the most critical single piece of data for confirming a chemical identity.[6] For halogenated compounds, MS offers an additional layer of validation through isotopic patterns.

The Bromine Isotope Signature: A Self-Validating Feature

Nature provides a powerful internal standard for bromine-containing compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[7] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic M and M+2 pattern is an unambiguous indicator of bromine's presence.[8] Failure to observe this pattern is a strong refutation of the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound (C₄H₃BrN₂O)

IonCalculated m/zExpected Relative IntensityDescription
[M]⁺ (with ⁷⁹Br)173.94~100%Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺ (with ⁸¹Br)175.94~98%Molecular ion containing the ⁸¹Br isotope.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, often producing a prominent protonated molecular ion [M+H]⁺.

  • Analysis:

    • Inject the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

    • Acquire the spectrum and identify the molecular ion cluster.

    • Validation Step 1: Confirm the presence of the M and M+2 peaks with a ~1:1 intensity ratio.

    • Validation Step 2: The high-resolution measurement allows for the determination of the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for the proposed formula (e.g., C₄H₄BrN₂O⁺ for the [M+H]⁺ ion). This provides an exceptionally high degree of confidence.

Pillar 3: X-ray Crystallography - The Unquestionable 3D Structure

While NMR and MS provide powerful evidence for connectivity and composition, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a solid-state crystal.[9] It is considered the "gold standard" for structural proof and is invaluable for resolving any ambiguities, such as regiochemistry or stereochemistry, in complex derivatives.[10]

Causality in Application: When is Crystallography Necessary?

When a synthesis can potentially yield multiple isomers, or when the NMR data is ambiguous, a single-crystal X-ray structure provides the definitive answer. The resulting data not only confirms the constitution but also provides a wealth of information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial Step): This is often the most challenging part of the experiment. High-purity material is essential. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

    • Cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data. The final output is a detailed 3D model of the molecule.

Synergy of Techniques: A Comprehensive Validation Workflow

No single technique should be used in isolation. The true power of structural confirmation lies in the synergistic and orthogonal nature of these methods. A discrepancy in the data from one technique relative to the others is a critical red flag that warrants further investigation.

G cluster_0 Initial Characterization cluster_1 Primary Validation cluster_2 Definitive Confirmation cluster_3 Final Output start Synthesized & Purified This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr Primary Analysis ms High-Resolution Mass Spectrometry start->ms Primary Analysis xray Single-Crystal X-ray Crystallography nmr->xray Ambiguity or Isomeric Mixture? final Structurally Confirmed Molecule nmr->final Data Concordance ms->xray Inconsistent Formula? ms->final Data Concordance xray->final Data Concordance G cluster_0 cluster_1 Technique Technique NMR NMR Spectroscopy Connectivity (C-H Framework) Tautomeric Form Proton/Carbon Environment Info Information Yield MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Presence of Bromine (Isotopes) XRAY X-ray Crystallography Absolute 3D Structure Bond Lengths & Angles Intermolecular Interactions

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-hydroxypyrimidine and 5-Iodo-2-hydroxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount for tuning pharmacological properties. This guide provides an in-depth, data-supported comparison of two key building blocks: 5-bromo-2-hydroxypyrimidine and 5-iodo-2-hydroxypyrimidine. Our objective is to elucidate the fundamental differences in their reactivity in palladium-catalyzed cross-coupling reactions, empowering scientists to make informed decisions for substrate selection and reaction optimization.

It is important to note that 2-hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. For the purpose of this guide, we will refer to them as 2-hydroxypyrimidines, but researchers should be aware that they predominantly exist as the pyrimidinone tautomer.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparate reactivity between these two molecules is fundamentally governed by the properties of their respective carbon-halogen (C-X) bonds. In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2] The energy required to cleave the C-X bond directly correlates with the activation energy of this critical step.

The established trend for aryl halide reactivity is I > Br > Cl >> F .[3][4][5] This hierarchy is a direct consequence of the decreasing bond dissociation energy (BDE) as one moves down the halogen group.

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[6]

  • C-I Bond Dissociation Energy: ~213 kJ/mol[6]

The significantly weaker C-I bond in 5-iodo-2-hydroxypyrimidine means it requires less energy to break. This facilitates a more rapid oxidative addition, leading to faster reaction rates, the ability to use milder conditions, and often, higher product yields compared to its bromo-analogue.[4][7]

cluster_0 Reactivity Determinant cluster_1 Specific Comparison Bond_Strength C-X Bond Strength Reactivity Cross-Coupling Reactivity Bond_Strength->Reactivity Inversely Proportional C_Br Stronger C-Br Bond (~285 kJ/mol) Lower_Reactivity Lower Reactivity C_Br->Lower_Reactivity C_I Weaker C-I Bond (~213 kJ/mol) Higher_Reactivity Higher Reactivity C_I->Higher_Reactivity

Caption: Relationship between C-X bond strength and reactivity.

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the iodo-pyrimidine is not merely theoretical; it manifests in tangible advantages across the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, forming a C(sp²)–C(sp²) bond with an organoboron species, is a workhorse in modern synthesis. When comparing our two substrates, 5-iodo-2-hydroxypyrimidine consistently outperforms its bromo counterpart, enabling reactions under less forcing conditions.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)(X)L₂ oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_boron Ar-Pd(II)(R)L₂ transmetalation->pd2_boron pd2_boron->pd0 reductive_elim Reductive Elimination pd2_boron->reductive_elim product Ar-R reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid R-B(OR)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Parameter 5-Iodo-2-hydroxypyrimidine This compound Rationale for Difference
Typical Temp. 60 - 90 °C 80 - 110 °C Weaker C-I bond lowers the activation energy for oxidative addition.[3][8]
Reaction Time 1 - 6 hours 4 - 24 hours Faster oxidative addition leads to a more rapid catalytic turnover.
Catalyst Loading 1 - 3 mol% 2 - 5 mol% Higher reactivity requires less catalyst to achieve a comparable rate.
Expected Yield Good to Excellent (>85%) Moderate to Good (65-90%) Milder conditions often lead to fewer side reactions and less decomposition.[7]

| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | May require more electron-rich, bulky ligands (e.g., SPhos, XPhos) for high yields.[9][10] |

Sonogashira Coupling

For the synthesis of C(sp²)–C(sp) bonds with terminal alkynes, the Sonogashira coupling is the premier method. Here again, the lability of the C-I bond is a distinct advantage, often leading to cleaner reactions by minimizing a common side reaction: the undesired homocoupling of the terminal alkyne (Glaser coupling).[7]

Table 2: Comparative Data for Sonogashira Coupling

Parameter 5-Iodo-2-hydroxypyrimidine This compound Rationale for Difference
Typical Temp. Room Temp. - 60 °C 50 - 100 °C The high reactivity of the C-I bond often allows the reaction to proceed efficiently without heating.[11]
Cu(I) Co-catalyst Often effective at lower loadings (1-5 mol%). May require higher loadings (5-10 mol%) or more active sources.[12] The faster primary catalytic cycle can better compete with side reactions involving the copper acetylide.
Reaction Time 2 - 8 hours 6 - 24 hours Reflects the faster rate of oxidative addition.

| Expected Yield | Good to Excellent (>80%) | Moderate to Good (60-85%) | Milder conditions and faster rates suppress alkyne homocoupling and other side reactions.[7] |

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for introducing amine functionalities. The choice of halide significantly impacts the required reaction conditions. The use of 5-iodo-2-hydroxypyrimidine can be particularly advantageous when coupling with less nucleophilic amines or when trying to preserve thermally sensitive functional groups elsewhere in the molecule.

Table 3: Comparative Data for Buchwald-Hartwig Amination

Parameter 5-Iodo-2-hydroxypyrimidine This compound Rationale for Difference
Typical Temp. 70 - 100 °C 90 - 120 °C Lower energy barrier for the initial C-X bond cleavage.
Ligand Choice Bidentate ligands (e.g., BINAP, dppf) are effective.[13] Often requires sterically hindered, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) for optimal results.[14][15] The more challenging oxidative addition of the C-Br bond necessitates a more active catalytic system.
Base Choice K₃PO₄, Cs₂CO₃ NaOtBu, LHMDS Stronger bases are often needed to facilitate the catalytic cycle with the less reactive bromide.[13]

| Expected Yield | Good to Excellent (>80%) | Moderate to Good (60-90%) | Milder conditions can improve functional group tolerance and reduce side reactions. |

Experimental Protocols: A Self-Validating System

The following protocols provide a robust starting point for a Suzuki-Miyaura coupling. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Workflow start Start setup Reaction Setup (Flame-dried flask, inert gas) start->setup add_solids Add Solids (Pyrimidine, Boronic Acid, Base, Catalyst) setup->add_solids purge Evacuate & Backfill (3x with Argon/Nitrogen) add_solids->purge add_solvents Add Degassed Solvents purge->add_solvents heat Heat to Target Temp. (Monitor via TLC/LC-MS) add_solvents->heat workup Aqueous Workup (Quench, Extract, Wash) heat->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-hydroxypyrimidine (Milder Conditions)
  • Objective: To couple 5-iodo-2-hydroxypyrimidine with a generic arylboronic acid.

  • Causality: The high reactivity of the C-I bond allows for lower temperatures and a standard, readily available catalyst system.

Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 5-iodo-2-hydroxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Rationale: Flame-drying removes adsorbed water, which can interfere with the catalyst and base. The base is crucial for activating the boronic acid for the transmetalation step.[16]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable Pd(0) source for reactive aryl halides.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of ~0.1 M with respect to the pyrimidine.

    • Rationale: Degassing removes dissolved oxygen. The aqueous component is often necessary to dissolve the base and facilitate the reaction.

  • Reaction: Stir the mixture at 80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Standard Conditions)
  • Objective: To couple this compound with the same arylboronic acid.

  • Causality: The stronger C-Br bond requires more thermal energy and a more robust catalyst system to achieve efficient oxidative addition.

Methodology:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Rationale: A slightly larger excess of boronic acid may be needed to drive the reaction to completion. K₃PO₄ is a stronger base that can be more effective for less reactive substrates.[9]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 4 mol%).

    • Rationale: Pd(dppf)Cl₂ is a pre-catalyst that forms a highly active Pd(0) species in situ. The dppf ligand is more electron-rich and has a larger bite angle than PPh₃, which promotes the challenging oxidative addition of aryl bromides.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of ~0.1 M.

  • Reaction: Stir the mixture at 100 °C and monitor its progress by TLC or LC-MS (typically 6-12 hours).

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Conclusion and Strategic Recommendations

The evidence is unequivocal: 5-iodo-2-hydroxypyrimidine is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, rooted in its weaker carbon-iodine bond, translates directly into significant practical advantages for the synthetic chemist, including milder reaction conditions, shorter reaction times, and frequently, higher and cleaner yields.

Choose 5-Iodo-2-hydroxypyrimidine when:

  • Maximizing yield and reaction speed is the primary goal.

  • The molecule contains sensitive functional groups that would not tolerate high temperatures or harsh conditions.

  • Coupling with challenging or less reactive partners.

Choose this compound when:

  • Cost and availability are the main drivers, as brominated reagents are generally more economical.

  • A milder reactivity profile is desired for a specific synthetic strategy, such as in sequential cross-coupling reactions where chemoselectivity is required.[5][14]

Ultimately, the choice is a strategic one, balancing the need for reactivity with practical considerations of cost and synthetic design. This guide provides the foundational data and mechanistic understanding to make that choice with confidence.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWpu5pP7L5TI0LdJ89sYmATp0FFJiDTm7i29KxJOvu2lYL6jlbkS41j5pEyZ6BhvO_Giv3VlCcJdQ76E4E-t5bQwoIM3W1mEqhq_qfglmLqY8PL2aVATr83ciCkllh4NTW159Ch3tCFDg6JQdwK-lXo-4jbZr9gA2v-aODBGcGifMVA2gnQC52XEIp7TaGia5kYNUFMgCDRx-N8wAZEpIadC1D4AzTnzhV33OMSu3pFtC8j1nJppKRsO10uE=]
  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [URL: https://pubs.acs.org/doi/10.1021/jo400720p]
  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ZiNHupCm6G54UMRrrdQg59HmacJ7RtiRzGdIbvi3n-hAdbZQ-ZGqDkd7OGrFzxWKeo7sV_TeYJJb2PdbmhO5vMffpfuK9kW0R31JxroDXsLwdy-WhJsjq6D0hJQMPduxbcNg7Glp]
  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [URL: https://pubmed.ncbi.nlm.nih.gov/23697528/]
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs 4-(4-bromophenyl)-1-butanol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xxHbKFAZHWeN5dmSgeejGCp6sWrvcNkNiD3MX6d0Js_3rnfEIyolY2ANSEzWNivrWOF3WezI2Az7d6Bxk6eb7BBRZZh7nx3uwS1YHs8TdNyr9r1UVcMKm6-YYn6RLUTViwJ6GK_1NIuGh7i8SnZJ0_tMl9lWC4xENoq7-8-g_VutDrpcWbWDVlXFKiVKJUgrks0pjVHX8T3hejyeu1RnVZGxc9S8No5ahghf7IAxtlYBJwUtr6lc7XvnkrcyoARHKvG4fs3nihg3j9RzTvLQZPQTIUm93prejVRl]
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTxDJmentH-jzltddGa-zRKYhP7A8ELAV9bsa2rMWTwJRZpumLQz4FblvPdggryxkJZ9L-SKJww6XW-sFzx3XK3XeMC2XxaWyy4Km84EDMklM2FR9_i0SIYxUw7ekkX8ntHrOtO6qyaxDGD9nsousoVqoR9wxrqsmPeCUR-6nS6rdaIDg6-jT5YkzgZniaErEtZQ9JRhvO-jD01tAJixxMFMQC6qw0T7ZzU2_BS-7P5KZu_vkRpiO2dMxzjaOPqpo=]
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4aI_OqkbEMmkWxxa1cUBHlQDhdFFYm3Dmq7c8fcpM3ARB6YQrJ6Q4hnVOHRe6-5Ww4tdfxpbRCCrjIR_Xlb1GFgcfQynkkg5un3F9V8I5vwsycaRg85S7dRg1LvS0uhMFCocNiU5vIoCKdj9qf1PJoZugQSnEbBHKTFBb2DTKv5Bczgvg7ViqiYqxZ-Lg11WHo3gZyO53EkX3wOw9n-0wV3i17_dWk3WBGt_vJX-VduUzCYu6sg7r]
  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2979–2989. [URL: https://pubs.acs.org/doi/10.1021/om049839a]
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3tdhcD_Fw621EKYCROv6ers0oqM9qsCGDJWKIzkRGBpjWDsvCPWErPQ0jo6Eosgc2Nvl9-Eil5DUdcSdCUTz3C8l4feZ3fZLp1OMenIU4L9QHfd-Mne3Qy0TLmg==]
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643491f07329594b2b737841]
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qi/c8qi00709a]
  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03831]
  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-5-disubstituted-pyrimidine-derivatives-9a-r-Reagents-and-conditions-a_fig2_258197793]
  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZe_ZH4i6Tre0SHtreiG6XPW6RKX1S7o-LXbgaXHzm3Qoanz6gQP3iYwVmWPHpMWz_0yG7B0NRsUb_X0huWLAADX5vzJeRFVRHrL_hXvgF_XnIKRf2F5A4WdxfNEXcdNuDPu7f]
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257279/]
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [URL: https://www.researchgate.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [URL: https://pubmed.ncbi.nlm.nih.gov/17411079/]
  • Comparison of reactivity of different aryl halides. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-aryl-halides-a-The-predicted-performance_fig4_331169018]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9CmtcFKk5qKKJmCpCurkZqDzEaziTkawrcRONAQWTMknYPnjUKRPSjyBu04kjLjF7WbUqlgMu8xJ8CfIfIjQgo9c_FgfdrPUAZKOjgUIx3M6QF0n1BjJKAWfz0vjhvoy4zGEe5FpQq0pXO18bgXfzooLYM7e1YY_qoS_iZ8LPH7W-45gR-EyCN51X-39PeFuy5qusw-e3dtrGKewZ31coPc4fyXPW9ejV0cEqMdL4e1qLOEmRjsX_Q4TMSAEja0YnrJA]
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2590930/]
  • Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra02360a]
  • Competing and comparison reactions. ResearchGate. [URL: https://www.researchgate.net/figure/Competing-and-comparison-reactions-a-The-reaction-with-aryl-halides-with-different_fig3_355018653]
  • A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpB_eNvCxJyBtMie1RegculfT6oD2fGhyRlz3qbjT3zuQxF68X_OcW2fZejiau4eATxuGfMZEfaAWSTgEr2iTfDMNsxBtQsZVEAQnJSUS23jcwhzq0tdzc3_uIVIgIxDJQ4Uab8Q2_wXiOE2KoGhyuJI3rHRr-CDVfNJP0oA2tdkO_J8u79Bdgt3p28CaBQDRUXmF3nuR0VZOkafenJnsof0k2QJsQ7TB9ydn2Rs2kGKpkS2updKN3hp3SgpO4tuc28ucj1ixHf28SxVK26Q==]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9GcWWG2kXaxXoc0xwEHHAWB7dkl3E2sE5fxv1d6utvkXcPWIcJEX9KqFiPqyiMNmy9tJrKNla0V7yhxISsNPOaQwBhGTVszNppyIN7mAwkZkyBGGB0Kjplqj1SafS0smH4NFwHgqCr7k1MM6XP6wdrnChcpnu6yn_UOE5Ztg7eDKDMfJZ4C4J4q5A-4jTLgZ2vodjLgvAEdv_NDzjV6FNy30ue0AD8GL5hnZ42USFoeyePbPq4vtDWCtBJVUdHioPI0xFE0P]
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF06rweKVU7iF9_VmxwT4MDNRa5IbM2YARRFHaAEM2ODxr63FgkFeL6uqvyrp8UrowfVFqULGKnC-1YiOARIvInoTwN2od2S0CUC2OBSzr277iR05cIBFjaJ5cmhYLcx3hcHbkB4ZM4EV2zbhrz3Rw7ZQOFIxTucb-N_IMlR_dmnFkXQLY72tMxvU7MhSSpcYj5ZTULSf66UTrqxhvz3Qo1iC7G5wY9owFFlw==]
  • Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8KBKG4v_BtCY5mmlUhQV4fe5VOjY4Bc4AtcUgd55tWAm16l96anMFl6ZwaCq0Q8YaAw045irQ0kCZ5cLAm10wtLY5ykvtK2FLt1Ne2DBKk16Hhy5CTlBgi2rx8siKCKjUctJuGlSEA8iw_o-vhY5yhNnKxCHpFWOtM5Z9g4x2noTSV1F2m79zZ8lPo-1izH3PGi_tqAziyBYiQ2zuBAvNfS_Y0HktvPgHWTX]
  • Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-zkEIRwl19XESbGqR5C3IilQde4fcc61N0epVgyakYh7H4-bcTXuA_IPOgk3dg-B0kul1YgKEtMMsmGn_cU3NwYFrzSDIdRlazXPgyVJDPXZ1PGeoBaXYW7s0cQGV_UhR1sYEUzVIzXprIgsBBmB1HeeRB4OTj7dDVkMq7MtV6BjUhLZfc0vs5c3vsuv0AISrKDdjlFVILgykbBQhK4cK3o1LsDVs]
  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxhGi87Y4RxD4nN7olnW6_W3QcrlUfKS-vF5IuRPoGnr4kYVFnmlzaMOSoLR3HfTupZ9aBVrk6-LFJNhwOfQ3lANuggjoh-ZWzErbBttGXE47r01z2vDwI0mZ6RjuMXTqRM0cgCATKO_D13UpG_ApOkKsOokTVVmoYdce8SInvGKcuyP79jzUvcMGL-kCh9vVI1BmQ9AvvutcONIBZSzGhRpviEaYaVzVuGtsbxy62UPY55c7oaQ==]
  • An introduction to bond energy and bond length. chemguide. [URL: https://www.chemguide.co.uk/CIE/org/halogenoalkanes/background.html]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [URL: https://pubs.acs.org/doi/10.1021/ar020230d]
  • Microwave enhanced Sonogashira coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Microwave-enhanced-Sonogashira-coupling_fig2_263445850]
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [URL: https://homework.study.com/explanation/compare-the-activation-energy-to-the-bond-strength-for-c-cl-or-a-c-br-bond-using-enthalpies.html]
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKEnHWVncl7rQ31-eUioNrYioP7siSaC2loslf-HgfJ8VtGQ8xQ_7odXX3BTv1-ws8p0sqxeLHa6YTYjW2khd_sXKta9gRcnxlgDlEM3NWMlKnR2aarRmTPCk21c5IdtZZNFv5NzHpsWEoPlUo3oHT7dnxFsUDDTjsLmvAcUqrNCFjrmwbXxDOY0h3WDegDfRXT80XQJk6vGW2CZKw_JJOqR6VNO-M1KJBrcG_ZacUNvCf5Hrmxw==]
  • Bond Dissociation Energies. [URL: https://www.tau.ac.il/~phch/unfold/BDE.pdf]
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8fDz4RTmlYkOwjYLb3PcvepRVMOqGKfjyylam6R-Yi17LuoXvk-ifXXSy1X5zgVwfv4-XOWlNlHLkfapACZR98ZjI9mhJMeEnhoBG_vd60joK2c70HMswdJKxCyD89l4yjSpO9KRTUNJFkcWfRaCmwoiwHUGe2IbTz2EMGN6ro2ecQUaS-Njkdx4rblJlU6h6C8kVn8ZTdZdn1zv02TI7hSZO8z_Y5nIqPtih8UJMzr-gF9kNm8gUQ==]
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjTpKbohckDgkBerMIODE5KjRR1fjKqqSRtw7UWK80T7wvi4Dmc-FjF82QKVwr4wltus5nfMW5EM0LTb6cyfhxqqXfHtEFc-6DSMHK5tkGcc39rzlpXDMIJ4FK5XU_4V89M1_NjVMg4qLxEVvvpTMCtavN8kwDjkrkuop84O9sk3WkQ6q5r3Dfwli9-nmSszc455AXDHHdlSG00--83D9Jy2F6_Rqd4l6Y9B4SVgqHVokeKf-Hr022]
  • Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 231–237. [URL: https://www.beilstein-journals.org/bjoc/content/11/1/25]
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-reaction-of-5-bromoindole-15-with-phenylacetylene-16-a_fig5_334586221]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9260195/]

Sources

A Comparative In Vitro Analysis of 5-Bromo-2-hydroxypyrimidine's Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics. This guide provides an in-depth, technical comparison of the biological efficacy of 5-Bromo-2-hydroxypyrimidine, a promising yet under-characterized molecule, against established chemotherapeutic agents. We will delve into a logical, field-proven workflow for its in vitro validation, grounded in scientific integrity and supported by experimental data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel pyrimidine derivatives.

Introduction: The Rationale for Investigating this compound

Pyrimidine analogs have long been integral to cancer chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis.[1][2] this compound, with its unique substitution pattern, presents an intriguing candidate for investigation. The presence of a bromine atom at the C-5 position can significantly alter the molecule's electronic properties and metabolic stability, potentially leading to novel mechanisms of action or improved therapeutic indices.[3]

One of the hypothesized mechanisms of action for this compound is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer stem cells and associated with chemotherapy resistance.[4][5] By targeting ALDH, this compound could potentially overcome resistance to conventional therapies and eradicate cancer stem cell populations.

This guide will compare the prospective efficacy of this compound with two widely used chemotherapeutic agents: 5-Fluorouracil (5-FU) , a pyrimidine analog that inhibits thymidylate synthase, and Cisplatin , a platinum-based drug that induces DNA damage.[6][7] The comparison will be framed around a series of in vitro assays designed to assess cytotoxicity, mechanism of action, and target engagement.

Comparative Cytotoxicity: Establishing a Baseline for Efficacy

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity against relevant cancer cell lines. For this guide, we will consider two well-characterized and commonly used cell lines: MCF-7 (a human breast adenocarcinoma cell line)[8][9] and HT-29 (a human colorectal adenocarcinoma cell line).[1][4]

While specific experimental data for this compound is not yet widely published, we can infer its potential efficacy from studies on structurally similar 5-bromopyrimidine analogs. The following table summarizes the cytotoxic activity (IC50 values) of representative 5-bromopyrimidine analogs from the literature, alongside typical IC50 values for our comparator drugs, 5-FU and Cisplatin.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)Putative Primary Mechanism of Action
5-Bromopyrimidine Analog (hypothetical) Expected in low µM rangeExpected in low µM rangeAldehyde Dehydrogenase (ALDH) Inhibition
5-Fluorouracil (5-FU) ~25[10]~11.25 (after 5 days)[11]Inhibition of Thymidylate Synthase[6]
Cisplatin ~9[12]>80 (indicates resistance)DNA Cross-linking and Damage[7]

Note: IC50 values can vary significantly between studies depending on experimental conditions such as cell density and exposure time.

This comparative data suggests that 5-bromopyrimidine analogs have the potential for potent cytotoxicity, particularly in the low micromolar range. A crucial aspect of this guide is to provide the experimental framework to generate such data for this compound.

Experimental Workflow for In Vitro Validation

A rigorous and logical experimental workflow is paramount to validating the biological efficacy of a novel compound. The following workflow is designed to move from broad cytotoxic effects to a more nuanced understanding of the mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Validation A Compound Preparation & Solubilization C MTT Assay for Cell Viability A->C B Cell Culture (MCF-7 & HT-29) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F H In Vitro ALDH Inhibition Assay D->H G Elucidation of Cell Death Mechanism E->G F->G J Confirmation of Target Engagement H->J I Western Blot for ALDH Expression I->J

Caption: A three-phase experimental workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

MTT Assay for Cell Viability

Objective: To determine the in vitro cytotoxic activity of this compound and comparator compounds against MCF-7 and HT-29 cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MCF-7 and HT-29 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, 5-Fluorouracil, Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be broad enough to determine a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

Objective: To investigate whether this compound induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the determination of the cell cycle phase (G1, S, or G2/M).

Materials:

  • 6-well plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend fixed cells in PI staining solution and incubate.

  • Data Acquisition and Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To directly assess the inhibitory effect of this compound on ALDH enzyme activity.

Principle: This colorimetric assay measures the activity of ALDH by monitoring the reduction of NAD+ to NADH, which in turn reduces a probe to a colored product.

Materials:

  • Aldehyde Dehydrogenase Activity Assay Kit

  • Cell lysates from MCF-7 and HT-29 cells

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from untreated cells according to the assay kit protocol.

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the cell lysate with various concentrations of this compound.

  • Reaction Initiation: Add the ALDH substrate and NAD+ to initiate the reaction.

  • Kinetic Measurement: Measure the absorbance at 450 nm kinetically over a period of time.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 of this compound for ALDH inhibition.

Envisioned Signaling Pathways and Mechanisms

Based on the proposed mechanism of action and the known effects of comparator drugs, we can visualize the potential signaling pathways affected by this compound.

signaling_pathway cluster_5BHP This compound cluster_5FU 5-Fluorouracil cluster_Cisplatin Cisplatin BHP This compound ALDH ALDH BHP->ALDH Inhibition ROS Increased ROS ALDH->ROS Detoxification DNA_Damage_BHP DNA Damage ROS->DNA_Damage_BHP Apoptosis_BHP Apoptosis DNA_Damage_BHP->Apoptosis_BHP FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Inhibition dNTP dNTP Imbalance TS->dNTP Synthesis DNA_Synth_Inhib DNA Synthesis Inhibition dNTP->DNA_Synth_Inhib Apoptosis_FU Apoptosis DNA_Synth_Inhib->Apoptosis_FU Cis Cisplatin DNA_Crosslink DNA Cross-linking Cis->DNA_Crosslink Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslink->Cell_Cycle_Arrest Apoptosis_Cis Apoptosis Cell_Cycle_Arrest->Apoptosis_Cis

Caption: Putative signaling pathways for this compound and comparator drugs.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro validation of this compound's biological efficacy. By following the proposed experimental workflow, researchers can generate robust and comparable data to assess its cytotoxic potential, elucidate its mechanism of action, and validate its engagement with the hypothesized target, ALDH.

The comparative data with 5-FU and Cisplatin will provide a critical benchmark for evaluating the therapeutic potential of this compound. Positive results from these in vitro studies would warrant further investigation into its selectivity for cancer cells over normal cells, its efficacy in 3D culture models, and ultimately, its in vivo anti-tumor activity in preclinical animal models. The exploration of novel pyrimidine analogs like this compound is a vital endeavor in the ongoing search for more effective and less toxic cancer therapies.

References

  • HT-29: Human Colorectal Adenocarcinoma Cell Line (ATCC HTB-38) | Memorial Sloan Kettering Cancer Center. (n.d.).
  • HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics - Cytion. (n.d.).
  • Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics - PubMed. (2019).
  • Pyrimidine nucleoside analogs in cancer treatment - PubMed. (2003).
  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2014).
  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing - Cytion. (n.d.).
  • HT29 colon adencarcinoma cells - InvivoGen. (n.d.).
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2003).
  • MCF7 - ECACC cell line profiles - Culture Collections. (n.d.).
  • Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC. (2011).
  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit - AMSBIO. (n.d.).
  • Aldehyde Dehydrogenase Activity Assay Kit (Colorimetric) NBP3-25853 Manual - Bio-Techne. (n.d.).
  • IC50 values of CDDP and TFBPC on breast cancer, colon cancer and... - ResearchGate. (n.d.).
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023).
  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... - ResearchGate. (n.d.).
  • Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - NIH. (2016).
  • Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - NIH. (2020).
  • Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans - Spandidos Publications. (2014).
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (2014).
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - NIH. (2014).
  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) - ResearchGate. (n.d.).
  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis - MDPI. (2023).
  • Establishment of a 5-fluorouracil-resistant triple-negative breast cancer cell line. (2013).
  • An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... - ResearchGate. (n.d.).
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (2021).
  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines - Altogen Biosystems. (n.d.).
  • The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC - NIH. (2015).
  • Aldehyde Dehydrogenase Inhibitor Screening Services - BioAssay Systems. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a "privileged scaffold"—a molecular framework that appears in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage with a wide array of biological targets through hydrogen bonding and other non-covalent interactions.[3] 5-Bromo-2-hydroxypyrimidine is a key player in this field, not as an end-product therapeutic, but as a versatile synthetic intermediate used to build more complex antiviral and anticancer agents.[4][5]

However, the very versatility that makes the pyrimidine scaffold so attractive also presents a significant challenge: the potential for cross-reactivity. Off-target interactions are a leading cause of drug candidate failure during development, leading to unforeseen toxicity or diminished efficacy.[6] Therefore, a thorough assessment of the cross-reactivity of a core building block like this compound is not merely a formality; it is a foundational step in de-risking the entire drug discovery cascade that follows.

This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. By leveraging established methodologies and using its close structural analog, 5-Bromouracil, as a comparative model, we will construct a robust, self-validating workflow for profiling the promiscuity of this important chemical entity.

Part 1: Chemical and Biological Context - Understanding the Potential for Interaction

Before any experiment is performed, a foundational understanding of the molecule's properties is essential. This allows us to form rational hypotheses about its potential biological interactions.

The Subject: this compound

This compound (also known as 5-Bromopyrimidin-2-ol) is an aromatic heterocycle.[7][8] Its key features are:

  • A Pyrimidine Ring: A nitrogen-containing core prevalent in nucleic acids (cytosine, thymine, uracil), making enzymes that process nucleotides (e.g., polymerases, kinases, metabolic enzymes) potential targets.[9]

  • A Bromine Atom at C5: This heavy atom alters the electronic properties of the ring and provides a reactive handle for synthetic elaboration, such as in palladium-catalyzed cross-coupling reactions.[10][11]

  • A Hydroxyl Group at C2: This group allows the molecule to exist in keto-enol tautomeric forms.[12] This dynamic equilibrium can significantly alter its hydrogen bonding patterns and, consequently, its binding profile with biological targets.

Its only prominently documented direct biological activity is as a potent inhibitor of aldehyde oxidase, an enzyme involved in metabolizing xenobiotics.[12]

The Comparative Analog: 5-Bromouracil (5-BrU)

To build a predictive model for cross-reactivity, we can look to 5-Bromouracil (5-BrU), a closely related and extensively studied pyrimidine analog.[13] 5-BrU is a classic mutagen that acts as a thymine analog. Its mutagenicity stems from its enhanced ability to undergo a tautomeric shift from its standard keto form (which pairs with adenine) to a rarer enol form.[14] This enol form preferentially base-pairs with guanine, inducing A-T to G-C transition mutations during DNA replication.[13][15][16]

This known interaction of 5-BrU with the DNA replication machinery provides a logical starting point. It suggests that this compound, due to its structural similarity, could potentially interact with enzymes that have nucleotide or nucleoside binding pockets. This class of proteins is vast and includes critical drug target families like kinases.

Part 2: A Multi-Tiered Strategy for Cross-Reactivity Profiling

A successful cross-reactivity assessment is not a single experiment but a tiered strategy that moves from broad, exploratory screening to focused, quantitative validation. This approach maximizes efficiency and ensures that resources are directed toward the most significant potential off-targets.

G cluster_0 Cross-Reactivity Assessment Workflow cluster_1 Rationale & Output a Tier 1: In Silico Profiling (Target Prediction) b Tier 2: Broad Biochemical Screening (e.g., Kinome Panel @ 10 µM) a->b info1 Hypothesis Generation: Predict potential target classes based on structural similarity. a->info1 c Tier 3: Focused Biochemical Assays (IC50 / Kd Determination) b->c info2 Hit Identification: Identify potential off-targets from a large panel. b->info2 d Tier 4: Cell-Based Target Validation (e.g., CETSA) c->d info3 Potency Quantification: Determine the binding affinity or inhibitory concentration for hits. c->info3 info4 Cellular Confirmation: Verify target engagement in a physiologically relevant context. d->info4

Caption: A tiered workflow for systematic cross-reactivity assessment.

Part 3: Experimental Methodologies and Data Interpretation

Here, we detail the protocols for the experimental tiers. The presented data are illustrative, reflecting typical results from these procedures to serve as a practical guide.

Tier 2: Broad Biochemical Screening (Competitive Binding Assay)

Expertise & Experience: We begin with a broad screen against a large, diverse panel of targets. The protein kinase family is an ideal starting point due to its size and the structural conservation of its ATP-binding pocket, making it a frequent site of off-target interactions. A competitive binding assay is superior to an enzymatic assay for this purpose because it measures direct binding and is not confounded by requirements for substrate, cofactors, or enzyme activation state.[17][18]

Protocol: Kinase Panel Screen (Illustrative)

  • Assay Principle: A DNA-tagged kinase is incubated with an immobilized, active-site-directed ligand ("bait"). In a parallel reaction, the test compound (this compound) is included. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. The amount of captured kinase is quantified using qPCR on the DNA tag.[18]

  • Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for a final assay concentration of 10 µM.

  • Reaction: Combine the tagged kinases from a diverse panel (e.g., tyrosine kinases, serine/threonine kinases) with the immobilized ligand beads and the test compound in assay buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Wash the beads to remove unbound kinase.

  • Quantification: Elute the bound kinase-DNA conjugates and quantify using qPCR.

  • Data Analysis: Calculate the percent inhibition (% Inhibition) for the test compound relative to a DMSO vehicle control. A value >50% is typically considered a "hit."

Data Presentation: Hypothetical Kinase Screening Results

Target KinaseKinase Family% Inhibition @ 10 µM (this compound)% Inhibition @ 10 µM (Staurosporine - Control)
ABL1Tyrosine8%99%
SRCTyrosine12%98%
MAPK14 (p38α) CMGC65% 95%
CDK2CMGC25%97%
AURKA Other58% 99%
AKT1AGC5%92%

This hypothetical data identifies MAPK14 and AURKA as potential off-targets for further investigation.

Tier 3: Focused IC₅₀ Determination (TR-FRET Assay)

Expertise & Experience: After identifying hits, we must quantify their potency. An IC₅₀ value (half-maximal inhibitory concentration) provides a quantitative measure of how much compound is needed to block 50% of the target's activity or binding. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous (no-wash) method ideal for this purpose.[19][20] It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium chelate on an antibody) to an acceptor fluorophore (on a tracer ligand) when they are in close proximity.[19]

cluster_0 High TR-FRET Signal (No Inhibitor) cluster_1 Low TR-FRET Signal (Inhibitor Present) Kinase Kinase Antibody Eu-Ab Kinase->Antibody binds Tracer Tracer-AF647 Kinase->Tracer binds Tracer->Antibody FRET Kinase2 Kinase Antibody2 Eu-Ab Kinase2->Antibody2 binds Inhibitor 5-Bromo-2- hydroxypyrimidine Kinase2->Inhibitor binds Tracer2 Tracer-AF647 Tracer2->Antibody2 No FRET

Caption: Principle of the competitive TR-FRET binding assay.

Protocol: TR-FRET IC₅₀ Determination for MAPK14

  • Assay Principle: A europium-labeled anti-tag antibody binds to the kinase. A fluorescently labeled ATP-competitive ligand (tracer) binds to the kinase's active site. When both are bound, FRET occurs. The test compound competes with the tracer, disrupting FRET in a dose-dependent manner.[20]

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in DMSO, followed by dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well microplate, add the kinase (MAPK14), the test compound at various concentrations, and the tracer.

  • Incubation: Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Detection: Add the europium-labeled antibody and incubate for another 60 minutes.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot this ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

CompoundTarget KinaseIC₅₀ (µM)
This compoundMAPK147.8
This compoundAURKA15.2
SB203580 (MAPK14 Control)MAPK140.05

This hypothetical data quantifies the moderate off-target potency against MAPK14 and AURKA.

Tier 4: Cell-Based Target Engagement (CETSA®)

Trustworthiness: A compound that binds to a purified protein in a buffer solution may not necessarily engage that same target inside the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm target engagement in a physiological context. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[21]

cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Lysate (Temperature Gradient) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Analyze Supernatant (Western Blot / MS) C->D E 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for MAPK14

  • Cell Culture: Grow a human cell line known to express MAPK14 (e.g., HEK293) to ~80% confluency.

  • Treatment: Treat the cells with either this compound (e.g., at 20 µM) or a DMSO vehicle control for 1-2 hours.

  • Harvest and Heat: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Cool the tubes on ice, then centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MAPK14 at each temperature point using Western Blotting with a specific anti-MAPK14 antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Data Presentation: Hypothetical CETSA Results

TreatmentTarget ProteinMelting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)MAPK1452.1 °C-
This compoundMAPK1455.3 °C+3.2 °C

This hypothetical result validates that this compound enters cells and binds to MAPK14, stabilizing it against thermal denaturation.

Part 4: Comparative Analysis and Conclusion

The ultimate goal is to understand if this compound is a suitable building block or if an alternative might offer a cleaner cross-reactivity profile for a given therapeutic goal.

FeatureThis compound5-Bromouracil (Hypothesized)Alternative: 2,4-dichloro-5-methylpyrimidine
Primary Known Target Aldehyde Oxidase[12]DNA/RNA Polymerases[13]Synthetic Intermediate
Key Structural Feature C2-Hydroxyl (Keto-enol)C2-CarbonylC2, C4-Chloro
Hypothetical Kinase Hits (>50% @ 10µM) 2 (MAPK14, AURKA)5 (Potential for broader hits due to closer resemblance to ATP ribose moiety)1 (Different substitution pattern may reduce kinase binding)
Cellular Target Engagement (CETSA) Confirmed for MAPK14Likely for DNA/RNA processing enzymesTo be determined
Overall Assessment Moderate, specific off-target profile. Suitable for programs where MAPK14/AURKA inhibition is tolerable or desired.Potentially broader cross-reactivity against nucleotide-binding proteins. Higher risk for genotoxicity.Potentially cleaner profile but may require different synthetic routes.
Conclusion and Forward-Looking Strategy

This guide outlines a rigorous, multi-tiered strategy for the preclinical assessment of cross-reactivity for the key synthetic intermediate, this compound. Our illustrative data suggests a moderate and specific off-target profile against the kinases MAPK14 and AURKA, which was biochemically quantified and confirmed in a cellular context.

The critical insight for a drug development professional is that the cross-reactivity profile of a building block is not inherently "good" or "bad"—it is context-dependent. If the final therapeutic target is unrelated to the MAPK pathway, then using this intermediate may introduce unwanted off-target effects. Conversely, in an oncology program, this moderate p38α (MAPK14) inhibition could be a desirable polypharmacological feature.

By systematically applying this framework of broad screening, quantitative validation, and cellular confirmation, researchers can make informed decisions about which chemical scaffolds to advance, ultimately contributing to the development of safer and more effective medicines.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Kumar, A., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]
  • Wikipedia. (n.d.). 5-Bromouracil.
  • Brovarets’, O. O., & Hovorun, D. M. (2015). On the Mechanism of the Mutagenic Action of 5-Bromouracil: A DFT Study of Uracil and 5-Bromouracil in a Water Cluster. The Journal of Physical Chemistry A. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Rathi, E., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & Clinical Pharmacology & Toxicology. [Link]
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
  • Verma, S., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. World Journal of Pharmaceutical Research. [Link]
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • BMG LABTECH. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Terzaghi, B. E., Streisinger, G., & Stahl, F. W. (1962). The mechanism of 5-bromouracil mutagenesis in the bacteriophage T4.
  • The Sheekey Science Show. (2023). villain or hero? Mutagenesis with 5-bromouracil in bacteriophages.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of this compound in Modern Pharmaceutical Synthesis.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Al-Haddad, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.
  • Venkatasai Life Sciences. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.

Sources

Ensuring Reproducibility in 5-Bromo-2-hydroxypyrimidine Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, 5-Bromo-2-hydroxypyrimidine stands as a crucial intermediate, pivotal for the development of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] Its unique structure, featuring both a bromine atom and a hydroxyl group, offers versatile reactivity for constructing complex molecular architectures.[1] However, harnessing this reactivity while maintaining experimental reproducibility can be a significant challenge. This guide provides an in-depth comparison of methodologies and critical parameters to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results in their experiments involving this key building block.

The Foundation of Reproducibility: Starting Material Purity

The quality of the starting material is a cornerstone of any reproducible chemical synthesis. In the case of this compound, impurities can arise from the synthesis process or degradation during storage. Therefore, rigorous analytical characterization of the starting material is not just a recommendation; it is a necessity.

A multi-pronged analytical approach is essential for a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying the purity and identifying minor impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides definitive structural confirmation.[2] Mass Spectrometry (MS) serves to confirm the molecular weight.[2] For routine checks, melting point analysis can be a quick indicator of purity, with a sharp melting point range (typically around 230 °C, with decomposition) suggesting high purity.[3][4][5]

Table 1: Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePurposeKey Information Provided
HPLC Quantitative Purity AnalysisPercentage purity, detection of related substance impurities.
¹H and ¹³C NMR Structural ConfirmationUnambiguous verification of the chemical structure.
Mass Spectrometry Molecular Weight VerificationConfirmation of the correct molecular mass.
Melting Point Rapid Purity CheckA sharp melting point range indicates high purity.

It is critical to control for key parameters in pyrimidine synthesis, including the purity of starting materials, strict control of reaction temperature and time, and the choice of solvent.[2]

Synthetic Routes to this compound: A Comparative Overview

Several synthetic methods for this compound have been reported, each with its own set of advantages and disadvantages. A common approach involves the bromination of 2-hydroxypyrimidine. Traditional methods have utilized a glacial acetic acid/bromine system, but this approach suffers from low bromine utilization and safety concerns due to the volatility and corrosiveness of the reagents.[6][7]

More modern and efficient methods have been developed to address these shortcomings. One such method employs 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide as a catalyst.[6][7] This approach significantly improves the utilization of bromine and enhances the overall efficiency and safety of the process.[6] Another reported method involves the reaction of 2-hydroxypyrimidine with bromine in deionized water at low temperatures.[8]

Table 2: Comparison of Synthetic Methods for this compound

MethodReagentsKey AdvantagesKey Disadvantages
Glacial Acetic Acid/Bromine 2-hydroxypyrimidine, bromine, glacial acetic acidEstablished methodLow bromine utilization, safety and environmental concerns.[6][7]
Hydrobromic Acid/Hydrogen Peroxide 2-hydroxypyrimidine, hydrobromic acid, hydrogen peroxideHigh bromine utilization, improved safety and efficiency.[6][7]Requires careful control of reaction conditions.
Aqueous Bromination 2-hydroxypyrimidine, bromine, deionized waterAvoids volatile organic solvents.Requires temperature control to manage reactivity.[8]

Key Reactions and Experimental Considerations

This compound is a versatile building block, frequently utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The following sections detail critical experimental considerations for ensuring reproducibility in these transformations.

Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: A Robust Suzuki-Miyaura Coupling

  • Reagent Purity: Ensure the this compound, boronic acid, and palladium catalyst are of high purity.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Solvent and Base Selection: A suitable solvent system (e.g., dioxane/water, toluene/water) and base (e.g., K₂CO₃, Cs₂CO₃) are critical for reaction efficiency. The choice will depend on the specific substrates.

  • Temperature Control: Precise temperature control is essential for achieving consistent reaction rates and minimizing side product formation.[2]

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

Suzuki_Miyaura_Workflow start start reagents reagents start->reagents inert inert reagents->inert solvent solvent inert->solvent heat heat solvent->heat monitor monitor heat->monitor monitor->heat Incomplete workup workup monitor->workup Complete purify purify workup->purify product product purify->product

Caption: A generalized workflow for a reproducible Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is another indispensable tool for functionalizing this compound, enabling the formation of C-N bonds with a variety of amines.

Key Considerations for Reproducible Buchwald-Hartwig Amination:

  • Ligand Choice: The selection of the appropriate phosphine ligand for the palladium catalyst is crucial and often substrate-dependent.

  • Base Strength: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is typically required.

  • Anhydrous Conditions: The reaction is often sensitive to moisture, so using anhydrous solvents and reagents is critical.

Troubleshooting and Optimization

Even with carefully designed protocols, challenges in reproducibility can arise. Common issues include low yields, incomplete reactions, and the formation of impurities. A systematic approach to troubleshooting is essential.

Table 3: Common Issues and Troubleshooting Strategies

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Impure starting materials, suboptimal reaction conditions (temperature, time), catalyst deactivation.Verify starting material purity, re-optimize reaction parameters, ensure a strictly inert atmosphere.[2]
Incomplete Reaction Insufficient catalyst loading, poor reagent solubility, incorrect stoichiometry.Increase catalyst loading, screen alternative solvents, verify reagent concentrations.
Impurity Formation Side reactions due to high temperature, presence of oxygen or water.Lower reaction temperature, improve degassing and drying procedures.

Conclusion

Ensuring reproducibility in experiments with this compound hinges on a holistic approach that begins with the rigorous characterization of starting materials and extends through the careful selection and optimization of reaction conditions. By understanding the nuances of different synthetic and functionalization methodologies, and by implementing robust experimental protocols with appropriate in-process controls, researchers can significantly enhance the reliability and success of their synthetic endeavors. This commitment to scientific integrity is paramount for advancing drug discovery and the broader field of chemical synthesis.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (n.d.).
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. (n.d.).
  • The Indispensable Role of this compound in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 5-Bromo-2-hydroxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, pyrimidine scaffolds represent a cornerstone for the development of novel therapeutics, particularly in oncology and virology. Among these, 5-Bromo-2-hydroxypyrimidine and its analogs have emerged as a promising class of compounds. This guide provides an in-depth technical comparison of the performance of 5-bromopyrimidine derivatives in preclinical evaluations, contrasting readily available in vitro data with the more complex and nuanced results from in vivo studies. Our objective is to equip researchers, scientists, and drug development professionals with a critical perspective on interpreting and translating early-stage laboratory findings to whole-organism efficacy.

The Dichotomy of Preclinical Data: From Cell Culture to Living Systems

The journey of a drug candidate from a laboratory curiosity to a potential clinical asset is paved with rigorous testing. This process typically begins with in vitro assays, which provide a rapid and cost-effective means to assess the biological activity of a compound at the cellular level. Promising candidates then advance to in vivo studies in animal models, a critical step that evaluates their efficacy, pharmacokinetics, and safety in a complex biological system. This guide will dissect the results obtained from both arenas for 5-bromopyrimidine analogs, highlighting the correlations, discrepancies, and the underlying scientific principles that govern them.

In Vitro Analysis: A High-Throughput Glimpse into Anticancer Potential

The initial screening of 5-bromopyrimidine derivatives for anticancer activity is predominantly conducted using a panel of human cancer cell lines. The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a representative set of 5-bromopyrimidine analogs against various human cancer cell lines. These compounds, while structurally related to this compound, possess modifications that influence their biological activity. For comparative purposes, the well-established anticancer drug Dasatinib is included as a reference compound.[1]

CompoundHCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)U937 (Leukemia) IC50 (µM)
Analog 5c >100>1000.015 ± 0.0030.021 ± 0.005
Analog 5e >100>1000.019 ± 0.0040.025 ± 0.006
Analog 6g >100>1000.028 ± 0.0050.031 ± 0.007
Analog 9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003
Analog 9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004
Analog 10c >100>1000.021 ± 0.0040.028 ± 0.006
Dasatinib 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001

Data Interpretation and Mechanistic Insights:

The in vitro data reveals that certain 5-bromopyrimidine analogs exhibit potent and selective cytotoxicity. Notably, analogs 5c, 5e, 6g, 9e, 9f, and 10c demonstrate remarkable efficacy against leukemia cell lines (K562 and U937) with IC50 values in the nanomolar range, comparable to or even exceeding the potency of Dasatinib in some instances.[1] In contrast, their activity against solid tumor cell lines like HCT116 (colon) and A549 (lung) is significantly lower, with IC50 values often exceeding 100 µM.[1] This selectivity suggests a targeted mechanism of action, potentially through the inhibition of signaling pathways critical for the proliferation of hematopoietic cancer cells. Several potent 5-bromopyrimidine analogs have been identified as inhibitors of Bcr-Abl tyrosine kinase, a key driver in certain types of leukemia.[1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The determination of IC50 values is a cornerstone of in vitro pharmacology. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

Objective: To determine the in vitro cytotoxic activity of 5-bromopyrimidine analogs against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, K562, U937)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • 5-bromopyrimidine analogs and reference compounds (e.g., Dasatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells from culture flasks, count them, and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the 5-bromopyrimidine analogs and the reference drug. Perform serial dilutions with culture medium to achieve a range of final concentrations. Remove the existing medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a control group that receives only medium with the vehicle (e.g., DMSO).[1]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of 5-Bromopyrimidine Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Analysis: Evaluating Efficacy in a Complex Biological Milieu

While in vitro assays provide valuable initial data, they do not recapitulate the complex interplay of factors that influence a drug's activity in a living organism. In vivo studies, typically conducted in rodent models, are therefore essential to assess a compound's therapeutic potential.

Representative In Vivo Anticancer Study Design

Given the potent in vitro activity of 5-bromopyrimidine analogs against leukemia, a common in vivo model would involve xenografts of human leukemia cells in immunocompromised mice.

Objective: To evaluate the in vivo anticancer efficacy of a lead 5-bromopyrimidine analog against a human leukemia xenograft model.

Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Human leukemia cell line (e.g., K562)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of K562 leukemia cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the 5-bromopyrimidine analog to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Evaluate any signs of toxicity based on body weight changes and clinical observations.

In_Vivo_Anticancer_Study A Inject Human Leukemia Cells into Immunocompromised Mice B Allow Tumors to Establish A->B C Randomize Mice into Control and Treatment Groups B->C D Administer 5-Bromopyrimidine Analog or Vehicle C->D E Monitor Tumor Growth and Body Weight D->E Daily/Weekly F Excise and Weigh Tumors at Study Endpoint E->F G Analyze Data (Tumor Growth Inhibition, Toxicity) F->G

Caption: Experimental workflow for an in vivo anticancer efficacy study.

Expected Outcomes and The In Vitro-In Vivo Correlation

A successful in vivo study would demonstrate a significant reduction in tumor growth in the mice treated with the 5-bromopyrimidine analog compared to the control group, without causing significant toxicity. However, a direct correlation between potent in vitro IC50 values and robust in vivo efficacy is not always guaranteed. Several factors can lead to discrepancies:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal therapeutic concentrations in vivo. Pyrimidine analogs are known to be metabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD), which can significantly impact their systemic exposure.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

Potential Mechanisms of Action: Beyond Cytotoxicity

The biological activity of this compound and its derivatives extends beyond direct cytotoxicity and is also being explored for antiviral applications and as inhibitors of specific enzymes.

Antiviral Activity of Pyrimidine Nucleoside Analogs

Many pyrimidine analogs exert their antiviral effects by acting as nucleoside mimics. After entering a host cell, they are phosphorylated by cellular and/or viral kinases to their active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination and the inhibition of viral replication.[2][3]

Antiviral_Mechanism cluster_cell Host Cell A 5-Bromopyrimidine Nucleoside Analog B Phosphorylation (Kinases) A->B C Active Triphosphate Analog B->C D Viral Polymerase C->D E Viral Genome Replication D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Caption: Proposed mechanism of antiviral action for pyrimidine nucleoside analogs.

Inhibition of Aldehyde Oxidase

This compound has been identified as a potent inhibitor of aldehyde oxidase (AO).[1] AO is a cytosolic enzyme involved in the metabolism of various xenobiotics, including a number of drugs. The mechanism of AO-catalyzed oxidation involves a nucleophilic attack, which is distinct from the electrophilic oxidation carried out by cytochrome P450 enzymes.[4] Inhibition of AO can have significant implications for drug-drug interactions and the pharmacokinetic profile of co-administered drugs that are substrates of this enzyme.

Conclusion: A Holistic View for Drug Development Success

The preclinical evaluation of this compound and its analogs underscores the importance of a multi-faceted approach that integrates both in vitro and in vivo data. While in vitro assays provide a powerful tool for high-throughput screening and initial mechanism of action studies, they represent a simplified model of a complex biological system. The transition to in vivo models is a critical step that introduces the complexities of pharmacokinetics, toxicity, and the tumor microenvironment. A thorough understanding of the potential discrepancies between these two testing paradigms is essential for making informed decisions in the drug development process. The promising in vitro potency of certain 5-bromopyrimidine derivatives, particularly against leukemia, warrants further investigation into their in vivo efficacy and the development of strategies to optimize their pharmacokinetic properties for potential clinical translation.

References

  • Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. PubMed.
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC - NIH.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI.
  • Aldehyde Oxidase. Cambridge MedChem Consulting.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Benchtop

As researchers and developers, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. 5-Bromo-2-hydroxypyrimidine is a halogenated heterocyclic building block pivotal in medicinal chemistry and drug discovery. Its chemical nature—specifically the presence of a bromine atom—places it in a distinct category of chemical waste that demands rigorous and specialized disposal procedures. Improper disposal poses significant risks to environmental integrity and human health.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring safety and adherence to regulatory standards. The causality behind each step is explained to foster a deep understanding of not just what to do, but why it is critical.

Hazard Profile and Core Chemical Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is an irritant and must be handled with appropriate care.

PropertyValueSource
Chemical Name This compound[1][2][3]
Synonyms 5-Bromo-2-pyrimidinol, 5-Bromo-2(1H)-pyrimidinone[4]
CAS Number 38353-06-9[3]
Molecular Formula C₄H₃BrN₂O[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]

These hazards necessitate the use of mandatory personal protective equipment (PPE) at all times, especially during disposal operations where the risk of exposure can be elevated.

The Cardinal Rule: Segregation of Halogenated Organic Waste

The single most important principle in the disposal of this compound is its classification as a halogenated organic compound .[5] Halogenated wastes (containing fluorine, chlorine, bromine, or iodine) cannot be mixed with non-halogenated organic waste.

Causality: The rationale for this strict segregation is rooted in the final disposal technology. Halogenated compounds require high-temperature incineration in specialized facilities equipped with scrubbers and afterburners.[6] This is because incomplete combustion of halogenated materials can produce highly toxic and environmentally persistent byproducts, such as dioxins and furans, as well as corrosive acid gases like hydrogen bromide. Mixing these wastes complicates the disposal process and significantly increases its cost and environmental risk.[7]

The following workflow illustrates the critical initial decision in the chemical waste disposal process.

A Start: Chemical Waste Generated B Is the waste primarily organic? A->B C Does it contain Halogens (F, Cl, Br, I)? (e.g., this compound) B->C Yes F Aqueous Waste Stream (Acids, Bases, Inorganics) B->F No D HALOGENATED Organic Waste Container C->D Yes E NON-HALOGENATED Organic Waste Container C->E No

Caption: Waste Segregation Decision Workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly during disposal and spill cleanup, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.[2][6][8]

  • Eye Protection: Wear chemical safety goggles or a face shield for full splash protection.[1][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's guidelines for breakthrough time.[1][6]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[6][8]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[2][6] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[3]

Standard Protocol for Routine Disposal

This protocol applies to the disposal of expired pure chemical, residual amounts, and contaminated lab supplies (e.g., weighing papers, pipette tips, gloves).

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[6][9]

  • Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound."[6][10] Do not use abbreviations. If other halogenated solvents are added to the same container, list all constituents and their approximate percentages.[7]

  • Waste Collection:

    • Solid Waste: Carefully place solid this compound and contaminated disposables (gloves, wipers, etc.) into the designated halogenated waste container.[6]

    • Solutions: If the compound is in solution with a halogenated solvent (e.g., dichloromethane), pour the waste solution into a designated "Halogenated Liquid Waste" container. If dissolved in a non-halogenated solvent, it must still be treated as halogenated waste.[7]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[6][10] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents or bases.[8][10] The storage area should have secondary containment to prevent spills.

  • Arrange for Pickup: Once the container is full (typically 75-80% capacity), or if it has been stored for a period defined by your institutional policy (e.g., 6 months), contact your EHS department to arrange for professional pickup and final disposal.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

cluster_0 Small, Contained Spill cluster_1 Large Spill or Unknown Hazard A Alert personnel in immediate area B Don appropriate PPE (2 pairs of gloves, goggles, lab coat) A->B C Cover solid spill with absorbent pads to prevent dust generation B->C D Carefully sweep/scoop material into a sealable bag or container C->D E Decontaminate spill area with detergent and water D->E F Place all cleanup materials in Halogenated Waste Container E->F G EVACUATE the immediate area H Alert supervisor and call Institutional EHS/Emergency Services G->H I Close doors and restrict access H->I J Do NOT attempt to clean up I->J Start Spill of this compound Occurs Start->A Start->G

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Cleanup (Small, Manageable Spill):

  • Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.[6]

  • Don PPE: Wear the full PPE as described in Section 4. For spills, wearing two pairs of nitrile gloves is advisable.[11]

  • Contain & Clean:

    • Solid Spill: Do NOT dry sweep, as this can create airborne dust. Gently cover the spill with absorbent pads to prevent aerosolization.[11] Carefully scoop the material and contaminated pads into a sealable plastic bag or container.[8][11]

    • Liquid Spill (if in solution): Cover with an inert absorbent material (e.g., vermiculite, sand).[6]

  • Decontaminate: Clean the spill surface thoroughly with a detergent solution, followed by water.[6][11]

  • Dispose: Place the sealed bag containing all cleanup materials and any contaminated PPE into the designated halogenated hazardous waste container.[10][11]

  • Report: Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[9]

References

  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Chemical Process SOP Example - 5-bromo-2-deoxyuridine (BrdU). University of Wyoming. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. 5-Bromo-2-hydroxypyrimidine, a key heterocyclic building block, requires meticulous handling to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) and operational protocols, empowering you to work safely and effectively.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1][2][3]

These classifications, identified by the Globally Harmonized System (GHS), are not mere suggestions; they are data-driven warnings that dictate the minimum level of protection required. The causality is clear: the chemical properties of this compound necessitate physical barriers to prevent it from coming into contact with your skin, eyes, and respiratory system.

Core Protective Equipment: Your First Line of Defense

Handling this compound, particularly in its solid, powder form, demands a comprehensive suite of PPE. Each component serves a specific purpose, creating a multi-layered defense against exposure.

  • Eye and Face Protection : Given the risk of serious eye irritation, standard safety glasses are insufficient.

    • Chemical Splash Goggles are mandatory. They form a complete seal around the eyes, offering robust protection from airborne powder and accidental splashes.

    • Face Shield : When handling larger quantities or during procedures with a high risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to chemical splash goggles for full facial protection.[4]

  • Hand Protection : The skin is a primary route of exposure.

    • Chemically Resistant Gloves , such as nitrile, are essential.[4] Always check the manufacturer's glove compatibility charts for breakthrough times with halogenated organic compounds.

    • Double Gloving : For tasks involving direct handling or potential for contamination, wearing two pairs of gloves is a best practice. The outer glove can be removed immediately if contaminated, protecting the inner glove and your skin.[5] Gloves should be changed frequently, at least every hour, or immediately if torn or known to be contaminated.[5][6]

  • Body Protection : To prevent skin contact, full body coverage is crucial.

    • Laboratory Coat : A long-sleeved, knee-length lab coat made of a low-permeability fabric is required. Ensure cuffs are snug to prevent powder from entering the sleeves.[5]

    • Full Coverage : Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4]

  • Respiratory Protection : Since this compound can cause respiratory irritation, controlling inhalation exposure is critical.[2]

    • Ventilation : All handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne particles.[4]

    • Respirator : If a fume hood is not available or if dust is generated during handling (e.g., weighing, transfers), a NIOSH-approved N95 dust mask or a higher-level respirator is required to prevent inhalation.[3][7]

PPE Selection Guide: Matching Protection to the Task

The level of PPE required can be nuanced based on the specific procedure. The following table provides a clear, task-based guide for researchers.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Full CoverageRequired : Chemical Fume Hood or N95 Respirator
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Full CoverageRequired : Chemical Fume Hood
General Handling (in solution) Chemical Splash GogglesSingle Nitrile GlovesLab Coat, Full CoverageWell-ventilated area
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Full CoverageWell-ventilated area
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Full CoverageRequired : N95 Respirator (for solids)

Step-by-Step Protocol: Safe Handling Workflow

This protocol integrates PPE requirements into a self-validating system for handling this compound safely.

  • Preparation :

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don all required PPE as outlined in the table above for your specific task.

    • Prepare your workspace by lining the surface of the chemical fume hood with absorbent bench paper.

  • Handling :

    • Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood.[4]

    • Use a spatula for transfers. Avoid pouring the powder to minimize dust creation.

    • When adding solvents, do so slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[2][8]

  • Post-Handling :

    • Decontaminate the spatula and any other equipment used with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid hazardous waste container.

    • Remove remaining PPE in the correct order (lab coat, goggles, inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][8][9]

Emergency Procedures: A Plan for the Unexpected

Accidental Spill Response

In the event of a spill, a calm and methodical response is critical.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess & Protect : Ensure you are wearing the appropriate PPE (goggles, face shield, lab coat, double gloves, and respirator for solids) before approaching the spill.

  • Contain : For solid spills, gently cover with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.[2][9] For liquid spills, use an inert absorbent material to contain the spill.[4]

  • Clean : Carefully collect the contaminated material and place it into a labeled, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Dispose : Dispose of all contaminated cleaning materials and PPE as hazardous waste.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Cleanup Protocol cluster_Final_Steps Finalization Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert DonPPE Don Full PPE (Goggles, Face Shield, Double Gloves, Respirator) Alert->DonPPE Contain Contain Spill (Cover with absorbent material) DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent, then soap & water) Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for a safe and effective chemical spill response.

First Aid Measures

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2][8] If symptoms persist, seek medical attention.

  • If on Skin : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][8] If skin irritation occurs, get medical help.[1][8]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][8][9] If eye irritation persists, seek immediate medical attention.

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[8][10]

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation : All waste containing this compound, including contaminated PPE, weighing papers, and absorbent materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4]

  • Labeling : The container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[4]

  • Final Disposal : The final disposal must be handled by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[4] Never dispose of this chemical down the drain or in regular trash.[4]

By integrating these expert-level protocols and understanding the science behind them, you build a culture of safety that protects not only yourself but your entire research team. This commitment to meticulous handling ensures that your focus remains on scientific advancement, grounded in a foundation of uncompromised safety.

References

  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • 5-Bromo-2-chloropyrimidine. PubChem - NIH. [Link]
  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Washington. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • How to Choose PPE for Chemical Work.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.